2-Iodo-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363961. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOOHAPESUXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320747 | |
| Record name | 2-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-58-2 | |
| Record name | 22282-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22282-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-3-methylpyridine from 2-bromo-3-methylpyridine
Introduction: The Strategic Value of 2-Iodo-3-methylpyridine
In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Within this class, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This compound, in particular, is a highly valued building block due to the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][3] This reactivity allows for the facile introduction of molecular complexity, a critical step in the synthesis of novel pharmaceutical candidates and agrochemicals.[2]
While 2-bromo-3-methylpyridine is a more commercially accessible starting material, the corresponding iodide is often more reactive in subsequent synthetic transformations.[4] Therefore, an efficient and reliable method for the conversion of the bromo- to the iodo-derivative is of paramount importance. This guide provides a comprehensive technical overview of the state-of-the-art method for this transformation: the copper-catalyzed aromatic Finkelstein reaction. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Core Principle: The Aromatic Finkelstein Reaction
The classic Finkelstein reaction is a well-established SN2 process for converting alkyl chlorides or bromides to alkyl iodides.[5][6] Its efficacy is driven by Le Chatelier's principle: using sodium iodide in acetone, the reaction equilibrium is shifted toward the product as the less soluble sodium chloride or bromide precipitates out of the solution.[5][7]
However, applying this principle directly to aryl halides like 2-bromo-3-methylpyridine is ineffective. The C(sp²)–Br bond of an aromatic ring is significantly stronger and less susceptible to nucleophilic attack than the C(sp³)–Br bond of an alkyl halide. To overcome this hurdle, a transition metal catalyst is required. The "Aromatic Finkelstein Reaction" leverages a copper(I) catalyst system to facilitate this challenging halogen exchange, providing a mild and general route to aryl iodides.[8][9]
Reaction Mechanism: The Role of the Copper Catalyst
The copper-catalyzed halogen exchange is a sophisticated process that circumvents the need for harsh conditions. The most widely accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle, which is greatly accelerated by the presence of a chelating diamine ligand.[8][10]
The Catalytic Cycle can be broken down into three key steps:
-
Oxidative Addition: The active Cu(I) complex reacts with 2-bromo-3-methylpyridine. The aryl bromide oxidatively adds to the copper center, forming a transient arylcopper(III) intermediate.[10]
-
Halide Exchange: Within the coordination sphere of the copper(III) complex, the bromide ligand is exchanged for an iodide ion from the sodium iodide salt present in the reaction mixture.
-
Reductive Elimination: The aryl-iodine bond is formed as the complex undergoes reductive elimination, releasing the final product, this compound, and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[10][11]
The precipitation of sodium bromide from the solvent (typically dioxane) is the thermodynamic driving force that pushes the reaction to completion.[5][10]
Step-by-Step Procedure
-
Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere of Argon or Nitrogen.
-
Charging the Flask: Under the inert atmosphere, add copper(I) iodide (0.05 eq.), sodium iodide (2.0 eq.), 2-bromo-3-methylpyridine (1.0 eq.), and anhydrous 1,4-dioxane.
-
Ligand Addition: Add (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.10 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding aqueous ammonium hydroxide. Stir for 15 minutes until the aqueous layer is deep blue.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford pure this compound.
Trustworthiness and Validation: A Self-Validating System
The integrity of this synthesis relies on rigorous monitoring and characterization.
-
In-Process Control: Regular sampling and analysis by GC-MS provide a real-time assessment of the reaction's progress, confirming the conversion of the starting material (m/z 171/173) to the product (m/z 219). This ensures the reaction is driven to completion, maximizing yield.
-
Final Product Validation: The identity and purity of the isolated this compound must be unequivocally confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the regiochemistry of the substitution.
-
Mass Spectrometry: Verifies the correct molecular weight.
-
Purity Analysis (GC or HPLC): Quantifies the purity of the final product, ensuring it meets the standards for subsequent use in drug development workflows.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (presence of O₂/H₂O).2. Impure reagents.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use freshly dried solvent.2. Use high-purity reagents.3. Verify heating mantle temperature. |
| Formation of Biaryl Side-Product | Homocoupling of the starting material. | This is typically minimal with the recommended diamine ligand system, which favors the desired cross-coupling pathway. [8] |
| Difficult Purification | Incomplete reaction or presence of copper salts in the organic phase. | Ensure the reaction goes to completion. During workup, ensure the aqueous ammonia wash is sufficient to remove all copper salts. |
Conclusion
The copper-catalyzed aromatic Finkelstein reaction stands as a mild, general, and highly efficient method for the synthesis of this compound from its corresponding bromide. [8][9]This transformation is a critical enabling step for researchers and drug development professionals, providing reliable access to a more reactive and versatile building block. By understanding the underlying mechanism and adhering to a validated experimental protocol, scientists can confidently produce high-purity this compound, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- Proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction. ResearchGate.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health (NIH).
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal.
- Finkelstein reaction. Grokipedia.
- Finkelstein reaction. Wikipedia.
- Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. MDPI.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (NIH).
- Finkelstein Reaction. J&K Scientific LLC.
- Finkelstein Reaction. BYJU'S.
- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. ACS Publications.
- Finkelstein Reaction. SATHEE.
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich.
- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. ResearchGate.
- Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed.
- Halogen Exchange in Aryl and Vinyl Halides. Frontiers.
- Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. PubMed.
- Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. Google Patents.
- 2-Amino-3-Iodo-5-Methylpyridine. MySkinRecipes.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH).
- 2-Bromo-3-iodo-4-methylpyridine. PubChem.
- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
- Process for the synthesis of 3-methyl-pyridine. Google Patents.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 9. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Iodo-3-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-3-methylpyridine (also known as 2-iodo-3-picoline) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring an iodine atom ortho to the nitrogen and adjacent to a methyl group, imparts a distinct reactivity profile that is highly valued in the construction of complex molecular architectures. The iodine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of this compound, covering its core physical and chemical properties, established synthetic routes, and its critical role as a substrate in cornerstone coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Detailed experimental protocols, mechanistic insights, and its application in the synthesis of pharmacologically relevant scaffolds are presented to serve as a comprehensive resource for researchers in drug development and synthetic chemistry.
Core Properties and Identification
This compound is a valuable reagent for introducing the 3-methylpyridine-2-yl moiety into target molecules. Its physical and chemical identifiers are crucial for its proper handling, characterization, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 22282-58-2 | [1][2] |
| Molecular Formula | C₆H₆IN | [1] |
| Molecular Weight | 219.02 g/mol | [1][2] |
| Appearance | Brown liquid | [2] |
| Density | 1.827 g/mL at 25 °C | [2] |
| Boiling Point | 80 °C at 0.3 mmHg | [2] |
| Refractive Index | n20/D 1.627 | [2] |
| Solubility | Moderately soluble in common organic solvents. | |
| Storage Conditions | Store at 2-8°C, under an inert atmosphere, and protected from light. | [2] |
| Synonyms | 2-Iodo-3-picoline | [2] |
| SMILES | Cc1cccnc1I | [3] |
| InChI Key | PTBOOHAPESUXGV-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The preparation of this compound is achievable through several synthetic strategies. The choice of method often depends on the scale of the synthesis, availability of starting materials, and desired purity.
Direct Iodination of 3-Methylpyridine
A common and straightforward approach involves the direct iodination of 3-methylpyridine (3-picoline). This electrophilic substitution reaction requires the activation of iodine, typically with a strong oxidizing agent.
Caption: Multi-step synthesis of this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most profoundly demonstrated in its role as a versatile coupling partner in palladium-catalyzed reactions. The C-I bond is highly susceptible to oxidative addition by Pd(0) catalysts, initiating the catalytic cycles that form new C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. This compound readily participates in this reaction to produce substituted 3-methylpyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reagents: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.25 mmol, 1.25 eq.), and sodium carbonate (2.0 mmol, 2.0 eq. as a 0.5 M aqueous solution).
-
Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent: Add a suitable solvent such as 1,4-dioxane, toluene, or propylene carbonate (5 mL). * Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 100-130°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing arylalkynes.
Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene [4]
-
Reagents: In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), trimethylsilylacetylene (1.2-1.5 mmol, 1.2-1.5 eq.), and copper(I) iodide (CuI) (0.02-0.05 mmol, 2-5 mol%).
-
Catalyst: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01-0.03 mmol, 1-3 mol%).
-
Solvent & Base: Dissolve the components in an amine base solvent like triethylamine (TEA) or a mixture of THF and an amine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction is often rapid and can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the amine salt precipitate. Dilute the filtrate with an organic solvent and wash with water or a mild aqueous acid to remove excess amine. Dry the organic layer, filter, and concentrate.
-
Deprotection (if necessary): The trimethylsilyl (TMS) group can be easily removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.
-
Purification: Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and functionalization of double bonds.
Caption: Simplified workflow of the Heck reaction.
Causality: The mechanism involves the oxidative addition of this compound to a Pd(0) center, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates a palladium hydride species, which, upon reductive elimination with the base, reforms the active Pd(0) catalyst.
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.
Experimental Protocol: General Procedure
-
Reagents: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 mmol, 1.0 eq.), the desired amine (1.1-1.2 mmol, 1.1-1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 eq.).
-
Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110°C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and quench with water. Separate the layers and extract the aqueous phase. The combined organic layers are washed, dried, and concentrated.
-
Purification: The desired arylamine is purified by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for synthesizing complex pyridine derivatives with diverse biological activities. The cross-coupling reactions described above allow for the systematic exploration of the chemical space around the pyridine core.
-
Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores to interact with the hinge region of the ATP-binding pocket. This compound allows for the introduction of various aryl and heteroaryl groups at the 2-position, which is a common strategy in designing selective inhibitors.
-
CNS Agents: The pyridine moiety is often incorporated into compounds targeting the central nervous system (CNS). The lipophilicity and hydrogen-bonding capacity of the pyridine ring can be modulated through substitutions enabled by this iodo-intermediate. * Antiviral and Anti-inflammatory Agents: The ability to rapidly generate libraries of substituted pyridines makes this compound a valuable tool in hit-to-lead optimization campaigns for various therapeutic areas. [5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [2]* Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]* Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a highly versatile and reactive intermediate for synthetic and medicinal chemists. Its commercial availability and predictable reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its properties, synthesis, and core reactivity, offering field-proven insights and protocols to empower researchers in their pursuit of novel pharmaceuticals and functional materials. The strategic application of this building block will undoubtedly continue to facilitate innovation in drug discovery and beyond.
References
- Czompa, A., et al. (2017). Scope and limitation of propylene carbonate as a solvent for the Suzuki–Miyaura reaction. ResearchGate.
- SpectraBase. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- CSEARCH. (n.d.). 2-FLUORO-3-IODO-5-METHYLPYRIDINE - Optional[13C NMR] - Chemical Shifts.
- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Buchwald, S. L., & Mauger, C. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).
- Stenutz. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound (97%).
- Besson, T., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(1), 84-95.
- PubChem. (n.d.). 2-Iodo-5-methylpyridine.
- NIST. (n.d.). 2-Iodo-3-pyridinol.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane.
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- Arkivoc. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PMC. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound 97 22282-58-2 [sigmaaldrich.com]
- 3. This compound [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-3-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-3-methylpyridine (CAS No. 22282-58-2). In the absence of publicly available experimental spectra in major databases, this document presents a detailed prediction and interpretation of the NMR data. The guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights into the structural elucidation of substituted pyridines. The causality behind chemical shifts and coupling patterns is explained through an analysis of substituent effects. Furthermore, a standardized experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.
Introduction: The Role of NMR in the Characterization of Substituted Pyridines
Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the structure of these compounds in solution.[1] The chemical shifts of ¹H and ¹³C nuclei, along with their spin-spin coupling patterns, provide a detailed map of the electronic environment and connectivity of atoms within the molecule.
For a molecule such as this compound, NMR spectroscopy is critical for confirming the regiochemistry of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the iodine substituent, combined with the electron-donating effect of the methyl group, create a unique electronic landscape that is reflected in the NMR spectrum.[2] This guide will delve into the predicted spectral features of this molecule, providing a foundational understanding for its characterization.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the iodine, as well as the electron-donating nature of the methyl group.
The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[1] The α-protons (adjacent to the nitrogen) are the most deshielded.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.10 - 8.20 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.5-5.5 Hz, ⁴J(H6-H4) ≈ 1.5-2.0 Hz |
| H-4 | 7.55 - 7.65 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.5-8.5 Hz, ⁴J(H6-H4) ≈ 1.5-2.0 Hz |
| H-5 | 7.00 - 7.10 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.5-8.5 Hz, ³J(H6-H5) ≈ 4.5-5.5 Hz |
| -CH₃ | 2.45 - 2.55 | Singlet (s) | N/A |
Interpretation of Predicted ¹H NMR Spectrum:
-
H-6: This proton is in the α-position to the nitrogen, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller coupling with H-4 (⁴J, meta coupling).[3]
-
H-4: This proton is in the γ-position. Its signal is predicted to be a doublet of doublets from coupling to H-5 (³J, ortho coupling) and H-6 (⁴J, meta coupling).
-
H-5: This proton is in a β-position and is expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-4 and H-6.
-
-CH₃: The methyl protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with. Its chemical shift is influenced by its position on the aromatic ring.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents and the position relative to the nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 98 - 105 |
| C-3 | 140 - 145 |
| C-4 | 138 - 142 |
| C-5 | 122 - 126 |
| C-6 | 150 - 155 |
| -CH₃ | 22 - 26 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
C-2: This carbon is directly attached to the highly electronegative iodine atom, which typically causes a significant upfield shift (the "heavy atom effect"). This is a key feature to look for in the spectrum.
-
C-3: This carbon, attached to the methyl group, will be influenced by both the adjacent iodine and the methyl substituent.
-
C-4 and C-5: These are the CH carbons of the pyridine ring. Their chemical shifts are influenced by their position relative to the nitrogen and the other substituents.
-
C-6: As the α-carbon to the nitrogen, this carbon is expected to be the most downfield of the ring carbons.
-
-CH₃: The methyl carbon will appear at the most upfield region of the spectrum, typical for alkyl groups.
Structural Elucidation Workflow
A logical workflow for the structural confirmation of this compound using NMR would involve a series of 1D and 2D experiments.
Figure 1: A logical workflow for the structural elucidation of this compound using 1D and 2D NMR experiments.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition (¹H NMR)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
NMR Spectrometer Setup and Data Acquisition (¹³C NMR)
-
Tuning: Tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, or more, depending on the sample concentration.
-
Conclusion
References
- Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8), 469-475. [Link]
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc. [Link]
- Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2003). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(3), 329-342. [Link]
- SpectraBase. 2-Iodopyridine. [Link]
- Chλώρος, Α., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13361. [Link]
- Chλώρος, Α., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- PubChem. 2-Iodopyridine. [Link]
- SpectraBase. 3-Methylpyridine. [Link]
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
- Cowley, A. H., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 975-981. [Link]
- University of Leicester.
- The Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). [Link]
- SpectraBase. 2-FLUORO-3-IODO-5-METHYLPYRIDINE. [Link]
- Bräuer, M., & Witanowski, M. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(10), 669-674. [Link]
- PubChem. 3-Methylpyridine. [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Wikipedia. 3-Methylpyridine. [Link]
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). [Link]
- Chemaxon. NMR Predictor. [Link]
- Iowa State University. NMR Coupling Constants. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]
- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
- Le Guennec, A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 27(15), 4936. [Link]
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). [Link]
- ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
- University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Iodo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular characteristics of 2-Iodo-3-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide synthesizes available spectroscopic data, information on its synthesis, and crystallographic data from closely related analogs to build a robust understanding of its expected solid-state structure and molecular geometry. The significance of the carbon-iodine bond and the influence of the methyl group on the molecule's reactivity and potential intermolecular interactions are discussed in detail. This document serves as a vital resource for researchers leveraging this compound in synthetic applications, offering insights into its handling, characterization, and potential for forming structured solid-state materials.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of considerable interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a pyridine ring substituted with a sterically demanding methyl group and a highly reactive iodine atom, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] The carbon-iodine bond, being the least stable among the carbon-halogen bonds, serves as a facile handle for introducing diverse functionalities through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reactivity is pivotal in the construction of novel pharmaceutical agents and advanced materials.[1]
The strategic placement of the methyl group at the 3-position introduces both steric and electronic effects that can influence the molecule's reactivity and its interactions in a biological or material context.[1] Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for predicting its behavior in these applications. Although a specific crystal structure for this compound is not available, this guide will extrapolate from known data to provide a detailed projection of its structural properties.
Synthesis and Crystallization
The preparation of this compound is most commonly achieved through the direct iodination of 3-methylpyridine.[1] This electrophilic substitution reaction typically employs molecular iodine in the presence of an oxidizing agent to generate the iodinating species.
Experimental Protocol: Direct Iodination of 3-Methylpyridine
A detailed, step-by-step methodology for a representative synthesis is provided below:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add molecular iodine (I₂) (1.1 equivalents).
-
Initiation of Reaction: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), dropwise to the reaction mixture. The reaction is often exothermic.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Neutralize the solution with a suitable base, such as sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
For the purpose of single-crystal X-ray diffraction, high-purity crystals are essential. This can be achieved by slow evaporation of a saturated solution of the purified this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) at room temperature.
Spectroscopic and Physicochemical Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | [2] |
| Molecular Weight | 219.02 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.827 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.627 | |
| ¹H NMR | Shows distinct signals for aromatic and methyl protons, confirming the substitution pattern. | [1] |
| ¹³C NMR | Expect six unique carbon signals, with the carbon bonded to iodine appearing at a characteristic upfield chemical shift. | [1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 219. | [1] |
| Infrared (IR) Spectroscopy | Characteristic C-I stretching vibration expected in the far-infrared region (500-600 cm⁻¹). | [1] |
This data is compiled from various chemical suppliers and databases and should be considered representative.
Projected Crystal Structure and Molecular Geometry
In the absence of a determined crystal structure for this compound, we can infer its likely solid-state characteristics by examining the crystallographic data of a closely related compound, 2-Iodo-3-nitropyridine.[1]
Table 2: Illustrative Crystal Data for the Related Compound 2-Iodo-3-nitropyridine
| Parameter | Value |
| Chemical Formula | C₅H₃IN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0169 |
| b (Å) | 12.313 |
| c (Å) | 8.0999 |
| β (°) | 119.66 |
| Volume (ų) | 694.8 |
This data is provided for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction experiment.[1]
Expected Molecular Geometry
The molecular geometry of this compound is anticipated to be largely planar, with the pyridine ring forming the core structure. The C-I bond length is expected to be consistent with that of other iodo-substituted aromatic compounds. The presence of the methyl group at the 3-position may cause some minor steric-induced distortions from perfect planarity.
Potential Intermolecular Interactions and Crystal Packing
The solid-state packing of this compound will be governed by a combination of intermolecular forces. Of particular interest is the potential for halogen bonding. The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), which can interact favorably with nucleophilic regions of adjacent molecules, such as the nitrogen atom of the pyridine ring.[3]
Such I···N halogen bonds are a significant directional interaction that can influence crystal packing. Additionally, weaker C-H···π interactions and van der Waals forces will play a role in the overall solid-state architecture. The interplay of these interactions will determine the final crystal system, space group, and unit cell dimensions.
Visualization of Molecular Structure and Potential Interactions
The following diagrams illustrate the molecular structure of this compound and a hypothetical workflow for its structural determination.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for crystal structure determination.
Conclusion
This compound stands as a molecule of significant synthetic utility. While its definitive crystal structure remains to be publicly reported, a comprehensive understanding of its molecular geometry and potential solid-state behavior can be formulated through the analysis of its synthesis, spectroscopic data, and comparison with structurally related compounds. The anticipated planarity of the pyridine ring, coupled with the potential for directional intermolecular interactions such as halogen bonding, provides a strong basis for future studies and applications. This guide offers a foundational understanding for researchers and professionals, enabling more informed decisions in the design and execution of synthetic strategies and the development of new materials and pharmaceuticals based on this versatile chemical entity.
References
- (IUCr) Intermolecular iodine–iodine interactions in bis(pyridine-3-carboxylato)[tetrakis(4-iodophenyl)porphyrinato]tin(IV) and bis(pyrimidine-5-carboxylato)[tetrakis(4-iodophenyl)
- This compound - Stenutz. [Link]
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. [Link]
- (PDF) Influence of π-iodide intermolecular interactions on electronic properties of tin(IV)
- The nature of π-hole interactions between iodide anions and quinoid rings in the crystalline st
- Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines - RSC Publishing. [Link]
- This compound - SpectraBase. [Link]
- This compound (97%) - Amerigo Scientific. [Link]
- 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. [Link]
- 1.: Molecular structures of 2-methylpyridine, 3-methylpyridine and...
Sources
Solubility of 2-Iodo-3-methylpyridine in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Iodo-3-methylpyridine in Common Organic Solvents
Abstract
This compound, also known as 2-iodo-3-picoline, is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, notably in the development of novel anti-inflammatory and anti-cancer agents.[1] The successful execution of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. However, specific, quantitative solubility data for this compound in common organic solvents is not widely published. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides the theoretical framework, predictive analysis, and a detailed, field-proven experimental protocol for the systematic determination of the solubility of this compound. By equipping scientists with a robust methodology, this document aims to bridge the existing data gap and empower more efficient and predictable chemical development.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in solution. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the electronegative iodine atom and the methyl group influences its polarity, molecular weight, and potential for intermolecular interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22282-58-2 | [1][2][3] |
| Molecular Formula | C₆H₆IN | [1][2] |
| Molecular Weight | 219.02 g/mol | [1][2] |
| Appearance | Brown liquid | [1] |
| Density | 1.827 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.627 | [2] |
| Storage Temperature | 2-8°C, Inert Atmosphere, Dark Place | [2][5] |
Theoretical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which implies that substances with similar intermolecular forces are more likely to be miscible.[6] The molecular structure of this compound suggests a moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the C-I and C-N bonds create a net dipole moment.
-
Polar Solvents: Due to its inherent polarity, this compound is expected to exhibit moderate to good solubility in polar organic solvents.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the compound itself lacks a hydrogen bond donor, the nitrogen atom can accept hydrogen bonds, suggesting favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. The dipole-dipole interactions between these solvents and this compound are expected to facilitate solubility.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be lower in nonpolar solvents. The primary intermolecular forces would be London dispersion forces, which may not be strong enough to overcome the solute-solute and solvent-solvent interactions effectively.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted. A related compound, 3-iodo-2-methylpyridine, is noted to be soluble in ethers and chloroform.[7]
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol for Quantitative Solubility Determination
To establish a reliable and reproducible solubility profile, the isothermal shake-flask method is the gold standard. This protocol is designed as a self-validating system for determining the solubility of this compound in various organic solvents.
Materials and Reagents
-
Solute: this compound (≥97% purity)
-
Solvents: A range of analytical grade or HPLC grade solvents, including but not limited to:
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Toluene
-
n-Hexane
-
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Safety Precautions
This compound is a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]
-
Signal Word: Danger.[2]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and call a physician immediately.
Step-by-Step Methodology
This procedure should be performed for each selected solvent.
-
Preparation of Saturated Solution:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.
-
Procedure: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An "excess" ensures that a solid or separate liquid phase of the solute remains after equilibrium is achieved. Cap the vial tightly.
-
-
Equilibration:
-
Rationale: To allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is critical for obtaining a true solubility value.
-
Procedure: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the mixtures to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure full equilibrium.
-
-
Phase Separation:
-
Rationale: To isolate the saturated supernatant (the solvent with the dissolved solute) from the excess undissolved solute.
-
Procedure: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solute settle. Alternatively, centrifuge the vials at a moderate speed to expedite separation.
-
-
Sample Extraction and Dilution:
-
Rationale: A precise volume of the saturated solution is needed for analysis. Dilution is often necessary to bring the concentration within the linear range of the analytical instrument.
-
Procedure: Carefully withdraw a known aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the sample to the flask's mark with the same solvent. Record the final volume and calculate the dilution factor.
-
-
Quantification (UV-Vis or HPLC):
-
Rationale: To accurately measure the concentration of the solute in the diluted sample. A pre-established calibration curve is required for this step.
-
Procedure (using UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance vs. concentration.
-
Measure the absorbance of the diluted sample and use the calibration curve's equation to determine its concentration.
-
-
-
Calculation of Solubility:
-
Rationale: To convert the measured concentration back to the original solubility value, accounting for the dilution.
-
Procedure:
-
Solubility ( g/100 mL) = (Concentration from curve [g/mL]) × (Dilution Factor) × 100
-
-
Caption: Experimental workflow for solubility determination.
Data Presentation
The results of the experimental protocol should be recorded systematically to allow for easy comparison and analysis.
Table 2: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations (e.g., Color, Exotherm) |
| Methanol | 25 | [Experimental Value] | |
| Ethanol | 25 | [Experimental Value] | |
| Acetone | 25 | [Experimental Value] | |
| Acetonitrile | 25 | [Experimental Value] | |
| DMSO | 25 | [Experimental Value] | |
| Dichloromethane | 25 | [Experimental Value] | |
| Toluene | 25 | [Experimental Value] | |
| n-Hexane | 25 | [Experimental Value] |
Conclusion
While published quantitative data on the solubility of this compound is scarce, its physicochemical properties suggest a favorable solubility profile in a range of common polar organic solvents. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol to empower researchers to generate this critical data in their own laboratories. Adherence to this standardized methodology will ensure the generation of high-quality, reliable, and comparable data, facilitating more efficient process development, reaction optimization, and formulation design in the fields of pharmaceutical and chemical research.
References
- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.
- PubChem. (n.d.). 2-Iodo-5-methylpyridine.
- Stenutz. (n.d.). This compound.
- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka.
- Amerigo Scientific. (n.d.). This compound (97%).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-ヨード-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound [stenutz.eu]
- 5. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 6. youtube.com [youtube.com]
- 7. biosynth.com [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Thermochemical Stability and Decomposition of 2-Iodo-3-methylpyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Energetic Landscape of a Key Synthetic Building Block
2-Iodo-3-methylpyridine, also known as 2-iodo-3-picoline, is a versatile heterocyclic intermediate of significant value in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its utility largely stems from the reactivity of the carbon-iodine (C-I) bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3] This reactivity allows for the construction of complex molecular architectures, positioning this compound as a crucial building block in the synthesis of novel therapeutic agents and materials.[1]
However, the very feature that imparts its synthetic utility—the labile C-I bond—also introduces inherent thermochemical risks. The C-I bond is the weakest of the carbon-halogen bonds, making iodo-aromatic compounds susceptible to thermal and photolytic degradation.[4][5] An unmanaged or unanticipated decomposition can lead to off-spec product, batch failure, or, in the worst case, a runaway reaction with significant safety implications.
This guide provides an in-depth analysis of the thermochemical stability and decomposition profile of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its stability profile, detail protocols for its assessment, and provide field-proven insights for its safe handling and application. Our objective is to equip researchers and process chemists with the authoritative knowledge required to utilize this valuable reagent confidently and safely.
Physicochemical and Hazard Profile
A foundational understanding of a compound's physical properties and inherent hazards is the first step in a robust safety assessment.
Key Physicochemical Data
The essential properties of this compound are summarized below. This data is critical for designing experiments, calculating reaction stoichiometries, and planning for safe storage.
| Property | Value | Source(s) |
| CAS Number | 22282-58-2 | [1][6] |
| Molecular Formula | C₆H₆IN | [1] |
| Molecular Weight | 219.02 g/mol | [1][6] |
| Appearance | Brown liquid | [1] |
| Density | 1.827 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.627 | |
| Purity | Typically ≥ 97% | [7] |
| Synonyms | 2-Iodo-3-picoline | [1] |
| Storage Temperature | 2-8°C, protected from light | [1] |
GHS Hazard Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications, derived from vendor safety data sheets, mandate specific handling precautions.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage | H318 | Causes serious eye damage | |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
These classifications necessitate the use of comprehensive personal protective equipment (PPE) and engineering controls, which will be detailed in Section 4.
Assessing Thermochemical Stability: Methodologies and Interpretation
To empirically define the safe operating limits of this compound, a suite of thermal analysis techniques must be employed. These methods provide quantitative data on decomposition onsets, energy release, and mass loss as a function of temperature.
Core Analytical Techniques
Differential Scanning Calorimetry (DSC): This is the primary tool for screening thermal hazards. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] An exothermic event (a peak in the heat flow signal) indicates a decomposition or other energy-releasing process. The onset temperature of this exotherm is a critical parameter for defining the maximum safe processing temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere (e.g., nitrogen or air).[9][10] For this compound, a TGA scan reveals the temperature at which significant mass loss begins, corresponding to volatilization or decomposition into gaseous products. When coupled with a mass spectrometer (TGA-MS), it can identify the evolved gases, providing direct insight into the decomposition products.
Experimental Protocol: Thermal Hazard Screening
The following protocol outlines a self-validating system for the initial thermal hazard assessment of this compound.
Objective: To determine the onset temperature of decomposition (T_onset) and the total energy of decomposition (ΔH_d) for this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC), e.g., TA Instruments Discovery 2500
-
Thermogravimetric Analyzer (TGA), e.g., TA Instruments Discovery TGA 550
Methodology:
-
Sample Preparation:
-
Perform all sample handling within a certified chemical fume hood.[11]
-
Using a calibrated micropipette, dispense 1-3 mg of this compound into a high-pressure gold-plated stainless steel DSC pan. The use of high-pressure pans is critical to contain any evolved gases and prevent contamination of the instrument.
-
Hermetically seal the pan.
-
Prepare an identical, empty, sealed pan to serve as the reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC autosampler.
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). A 10 °C/min ramp rate is a standard screening speed; slower rates (e.g., 2-5 °C/min) can provide higher resolution of thermal events.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Tare a ceramic TGA pan.
-
Dispense 5-10 mg of this compound into the pan.
-
Heat the sample from 30 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.
-
Record the mass change as a function of temperature.
-
-
Data Interpretation:
-
From DSC: Identify the onset temperature of the first major exothermic peak. This is the T_onset. Integrate the area under the peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.
-
From TGA: Determine the temperature at which 5% mass loss occurs (T_d5%). This provides a complementary data point for the onset of decomposition or significant volatilization.
-
The workflow for this thermal analysis is visualized below.
Decomposition Pathways and Influencing Factors
The decomposition of this compound is primarily governed by the weakness of the C-I bond. Several factors can initiate or accelerate this process.
Proposed Decomposition Mechanism
While a definitive, published decomposition study for this specific molecule is not available, a mechanism can be proposed based on the known chemistry of iodoarenes.[4][5] The primary decomposition is likely initiated by the homolytic cleavage of the C-I bond, a process that can be triggered by heat or light.
Initiation: The C-I bond breaks, forming a pyridyl radical and an iodine radical. R-I → R• + I• (where R is the 3-methylpyridyl group)
Propagation/Termination: These highly reactive radicals can then participate in a variety of subsequent reactions:
-
Hydrogen Abstraction: The pyridyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another molecule of substrate) to form 3-methylpyridine (3-picoline), the de-iodinated product.
-
Iodine Formation: Two iodine radicals can combine to form molecular iodine (I₂), which is often observed as a purple vapor or a dark solid.[5]
-
Polymerization: The pyridyl radicals can combine with each other or react with intact substrate molecules to form complex, high-molecular-weight tars.
Upon combustion, toxic fumes such as carbon oxides, nitrogen oxides (NOx), and hydrogen iodide (HI) are expected to be produced.[12]
Factors Accelerating Decomposition
-
Heat: As an energy input, heat directly promotes the homolytic cleavage of the C-I bond. The rate of decomposition increases exponentially with temperature.
-
Light: Similar to heat, UV or even visible light can provide the energy needed to break the C-I bond, especially in electron-rich aryl iodides.[5] This necessitates storage in amber bottles or light-proof containers.
-
Acids and Bases: Pyridine and its derivatives are basic.[13] Strong acids will react exothermically, which can provide the activation energy for decomposition.[13] Certain strong bases could also promote side reactions.
-
Metals: Transition metals, particularly copper, are known to interact with aryl halides.[14] Contamination with certain metals could catalyze decomposition or unwanted side reactions, especially upon heating.
Safe Handling, Storage, and Emergency Procedures
Given the compound's hazard profile and thermal sensitivity, a strict adherence to safety protocols is non-negotiable.
Standard Operating Procedure (SOP) for Safe Handling
This protocol is mandatory for all laboratory and scale-up operations involving this compound.
1. Engineering Controls:
-
All handling of the compound, including weighing, transfers, and addition to reaction vessels, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[15]
-
Hand Protection: Use double-gloving with nitrile or neoprene gloves.[16] Change gloves immediately if contamination is suspected.
-
Body Protection: Wear a chemical-resistant laboratory coat.[11]
3. Handling and Transfers:
-
Use the minimum quantity necessary for the experiment.[16]
-
Keep containers tightly closed when not in use.
-
Avoid contact with incompatible materials (strong acids, oxidizers, heat sources).[17]
4. Storage:
-
Store in a cool (2-8 °C), dry, dark, and well-ventilated area.[1]
-
Ensure the container is clearly labeled with the compound name and all relevant GHS hazard pictograms.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[16][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]
-
Spill:
Conclusion
This compound is an indispensable tool in modern chemical synthesis. Its utility, however, is paired with a thermochemical instability rooted in its weak carbon-iodine bond. This guide has established that the primary thermal risk is an exothermic decomposition, which can be initiated by heat and light and accelerated by common laboratory contaminants.
A thorough understanding of these risks, coupled with empirical assessment via DSC and TGA and a disciplined adherence to the safe handling protocols outlined herein, is paramount. By integrating this knowledge into process design and laboratory practice, researchers and development professionals can mitigate the risks and fully leverage the synthetic power of this important molecule.
References
- PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.
- PubChem. (n.d.). 2-Iodo-5-methylpyridine.
- Stenutz. (n.d.). This compound.
- Organic Chemistry Portal. (2017, September 27). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube.
- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros.
- Journal of the American Chemical Society. (1953). The decomposition of aryl iodine diacetates.
- Safety Data Sheet. (n.d.). Iodine Solution.
- ResearchGate. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents.
- Amerigo Scientific. (n.d.). This compound (97%).
- NJ.gov. (n.d.). Pyridine Hazard Summary.
- IS2M. (n.d.). TGA/DSC 3+.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- ACS Publications. (2025). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. This compound [stenutz.eu]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. TGA/DSC 3+ (EN) - IS2M [is2m.uha.fr]
- 10. tainstruments.com [tainstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 15. echemi.com [echemi.com]
- 16. calibrechem.com [calibrechem.com]
- 17. carlroth.com [carlroth.com]
- 18. edvotek.com [edvotek.com]
A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Iodo-3-methylpyridine
Abstract
This technical guide provides an in-depth analysis of the primary methodologies for the regioselective synthesis of 2-iodo-3-methylpyridine, a critical building block in the pharmaceutical and agrochemical industries. We will explore three principal synthetic strategies: direct iodination of 3-methylpyridine, halogen exchange from 2-bromo-3-methylpyridine, and the Sandmeyer reaction of 2-amino-3-methylpyridine. This document will delve into the mechanistic underpinnings that govern regioselectivity in each approach, offering detailed, step-by-step experimental protocols. A comparative analysis of these methods, based on yield, regioselectivity, and operational considerations, is presented to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction: The Significance of this compound
This compound, also known as 2-iodo-3-picoline, is a key heterocyclic intermediate. The presence of an iodine atom at the 2-position of the pyridine ring makes it an excellent substrate for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The adjacent methyl group at the 3-position introduces steric and electronic influences that can be strategically exploited in the synthesis of complex molecular architectures. Consequently, the development of efficient and regioselective methods for the synthesis of this compound is of paramount importance for drug discovery and development professionals.
Strategic Approaches to Regioselective Synthesis
The regioselective introduction of an iodine atom at the 2-position of the 3-methylpyridine ring can be achieved through several distinct synthetic routes. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for isomeric impurities. This guide will focus on the three most prevalent and reliable strategies.
Direct Electrophilic Iodination of 3-Methylpyridine
Direct C-H functionalization represents the most atom-economical approach to this compound. However, controlling the regioselectivity of electrophilic substitution on the pyridine ring can be challenging.
Mechanism and Regioselectivity:
Electrophilic aromatic substitution on pyridine is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Furthermore, under acidic conditions often employed in halogenations, the pyridine nitrogen is protonated, further deactivating the ring. The methyl group at the 3-position is an activating, ortho-, para-director. However, the interplay between the directing effects of the nitrogen atom (meta-directing) and the methyl group, along with steric hindrance, influences the final product distribution. Iodination of 3-methylpyridine typically yields a mixture of isomers, with the 2-iodo and 6-iodo products often being significant components. Achieving high regioselectivity for the 2-iodo isomer via direct iodination can be difficult.[2]
Experimental Protocol: Direct Iodination with Iodine and Nitric Acid
This protocol is adapted from general procedures for the direct iodination of substituted pyridines.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 3-methylpyridine (1.0 eq.). Carefully add a mixture of concentrated nitric acid (an oxidizing agent) and molecular iodine (I₂).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it over ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~8-9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers requiring careful purification by column chromatography or fractional distillation to isolate the desired this compound.
Trustworthiness Note: This method's primary drawback is the potential for a mixture of products, making purification challenging and potentially lowering the overall isolated yield of the desired isomer. The regioselectivity is highly dependent on the specific reaction conditions.
Halogen Exchange from 2-Bromo-3-methylpyridine (Finkelstein Reaction)
A more regioselective approach involves a halogen exchange reaction, specifically a Finkelstein reaction, starting from the readily available 2-bromo-3-methylpyridine.
Mechanism and Regioselectivity:
The Finkelstein reaction is a classic SNAr (nucleophilic aromatic substitution) reaction.[3][4] In this case, an iodide ion acts as the nucleophile, displacing the bromide ion from the 2-position of the pyridine ring. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF, where the solubility difference between the starting sodium/potassium iodide and the resulting sodium/potassium bromide drives the reaction to completion according to Le Châtelier's principle.[4] The regioselectivity is predetermined by the position of the starting bromo substituent, making this a highly reliable method for obtaining the 2-iodo isomer exclusively.
Experimental Protocol: Synthesis of this compound via Halogen Exchange
This protocol is based on standard Finkelstein reaction conditions.[2]
-
Synthesis of 2-Bromo-3-methylpyridine:
-
Halogen Exchange Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq.) in anhydrous acetone or DMF.
-
Reagent Addition: Add an excess of sodium iodide or potassium iodide (typically 1.5-3.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by the precipitation of sodium or potassium bromide and by TLC or GC-MS analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated bromide salt.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography or distillation if necessary.
-
Trustworthiness Note: This method offers excellent regioselectivity, with the primary challenge being the synthesis and availability of the 2-bromo-3-methylpyridine precursor.
Sandmeyer Reaction of 2-Amino-3-methylpyridine
The Sandmeyer reaction provides another highly regioselective route to this compound, starting from 2-amino-3-methylpyridine.
Mechanism and Regioselectivity:
The Sandmeyer reaction proceeds via a free radical mechanism.[7][8] It involves two main steps:
-
Diazotization: The primary aromatic amine (2-amino-3-methylpyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Substitution: The diazonium group is then displaced by an iodide ion from a potassium iodide solution. This step is a radical-nucleophilic aromatic substitution.[2][7]
The regioselectivity of the Sandmeyer reaction is exceptionally high, as the position of the newly introduced iodine atom is dictated by the initial position of the amino group.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.[9]
-
Synthesis of 2-Amino-3-methylpyridine:
-
2-Amino-3-methylpyridine can be prepared by the reduction of 2-nitro-3-methylpyridine, which in turn can be synthesized by the nitration of 3-methylpyridine N-oxide.
-
-
Sandmeyer Reaction:
-
Diazotization:
-
In a flask cooled in an ice-salt bath (0-5 °C), dissolve 2-amino-3-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (KI, ~1.5-2.0 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to yield pure this compound.
-
-
Trustworthiness Note: The Sandmeyer reaction is a robust and highly regioselective method. However, care must be taken during the diazotization step as diazonium salts can be unstable at higher temperatures.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Regioselectivity | Yield | Advantages | Disadvantages |
| Direct Iodination | 3-Methylpyridine | Moderate to Low | Variable | Atom economical, one-step process. | Often produces a mixture of isomers, requiring difficult purification. |
| Halogen Exchange | 2-Bromo-3-methylpyridine | Excellent | Good to Excellent | High regioselectivity, clean reaction. | Requires the synthesis of the brominated precursor. |
| Sandmeyer Reaction | 2-Amino-3-methylpyridine | Excellent | Good | High regioselectivity, reliable method. | Requires synthesis of the amino precursor; diazonium salts can be unstable. |
Conclusion and Recommendations
For applications demanding high purity and unambiguous regiochemistry, the Halogen Exchange (Finkelstein Reaction) and the Sandmeyer Reaction are the superior methods for the synthesis of this compound. Both offer excellent control over the position of iodination. The choice between these two will likely depend on the availability and cost of the respective starting materials, 2-bromo-3-methylpyridine and 2-amino-3-methylpyridine.
While Direct Iodination is the most direct route, it is generally not recommended for syntheses where high regioselectivity is critical, due to the inherent challenges in controlling the position of electrophilic attack on the 3-methylpyridine ring and the subsequent need for potentially challenging purification of isomeric mixtures.
Researchers and drug development professionals should carefully consider the trade-offs between atom economy, regioselectivity, and operational simplicity when selecting a synthetic route for this compound. For large-scale production where purity is paramount, the development of a robust synthesis for either the bromo or amino precursor followed by the halogen exchange or Sandmeyer reaction, respectively, is the most prudent approach.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
- Wikipedia. (2023, December 2). Sandmeyer reaction.
- IUCr. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.
- Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- Grokipedia. (n.d.). Finkelstein reaction.
- LobaChemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis.
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
- Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
- Sathee Jee. (n.d.). Finkelstein Reaction.
- Aakash Institute. (n.d.). finkelstein reaction in chemistry: Definition, Types and Importance.
- Testbook. (n.d.). Finkelstein Reaction: Equation, Mechanism, Properties & Uses.
- Alpha Chemika. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis.
- MDPI. (2022, January 21). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- ACS Publications. (2025, December 13). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. (2023, October 29). Electrophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- ResearchGate. (2025, August 5). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
- ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 5. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mechanism of electrophilic iodination of 3-methylpyridine
An In-depth Technical Guide to the Mechanism of Electrophilic Iodination of 3-Methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the electrophilic iodination of 3-methylpyridine, a cornerstone reaction for the synthesis of key intermediates in pharmaceutical and materials science. We delve into the underlying electronic principles governing the reactivity of the substituted pyridine ring, explore the mechanistic intricacies of electrophile generation and aromatic substitution, and present a validated experimental protocol. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both scientific rigor and practical applicability.
Introduction: The Challenge and Importance of Pyridine Functionalization
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and agrochemicals. However, the pyridine ring presents a unique challenge to synthetic chemists. As a π-deficient heteroaromatic system, the electron-withdrawing nature of the nitrogen atom significantly deactivates the ring towards electrophilic aromatic substitution (EAS), requiring harsh reaction conditions compared to benzene.[1][2] Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, further deactivating the ring by forming a pyridinium cation.[3][4]
Despite these challenges, the synthesis of halogenated pyridines is of paramount importance. Iodo-pyridines, in particular, serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[5] This guide focuses specifically on 3-methylpyridine, analyzing how the interplay between the deactivating nitrogen atom and the activating methyl group dictates the regiochemical outcome of electrophilic iodination.
Mechanistic Deep Dive: Electronic Effects and Regioselectivity
The regioselectivity of EAS on 3-methylpyridine is a classic example of competing directing effects.
-
The Pyridine Nitrogen: The electronegative nitrogen atom deactivates the entire ring, particularly the α (C2, C6) and γ (C4) positions, through a strong negative inductive effect (-I). By examining the resonance structures of the sigma complex (arenium ion) formed upon electrophilic attack, it becomes clear that attack at the β-position (C3, C5) is least disfavored. Attack at C2 or C4 places a positive charge directly on the electronegative nitrogen atom, a highly unstable configuration.[1] Therefore, the nitrogen atom acts as a meta-director.
-
The 3-Methyl Group: Conversely, the methyl group is an activating, ortho- and para-directing substituent. It donates electron density to the ring through induction and hyperconjugation, stabilizing the carbocation intermediate formed during the substitution.[6][7] In 3-methylpyridine, the methyl group therefore activates the C2, C4, and C6 positions for electrophilic attack.
The final regiochemical outcome is a balance of these opposing effects. The powerful activating nature of the methyl group generally overrides the deactivating effect of the nitrogen at the ortho (C2, C4) positions. Attack at the C6 position is also electronically favored but can be subject to steric hindrance from the adjacent methyl group.
Caption: Competing electronic effects in 3-methylpyridine.
Generating the Electrophile: The Role of the Iodinating System
Molecular iodine (I₂) itself is a weak electrophile and does not readily react with deactivated aromatic systems like pyridine.[8] Therefore, an activating or oxidizing agent is required to generate a more potent electrophilic iodine species, typically the iodonium ion (I⁺) or a polarized complex that behaves as its equivalent. A highly effective and reliable system for this purpose is the combination of molecular iodine and periodic acid (H₅IO₆ or HIO₄) in an acidic medium.[9][10]
The reaction between iodine and periodic acid generates the active iodinating species. The overall stoichiometry of this process, which regenerates iodide for further reaction, can be summarized as:
2 ArH + I₂ + H₅IO₆ → 2 ArI + HIO₃ + 3 H₂O
The acidic medium, typically a mixture of acetic and sulfuric acid, serves multiple purposes: it acts as a solvent, catalyzes the reaction, and helps to generate the highly electrophilic iodine species.[9][11]
Caption: Activation of molecular iodine via oxidation.
The Core Mechanism: Substitution Pathway
The electrophilic iodination of 3-methylpyridine proceeds via a classical two-step addition-elimination mechanism.
-
Electrophilic Attack: The π-system of the 3-methylpyridine ring acts as a nucleophile, attacking the electrophilic iodine species (I⁺). This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. As discussed, the attack occurs preferentially at the C2 and C4 positions, which are activated by the methyl group.
-
Deprotonation: A base in the reaction mixture (e.g., water, bisulfate ion) removes a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the pyridine ring, yielding the final iodo-3-methylpyridine product.
Caption: General mechanism of electrophilic iodination at the C4 position.
Experimental Protocol: Iodination using Iodine-Periodic Acid
This protocol describes a representative procedure for the iodination of 3-methylpyridine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
5.1. Reagents and Materials
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methylpyridine | 93.13 | 4.66 g (5.0 mL) | 50.0 |
| Iodine (I₂) | 253.81 | 5.08 g | 20.0 |
| Periodic Acid Dihydrate | 227.94 | 2.28 g | 10.0 |
| Glacial Acetic Acid | - | 50 mL | - |
| Sulfuric Acid (conc.) | - | 1.5 mL | - |
| Water | - | 10 mL | - |
| Sodium Thiosulfate | - | As needed | - |
| Sodium Bicarbonate | - | As needed | - |
| Diethyl Ether / Ethyl Acetate | - | As needed | - |
5.2. Step-by-Step Procedure
Caption: Experimental workflow for the iodination of 3-methylpyridine.
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine glacial acetic acid (50 mL), water (10 mL), and concentrated sulfuric acid (1.5 mL). Cool the mixture in an ice bath.
-
Addition of Reagents: To the stirred, cold solution, add 3-methylpyridine (50.0 mmol), iodine (20.0 mmol), and periodic acid dihydrate (10.0 mmol).[9]
-
Reaction: Heat the resulting purple solution to 65–70 °C. Maintain this temperature with stirring until the characteristic purple color of iodine disappears (typically 1-2 hours).
-
Workup: Allow the reaction mixture to cool to room temperature and pour it into a beaker containing approximately 200 mL of ice water.
-
Neutralization: Carefully neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Decolorization: If any color remains, add a saturated aqueous solution of sodium thiosulfate dropwise until the solution is colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting mixture of iodo-3-methylpyridine isomers can be separated and purified by column chromatography on silica gel or by fractional distillation under reduced pressure. The primary products expected are 2-iodo-3-methylpyridine and 4-iodo-3-methylpyridine.[5][12]
Conclusion and Outlook
The electrophilic iodination of 3-methylpyridine is a mechanistically nuanced yet synthetically valuable transformation. A thorough understanding of the competing directing effects of the ring nitrogen and the alkyl substituent is critical for predicting and controlling the regiochemical outcome. The use of an iodine/periodic acid system provides a robust and efficient method for generating the necessary electrophilic iodine species to react with the moderately deactivated pyridine ring. The resulting 2- and 4-iodo-3-methylpyridine products are highly valuable intermediates, providing a gateway to more complex molecular architectures through subsequent functionalization, particularly in the realm of cross-coupling chemistry.[5] This guide provides the foundational knowledge and a practical framework for scientists to confidently employ this reaction in their synthetic endeavors.
References
- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- SpectraBase. (n.d.). This compound.
- National Institutes of Health. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Professor Dave Explains. (2020, December 7). Cleavage of Carbon-Carbon Bonds With Periodic Acid. YouTube.
- Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- National Institutes of Health. (n.d.). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters.
- Organic Syntheses. (n.d.). Periodic acid dihydrate.
- Wikipedia. (n.d.). Periodic acid.
- YouTube. (2020, January 5). Reaction with Periodic acid (HIO4) | Organic Chemistry | IIT JEE / NEET.
- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- PubChem. (n.d.). 3-Iodo-4-methylpyridine.
- Chemistry LibreTexts. (2023, January 22). Periodic Acid Oxidation.
- ACS Publications. (1994). Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- Stenutz. (n.d.). This compound.
- Royal Society of Chemistry. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
- University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Chemistry Stack Exchange. (2015, September 17). What is purpose of sulfuric acid in iodine extraction?
- ResearchGate. (2018). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- ResearchGate. (2008). (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
- Royal Society of Chemistry. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials.
- ResearchGate. (1954). The reactivity of pyridine towards sulphuric acid at elevated temperatures.
Sources
- 1. quora.com [quora.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. synchem.de [synchem.de]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Iodo-3-methylpyridine with Arylboronic Acids
Introduction: The Strategic Importance of 2-Aryl-3-methylpyridines
The 2-arylpyridine scaffold is a privileged motif in modern medicinal chemistry and materials science.[1][2] Its presence is noted in a multitude of FDA-approved drugs, where the pyridine nitrogen acts as a critical hydrogen bond acceptor, enhancing pharmacokinetic properties and target engagement.[3] The specific introduction of a methyl group at the 3-position creates a sterically defined environment, offering a valuable vector for probing and optimizing molecular interactions in drug discovery programs.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[6] Its high functional group tolerance and the generally low toxicity of boronic acid reagents have made it an indispensable tool.[7] However, the application of this methodology to heteroaromatic systems, particularly 2-substituted pyridines, is not without its challenges. This guide provides an in-depth analysis and a set of validated protocols for the successful coupling of 2-iodo-3-methylpyridine with a range of arylboronic acids, addressing common pitfalls and offering field-proven optimization strategies.
The "2-Pyridyl Problem": Mechanistic Hurdles and Strategic Solutions
Executing a successful Suzuki-Miyaura coupling on a 2-halopyridine substrate requires a nuanced understanding of its unique reactivity profile, often referred to as the "2-pyridyl problem".[8][9] The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, located proximal to the reaction center, can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to sluggish or incomplete reactions.[10] The choice of a sterically bulky and electron-rich ligand is paramount to mitigate this inhibitory effect and promote the desired catalytic turnover.[11]
-
Substrate Reactivity: While the carbon-iodine bond is highly activated towards oxidative addition, the electron-deficient nature of the pyridine ring can influence subsequent steps in the catalytic cycle.
-
Boronic Acid Stability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[9] While our focus here is on using 2-iodopyridine as the electrophile, it is a critical consideration that underscores the challenging nature of pyridine-containing coupling partners.
Overcoming these challenges necessitates the careful selection of a catalyst system that is not only highly active but also resistant to inhibition by the basic nitrogen atom of the substrate and product. Modern dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have proven exceptionally effective in this regard.[11][12]
The Catalytic Cycle: A Step-by-Step Mechanistic Look
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][13] Understanding each step is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-limiting step for less reactive halides (like chlorides), but is generally facile for iodides.[14] This forms a square planar Pd(II) intermediate.
-
Transmetalation: This is often the most complex step. The arylboronic acid is activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[15] This species then transfers its aryl group to the Pd(II) center, displacing the iodide ligand. The choice of base and solvent is critical for an efficient transmetalation.[16]
-
Reductive Elimination: The two organic moieties (the 3-methylpyridyl and the aryl groups) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the 2-aryl-3-methylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[17]
General Protocol & Component Rationale
A successful protocol hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The following table summarizes proven conditions for related substrates, providing a strong basis for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Coupling Partners & Notes | Ref. |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid. A classic, reliable system. | [10] |
| Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | 12-24 | 60-89 | Effective for coupling various heteroaryl boronic acids. | [18] |
| Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ (2) | Toluene or Dioxane | 100 | 18 | >90 | High-activity system for challenging heteroaryl couplings, including those with free N-H groups. | [10][19] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene / EtOH (3:1) | 110 | 12 | 80-90 | Used for regioselective coupling of di- and tri-halopyridopyrimidines. | [20] |
Component Causality:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source that enters the cycle directly. Pd₂(dba)₃ or Pd(OAc)₂ are Pd(0) and Pd(II) sources, respectively, that require in situ reduction and coordination with a supporting ligand to form the active catalyst.[14]
-
Ligand: For this substrate, triphenylphosphine (PPh₃) is a good starting point. However, for challenging arylboronic acids (e.g., ortho-substituted) or to increase reaction rates, more electron-rich and bulky biarylphosphine ligands like SPhos are recommended.[11]
-
Base: An inorganic base is essential for the transmetalation step.[15] Potassium phosphate (K₃PO₄) is often superior for heteroaryl couplings as it is sufficiently basic to promote the reaction while minimizing base-sensitive side reactions. Sodium carbonate (Na₂CO₃) is another common and effective choice.[16][21]
-
Solvent: A polar aprotic solvent is typically required to solubilize the reagents. 1,4-Dioxane, Dimethoxyethane (DME), or Toluene, often with a small amount of water, are standard choices. The water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[16][22]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (219 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (424 mg, 2.0 mmol).[10]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Via syringe, add the anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL). The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.[22]
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure the Pd(0) catalyst has not oxidized. Use a fresh bottle or a more robust precatalyst system (e.g., Pd₂(dba)₃/SPhos). |
| 2. Insufficiently Degassed | Oxygen can oxidize the Pd(0) catalyst. Repeat the reaction with rigorous degassing of solvents and headspace. | |
| 3. Poor Quality Boronic Acid | Arylboronic acids can degrade over time. Check purity by NMR; consider using the corresponding pinacol ester, which is often more stable. | |
| Significant Protodeboronation (Arylboronic acid becomes Ar-H) | 1. Reaction Temperature Too High | Lower the reaction temperature. While higher temperatures increase rate, they can also accelerate decomposition pathways. |
| 2. Presence of Excess Water/Protic Sources | Ensure solvents are anhydrous (if the protocol calls for it) and the base is dry. | |
| Formation of Homo-coupling Byproducts (Ar-Ar or Py-Py) | 1. Presence of Oxygen | Rigorous degassing is critical, as oxygen can promote oxidative homo-coupling of the boronic acid. |
| 2. Catalyst Degradation | Catalyst degradation can lead to palladium black, which may promote side reactions. Consider a more stable ligand or precatalyst. |
References
- Gueiffier, A., et al. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Vertex AI Search Grounding Service.
- Smith, A. M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Billingsley, K. L., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Rashid, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Aouad, F., et al. (2021). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- Reddy, M. V., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.
- Kotha, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Li, L., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.
- Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 21. researchgate.net [researchgate.net]
- 22. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-3-methylpyridine and Terminal Alkynes
Introduction: Strategic C-C Bond Formation on the Pyridine Scaffold
The Sonogashira cross-coupling reaction is a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[3][4]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 2-iodo-3-methylpyridine with a variety of terminal alkynes. The pyridine motif is a cornerstone of many biologically active molecules, and the introduction of an alkynyl substituent at the 2-position opens avenues for further molecular diversification. The presence of the 3-methyl group introduces steric considerations that necessitate careful optimization of reaction parameters to achieve high yields and avoid common side reactions.
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The widely accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond makes this step relatively facile.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 2-alkynyl-3-methylpyridine product and regenerate the active Pd(0) catalyst.[1]
The Copper Cycle
The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex.[5]
Key Experimental Parameters and Optimization
The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters.
-
Palladium Catalyst and Ligands: For sterically hindered substrates like this compound, the choice of ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the formation of a highly active, monoligated Pd(0) species.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing for milder conditions.[3] However, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HI byproduct and to facilitate the formation of the copper acetylide.[2]
-
Solvent: A variety of solvents can be employed, with polar aprotic solvents like DMF and THF being common choices. The choice of solvent can influence catalyst solubility and reaction rate.[7]
-
Temperature: Due to the high reactivity of the C-I bond, couplings with this compound can often be performed at room temperature or with gentle heating.[8] However, for less reactive alkynes or to improve reaction rates, moderate heating (e.g., 50-80 °C) may be necessary.
Data Presentation: Catalyst and Alkyne Scope
The following table summarizes typical conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with substituted halopyridines.[7]
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5), CuI (5) | Et₃N | DMF | 80 | 3 | 95 |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2.5), CuI (5) | Et₃N | DMF | 80 | 3 | 92 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3), CuI (5) | DIPEA | THF | 60 | 6 | 88 |
| 4 | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 90 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 50 | 5 | 85 |
| 6 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2), CuI (5) | Et₃N | Toluene | 70 | 4 | 93 |
Experimental Protocols
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3.0 mmol, 3.0 equiv)
Procedure:
-
To a reaction tube, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[9]
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Thoroughly degas all solvents and reagents.
-
-
Alkyne Homocoupling (Glaser Product):
-
Oxygen Contamination: This is the primary cause of homocoupling. Rigorous degassing is crucial.
-
High Copper Concentration: Reduce the amount of CuI or switch to a copper-free protocol.
-
-
Steric Hindrance: For particularly bulky terminal alkynes, consider using a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[6]
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route to a wide array of 2-alkynyl-3-methylpyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be reliably achieved. The protocols and insights provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and organic synthesis to successfully implement this powerful transformation.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). OUCI.
- Sonogashira coupling - Wikipedia. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros. (2020). Reddit.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). PMC - NIH.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
- Sonogashira cross-coupling reaction - YouTube. (2020).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Negishi Cross-Coupling of 2-Iodo-3-methylpyridine with Organozinc Reagents
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules. The targeted functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Specifically, the introduction of carbon-based substituents at the 2-position of a pyridine ring is a common strategy for developing novel therapeutics.
The Negishi cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds.[3][4] Its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms make it particularly well-suited for the synthesis of complex molecules.[5][6] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of the Negishi cross-coupling reaction to a key substrate: 2-iodo-3-methylpyridine. This transformation is pivotal for accessing a diverse range of 2-substituted-3-methylpyridine derivatives, which are valuable building blocks in the development of novel pharmaceuticals.
Mechanistic Underpinnings: A Look Inside the Catalytic Cycle
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed process that couples an organozinc compound with an organic halide or triflate.[3] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.[6] Understanding this cycle is crucial for rational troubleshooting and optimization of the reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a square planar Pd(II) intermediate. The rate of this step is typically I > Br > Cl > OTf.[3] The electron-deficient nature of the pyridine ring can facilitate this step.
-
Transmetalation: In this key step, the organozinc reagent transfers its organic group to the palladium center, displacing the halide. The precise mechanism of transmetalation can be complex, but it results in a new Pd(II) species bearing both the pyridine and the incoming organic nucleophile. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium center.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
PART A: Preparation of Organozinc Reagents
The success of a Negishi coupling is highly dependent on the quality of the organozinc reagent. These reagents can be prepared beforehand (ex-situ) or generated in the same pot as the coupling reaction (in-situ).
Protocol 1: Ex-situ Preparation of Arylzinc Halides via Direct Insertion of Zinc
This method is suitable for the preparation of a wide range of functionalized aryl- and heteroarylzinc reagents.[7]
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
Activated zinc dust (1.5 equiv)
-
Lithium chloride (LiCl), anhydrous (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the zinc dust and anhydrous LiCl.
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF, followed by a catalytic amount of iodine to activate the zinc (the purple color of iodine will disappear).
-
Add the aryl halide, either neat or as a solution in THF, to the stirred suspension.
-
The reaction mixture may be gently heated (40-50 °C) to initiate the insertion.
-
Monitor the progress of the reaction by quenching small aliquots with iodine and analyzing by GC-MS or ¹H NMR for the disappearance of the starting aryl halide.
-
Once the formation of the organozinc reagent is complete, the resulting solution can be used directly.
Protocol 2: In-situ Preparation of Alkylzinc Halides from Alkyl Halides
This one-pot procedure is convenient as it avoids the isolation and quantification of the organozinc reagent.
Materials:
-
Alkyl iodide or bromide (1.2 equiv)
-
Zinc dust (1.5 equiv)
-
Anhydrous THF or DMA (N,N-Dimethylacetamide)
-
Iodine (catalytic amount)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the zinc dust.
-
Activate the zinc by adding a catalytic amount of iodine and gently warming with a heat gun under vacuum until the iodine sublimes. Cool to room temperature under argon.
-
Add the anhydrous solvent (THF or DMA).
-
Add the alkyl halide and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. The formation of the organozinc reagent is often indicated by a change in the appearance of the zinc dust.
-
The resulting suspension containing the alkylzinc halide is then used directly in the cross-coupling reaction.
PART B: Negishi Cross-Coupling of this compound
The choice of catalyst and ligand is critical, especially when dealing with heteroaromatic substrates which can coordinate to the palladium center and inhibit catalysis.[8] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Recommended Catalyst/Ligand Systems:
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 | Excellent for a broad range of aryl- and heteroarylzinc reagents. |
| Pd(OAc)₂ | SPhos | 1-2 | A common and effective combination. |
| PdCl₂(dppf) | None | 2-5 | Effective for less demanding couplings. |
| NiCl₂(dppp) | None | 5-10 | A nickel-based alternative, can be advantageous for certain substrates.[9][10] |
Protocol 3: General Procedure for the Negishi Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (from Protocol 1 or 2, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 2.2 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor and the ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent to the reaction mixture via syringe or cannula.
-
Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Negishi cross-coupling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality organozinc reagent. 3. Catalyst inhibition by the pyridine substrate. | 1. Use a fresh palladium precursor and ensure anhydrous/anaerobic conditions. Consider using a pre-catalyst. 2. Ensure the organozinc reagent was successfully formed; consider re-preparing it. Use of LiCl can improve formation and solubility.[7] 3. Increase catalyst loading. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) which can favor reductive elimination. |
| Formation of Homocoupled Products | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. A side reaction involving a second transmetalation.[3] | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under a strictly inert atmosphere. 3. Use a slight excess of the organozinc reagent (1.2 equiv) but avoid a large excess. |
| Decomposition of Starting Material | 1. The organozinc reagent is too basic for functional groups on the substrate. 2. Reaction temperature is too high. | 1. The Negishi coupling is known for its high functional group tolerance, but highly sensitive groups may require protection. 2. Perform the reaction at a lower temperature for a longer duration. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficiently active organozinc reagent. | 1. The product may be binding to the palladium center; try a different ligand. Slow addition of the organozinc reagent may help. 2. Consider preparing the organozinc reagent via transmetalation from an organolithium or Grignard reagent if direct insertion is sluggish. |
Conclusion
The Negishi cross-coupling of this compound with organozinc reagents is a robust and highly effective method for the synthesis of a diverse array of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism, careful preparation of the organozinc nucleophile, and rational selection of the catalyst system are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery of new and impactful medicines.
References
- Negishi coupling. In Wikipedia; 2023. [Link]
- Pierigé, M., Iuliano, A., Angelici, G., & Casotti, G. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics, 3(2), 85-98. [Link]
- Knochel, P. (2000). Preparation and Applications of Functionalized Organozinc Reagents. In Modern Organocopper Chemistry. [Link]
- Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
- Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380-7382. [Link]
- Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218-1221. [Link]
- Sklute, G., & Marek, I. (2018).
- Wallace, D. J., & Chen, C. (2005). A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. Tetrahedron Letters, 46(34), 5743-5745. [Link]
- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand effects on Negishi couplings of alkenyl halides. Organic Letters, 13(15), 3818-3821. [Link]
- Reddy, C. V., & Periasamy, M. (1998). Palladium-Catalyzed Cross Coupling Reactions of β-Iodo β,γ-Enones with Organozinc Chlorides. Tetrahedron Letters, 39(15), 2099-2102. [Link]
- Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592-15593. [Link]
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]
- Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218-1221. [Link]
- Zhang, Y., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4452-4455. [Link]
- PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. (n.d.). [Link]
- Commonly employed techniques for the preparation of organozinc... (n.d.).
- Jackson, R. F. W., & Turner, D. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Synlett, 2010(12), 1889-1891. [Link]
- Dreher, S. D., & Molander, G. A. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 48(43), 8077-8080. [Link]
- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand effects on Negishi couplings of alkenyl halides. Organic Letters, 13(15), 3818-3821. [Link]
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
- Negishi Cross Coupling Reaction. (2014, March 14).
- Screening of ligands for NP activity for catalysis of Negishi couplings. (n.d.).
- Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Pompeo, M. M., Froese, R. D. J., Hadei, N., & Organ, M. G. (2012). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent. Semantic Scholar. [Link]
- Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Organic Chemistry Portal. [Link]
- Colpaert, A., D'hooghe, M., & De Kimpe, N. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Molecules, 20(8), 14599-14613. [Link]
- Pierigé, M., Iuliano, A., Angelici, G., & Casotti, G. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Semantic Scholar. [Link]
- Gelin, M., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(12), 3291. [Link]
- Ball, N. D., & Sanford, M. S. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 12(2), 241-244. [Link]
Sources
- 1. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents [organic-chemistry.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 10. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Stille Coupling of 2-Iodo-3-methylpyridine with Organostannanes
Abstract
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds and its exceptional tolerance for a wide array of functional groups.[1][2][3][4] This guide provides an in-depth technical overview and detailed experimental protocols for the Stille coupling of 2-iodo-3-methylpyridine with various organostannanes. 2-Aryl-3-methylpyridines are prevalent structural motifs in pharmaceuticals and advanced materials, making robust synthetic access to them a high priority. This document outlines the reaction mechanism, provides guidance on parameter optimization, details a step-by-step experimental procedure, and offers troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this powerful transformation.
Mechanistic Insights & Theoretical Background
The Stille reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), such as an organohalide, using a palladium catalyst.[1][3] The catalytic cycle is a well-studied process that generally proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is a critical step where the palladium center is oxidized from Pd(0) to a Pd(II) species.[1][6] For iodo-pyridines, this step is generally facile due to the relatively weak C-I bond. The presence of the pyridine nitrogen can, in some cases, influence the electron density of the ring and the rate of this step.
-
Transmetalation: The organostannane reagent then exchanges its organic group (R¹) with the halide on the palladium center.[1][7] This is often the rate-determining step of the entire cycle.[8] The reactivity of the organostannane is paramount, with the general trend for the transferring group being Alkynyl > Alkenyl > Aryl > Allyl > Alkyl.[2] Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate this step.[7][9] LiCl is believed to facilitate the process by increasing solvent polarity, while CuI may act as a scavenger for free phosphine ligands that can inhibit the reaction.[7][9]
-
Reductive Elimination: In the final step, the two organic groups (2-(3-methylpyridyl) and R¹) are coupled and expelled from the palladium center, forming the new C-C bond.[2][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] The intermediate complex must adopt a cis conformation for this concerted elimination to occur.[7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Guide: Coupling of this compound with Tributyl(vinyl)stannane
This section provides a detailed protocol for a representative reaction. The procedure emphasizes best practices for achieving high yield and purity.
Materials and Equipment
-
Reagents: this compound, Tributyl(vinyl)stannane, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous Toluene (or DMF), Saturated aqueous Potassium Fluoride (KF) solution.
-
Glassware: Oven-dried Schlenk flask or round-bottom flask, reflux condenser, magnetic stir bar, syringes, needles.
-
Equipment: Magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), rotary evaporator, column chromatography setup.
Experimental Workflow Diagram
Caption: General experimental workflow for the Stille coupling protocol.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 219 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq., 5 mol%, e.g., 58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene (e.g., 10 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids. Then, add tributyl(vinyl)stannane (1.1 eq., e.g., 0.35 mL, 1.1 mmol) dropwise via syringe.
-
Rationale: Degassing the solvent (e.g., by bubbling with argon for 20-30 minutes) is another crucial step to remove dissolved oxygen. A slight excess of the organostannane ensures complete consumption of the limiting electrophile.[10]
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the this compound is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (e.g., 20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir the biphasic mixture vigorously for at least 1 hour during the first wash.
-
Rationale: The fluoride wash is a standard and effective method for removing the toxic tributyltin halide byproduct (Bu₃SnI).[4] Fluoride ions have a high affinity for tin, forming insoluble and easily filterable coordination complexes.
-
-
Purification: Separate the organic layer, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-vinyl-3-methylpyridine.
Parameter Optimization & Scope
The success of the Stille coupling is highly dependent on the choice of catalyst, ligand, solvent, and any additives. The following table summarizes key parameters and provides guidance for optimizing the reaction for different organostannane partners.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a direct Pd(0) source and highly reliable. Pd₂(dba)₃ is another excellent Pd(0) source. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ, often by the phosphine ligand.[7] |
| Ligand | PPh₃, P(2-furyl)₃, AsPh₃ | Triphenylphosphine (PPh₃) is standard. Electron-rich, bulky phosphines can sometimes accelerate the reaction.[9] Tri(2-furyl)phosphine (P(2-furyl)₃) has been shown to cause large rate accelerations.[7] |
| Solvent | Toluene, Dioxane, DMF, NMP | Toluene is a common non-polar choice. Polar aprotic solvents like DMF or NMP can accelerate the reaction, especially the transmetalation step, but may require lower temperatures to avoid side reactions.[11] |
| Temperature | 80 - 120 °C | A balance must be struck. Lower temperatures (~80-90 °C) favor selectivity and catalyst stability, while higher temperatures increase the reaction rate.[10] For less reactive partners (e.g., aryl bromides), higher temperatures may be necessary. |
| Additive | CuI, LiCl | CuI can act as a co-catalyst, particularly useful for coupling with less reactive stannanes by facilitating transmetalation.[9] LiCl is often used to accelerate the reaction, possibly by preventing ligand inhibition or assisting in the transmetalation step.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or decomposed catalyst. 2. Reaction temperature too low. | 1. Use a fresh bottle of catalyst; ensure strict inert and anhydrous conditions.[12] 2. Increase the temperature in 10 °C increments. |
| Homocoupling of Stannane | 1. Presence of oxygen. 2. Palladium(II) precatalyst reacting with two equivalents of stannane. | 1. Thoroughly degas all solvents and ensure a positive pressure of inert gas is maintained.[10] 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Catalyst Decomposition | 1. Reaction temperature is too high. 2. Impurities in reagents or solvent. | 1. Lower the reaction temperature.[10] 2. Use high-purity, anhydrous reagents and solvents. |
| Difficulty Removing Tin | 1. Inefficient KF wash. | 1. Increase the duration and vigor of stirring during the KF wash.[12] A filtration through Celite after the wash can also help remove fine precipitates. |
Conclusion
The Stille coupling of this compound offers a reliable and versatile method for synthesizing a diverse range of 2-substituted-3-methylpyridine derivatives. By understanding the catalytic cycle and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize conditions for various organostannane coupling partners. The protocol detailed herein provides a robust starting point for achieving high yields of desired products, which are valuable intermediates in the fields of medicinal chemistry and material science. Careful attention to maintaining inert and anhydrous conditions is paramount to success.
References
- Stille reaction. In: Wikipedia. [Link]
- Stille Coupling. In: OpenOChem Learn. [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Stille Cross-Coupling. J&K Scientific LLC. [Link]
- Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
- Stille cross-coupling reaction. YouTube. [Link]
- Stille Coupling. NROChemistry. [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- The Stille Reaction. Myers Group, Harvard University. [Link]
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- The Mechanisms of the Stille Reaction.
- Optimization of the iodolactonization step.
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. [Link]
- Stille coupling reactions with organostannanes.
- Optimization of reaction condition for Stille coupling of compound 21.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Iodo-3-methylpyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Scaffold and the Strategic Precursor
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisostere for a phenyl ring makes it an invaluable component in the design of targeted therapeutics. Within the vast arsenal of pyridine-based building blocks, 2-iodo-3-methylpyridine has emerged as a particularly versatile and strategic precursor for the synthesis of complex molecules, most notably in the development of potent and selective kinase inhibitors.[2][3]
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5][6]
The unique reactivity of this compound stems from the specific arrangement of its functional groups. The carbon-iodine bond at the 2-position is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[7] This allows for the facile and regioselective introduction of a wide array of substituents. The methyl group at the 3-position provides steric and electronic influence, which can be crucial for modulating the binding affinity and selectivity of the final kinase inhibitor.[7]
This guide will delve into the core chemical transformations that make this compound such a valuable precursor, provide detailed, field-proven protocols for its use in the synthesis of a picolinamide-based VEGFR-2 inhibitor, and offer insights into the causality behind the experimental choices, ensuring a robust and reproducible synthetic strategy.
Core Chemical Transformations: The Power of Palladium Catalysis
The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] Three of the most pivotal cross-coupling reactions for modifying the this compound scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[10][11][12] This reaction is instrumental in introducing aryl or heteroaryl moieties at the 2-position of the pyridine ring, a common feature in many kinase inhibitors.
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[13]
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[14] This reaction is critical for linking the this compound core to various amine-containing fragments, which are often essential for interacting with the hinge region of a kinase's ATP-binding pocket. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[15][16][17] This reaction is valuable for introducing linear alkynyl linkers into a molecule, which can probe deeper pockets within a kinase active site or serve as a handle for further functionalization.
Application Note: Synthesis of a Potent Picolinamide-Based VEGFR-2 Inhibitor
This section details the synthesis of a representative picolinamide-based VEGFR-2 inhibitor, N-(4-chlorophenyl)-2-(4-phenoxyphenylamino)-3-methylpicolinamide , a structural analog of potent kinase inhibitors, starting from this compound. This multi-step synthesis showcases the strategic application of the chemical transformations discussed above.
Detailed Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Step 1: Synthesis of 2-Iodo-3-pyridinecarboxylic acid
Rationale: The oxidation of the methyl group to a carboxylic acid is the first step in constructing the picolinamide core. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
Protocol:
-
To a solution of this compound (1.0 eq.) in water, add potassium permanganate (KMnO₄, 4.0 eq.) portion-wise over 1 hour.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of Celite.
-
Wash the filter cake with hot water.
-
Acidify the filtrate to pH 3-4 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-iodo-3-pyridinecarboxylic acid as a white solid.
Step 2: Synthesis of N-(4-chlorophenyl)-2-iodo-3-methylpicolinamide
Rationale: The formation of the amide bond is crucial for the picolinamide scaffold. Activation of the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with 4-chloroaniline, is a standard and efficient method for amide synthesis.
Protocol:
-
Suspend 2-iodo-3-pyridinecarboxylic acid (1.0 eq.) in thionyl chloride (SOCl₂, 10 eq.) and add a catalytic amount of DMF.
-
Heat the mixture to reflux (80 °C) for 2 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM).
-
To this solution, add 4-chloroaniline (1.1 eq.) and triethylamine (Et₃N, 2.0 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4-chlorophenyl)-2-iodo-3-methylpicolinamide.
Step 3: Synthesis of N-(4-chlorophenyl)-2-(4-phenoxyphenylamino)-3-methylpicolinamide (Final Product)
Rationale: The final step involves a Buchwald-Hartwig amination to introduce the 4-phenoxyaniline moiety, which is a key structural feature for binding to the VEGFR-2 kinase. The choice of a bulky biarylphosphine ligand like Xantphos is often crucial for achieving high yields in the coupling of heteroaryl halides.
Protocol:
-
To a flame-dried Schlenk flask, add N-(4-chlorophenyl)-2-iodo-3-methylpicolinamide (1.0 eq.), 4-phenoxyaniline (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and the ligand, Xantphos (10 mol%).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, N-(4-chlorophenyl)-2-(4-phenoxyphenylamino)-3-methylpicolinamide.
Data Presentation
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Conditions for 2-Iodopyridines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 | [18] |
| Suzuki-Miyaura | PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 90-98 | [13] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | 80-95 | [19] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N | DMF | 60 | 6 | 85-95 | [20] |
Data is representative and based on general knowledge of cross-coupling reactions on similar halopyridine substrates.
Table 2: Expected Analytical Data for the Synthesized VEGFR-2 Inhibitor
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected HRMS (m/z) |
| Final Product | C₂₅H₁₉ClN₄O₂ | 442.90 | Signals for aromatic protons, amide NH, amine NH, and methyl group. | [M+H]⁺ expected: 443.1275 |
Note: The expected NMR and HRMS data are illustrative and would need to be confirmed by experimental analysis.
Visualization of the VEGFR-2 Signaling Pathway
Conclusion
This compound is a powerful and versatile precursor in the synthesis of kinase inhibitors due to its favorable reactivity in palladium-catalyzed cross-coupling reactions. The strategic positioning of the iodo and methyl groups allows for the regioselective construction of complex picolinamide and other pyridine-based scaffolds that are central to the design of potent and selective therapeutics. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors. The ability to systematically modify the this compound core through robust and reproducible synthetic routes will undoubtedly continue to fuel the development of the next generation of targeted therapies.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm.
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
- Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Dissertation.
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate.
- Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC - NIH.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC - NIH.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
- Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate.
- A review on the medicinal importance of pyridine derivatives. ResearchGate.
Sources
- 1. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR [m.chemicalbook.com]
- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
The Art of the C-N Bond: A Guide to Cross-Coupling Reactions with 2-Iodo-3-methylpyridine
Introduction: The Significance of the C-N Bond and the Role of 2-Iodo-3-methylpyridine
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules and functional materials. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. Among the various synthetic precursors, this compound stands out as a valuable building block. The presence of the electron-deficient pyridine ring, coupled with the reactivity of the carbon-iodine bond, makes it an ideal substrate for a range of cross-coupling reactions. The methyl group at the 3-position provides steric and electronic differentiation, influencing the reactivity and allowing for the synthesis of precisely substituted pyridine derivatives.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the primary catalytic methods for forming C-N bonds using this compound. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices for three key transformations: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
I. The Workhorse of C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines since its development in the mid-1990s.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally milder conditions compared to traditional methods.[1][2]
Mechanistic Rationale: A Palladium-Catalyzed Dance
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that elegantly orchestrates the formation of the C-N bond.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates both the oxidative addition and the final reductive elimination steps, while preventing undesirable side reactions like β-hydride elimination.[2][5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: A Comparative Look at Buchwald-Hartwig Conditions
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, the steric hindrance from the 3-methyl group necessitates careful optimization.[5]
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Toluene or Dioxane | 100-110 | 12-24 | 80-95 | [6] |
| Secondary Alkylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80-100 | 8-16 | 75-90 | [5] |
| Primary Alkylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF or Dioxane | 80-100 | 12-24 | 70-85 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a robust starting point for the coupling of anilines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, aniline, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-methylpyridin-2-yl)aniline.
II. The Classic Approach: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, predating the more modern palladium-catalyzed methods.[7] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.[7]
Mechanistic Insights: A Copper-Mediated Pathway
The mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and accelerate the catalytic cycle.[8]
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Data Presentation: Typical Conditions for Ullmann Condensation
Modern Ullmann reactions offer a viable alternative to palladium-catalyzed methods, particularly for certain nitrogen nucleophiles like imidazoles and other N-heterocycles.
| Amine/N-Heterocycle | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Imidazole | CuI (5-10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90-110 | 12-24 | 70-90 | [9] |
| Pyrazole | Cu₂O (10) | None | Cs₂CO₃ (2.0) | DMF | 110-130 | 24 | 65-85 | [10] |
| Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | Dioxane | 100-120 | 24 | 60-80 | [11] |
Experimental Protocol: Ullmann Condensation of this compound with Pyrazole
This protocol is suitable for the N-arylation of pyrazole with this compound.
Materials:
-
This compound (1.0 equiv)
-
Pyrazole (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add this compound, pyrazole, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the vial and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methyl-2-(1H-pyrazol-1-yl)pyridine.[12]
III. The Mild Alternative: Chan-Lam Coupling
The Chan-Lam coupling reaction provides a mild and often complementary approach to C-N bond formation, utilizing arylboronic acids as the arylating agent in the presence of a copper catalyst.[13] A key advantage is that these reactions can often be run open to the air.[7]
Mechanistic Overview: A Copper(II)/Copper(III) Cycle
The Chan-Lam coupling is proposed to proceed through a catalytic cycle involving Cu(II) and Cu(III) intermediates. The reaction is initiated by the transmetalation of the aryl group from the boronic acid to the Cu(II) catalyst. Coordination of the amine, followed by reductive elimination from a Cu(III) species, affords the desired product and regenerates the active catalyst.[13]
Figure 3: Simplified catalytic cycle for the Chan-Lam coupling.
Data Presentation: Representative Chan-Lam Coupling Conditions
The Chan-Lam reaction is particularly well-suited for the coupling of N-heterocycles and anilines under mild conditions.
| Amine/N-Heterocycle | Arylboronic Acid | Copper Source (equiv) | Base/Additive | Solvent | Temp | Time (h) | Typical Yield (%) | Reference |
| Morpholine | Phenylboronic acid | Cu(OAc)₂ (1.0-2.0) | Pyridine | CH₂Cl₂ | RT | 24-72 | 70-90 | [7] |
| Aniline | 4-Methoxyphenyl-boronic acid | Cu(OAc)₂ (0.1) | None | Methanol | 60 °C | 12 | 80-95 | [4] |
| Imidazole | Phenylboronic acid | Cu(OAc)₂ (1.0) | None | CH₂Cl₂ | RT | 48 | 85-95 | [8] |
Experimental Protocol: Chan-Lam Coupling of this compound with Morpholine
This protocol describes a typical procedure for the Chan-Lam coupling. Note that for Chan-Lam reactions, the corresponding boronic acid of this compound would be used.
Materials:
-
3-Methylpyridine-2-boronic acid (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask, add 3-methylpyridine-2-boronic acid, morpholine, Cu(OAc)₂, and activated 4Å molecular sieves.
-
Add anhydrous dichloromethane followed by pyridine.
-
Stir the reaction mixture open to the air at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-(3-methylpyridin-2-yl)morpholine.
IV. Conclusion: A Toolkit for C-N Bond Formation
The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling represent a powerful and versatile toolkit for the construction of C-N bonds from this compound. The choice of method will depend on the specific nucleophile, functional group tolerance, and desired reaction conditions. The palladium-catalyzed Buchwald-Hartwig reaction generally offers the broadest scope and mildest conditions. The Ullmann condensation provides a classic and often cost-effective alternative, particularly for N-heterocycles. The Chan-Lam coupling is an excellent choice for mild, aerobic couplings with arylboronic acids. By understanding the mechanistic underpinnings and having access to robust protocols, researchers can confidently employ these reactions to synthesize a diverse array of valuable 2-aminopyridine derivatives for applications in drug discovery and materials science.
V. References
-
El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
-
Buchwald, S. L. (2008). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 47(45), 8644-8647.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Cai, Q., et al. (2014). Synthesis of 3-methyl-2-(1H-pyrazol-1-yl)pyridine. Journal of Heterocyclic Chemistry, 51(5), 1435-1439.
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
-
BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem.
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers. Organic Letters, 6(6), 913–916.
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Organic Letters, 3(13), 2077–2079.
-
King, A. O., et al. (2002). A mild method for the copper-catalyzed amination of aryl iodides. Organic Letters, 4(6), 973-976.
-
Caddick, S., et al. (2005). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 61(44), 10446-10454.
-
Boden, G., et al. (2021). DoE and Background Chan-Lam Coupling Investigation. University of Bristol.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Angewandte Chemie International Edition, 42(44), 5402–5405.
-
El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830.
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067.
-
BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Chen, Y., et al. (2014). Copper-catalyzed ortho-C–H amination of protected anilines with secondary amines. Chemical Communications, 50(25), 3322-3324.
-
Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219–224.
-
Ma, Y.-G., et al. (2016). Copper-catalyzed Ullmann reaction for the synthesis of fused hexacyclic heterocycles containing naphthyridine, acridine, and pyrazole (imidazole) moieties. Tetrahedron, 72(7), 947-953.
-
Yang, D., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8383.
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Al-Masoudi, N. A., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 57(4), 488-493.
-
Toure, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Chiral Organoboron Reagents. Chemical Reviews, 109(9), 4439–4486.
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
Sources
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 2-Iodo-3-methylpyridine in the Synthesis of Advanced Agrochemical Compounds
Abstract
2-Iodo-3-methylpyridine is a highly versatile and reactive heterocyclic building block, pivotal in the synthesis of a new generation of agrochemicals.[1][2] Its strategic importance lies in the presence of a highly reactive carbon-iodine bond at the 2-position of the pyridine ring, which serves as a prime site for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions.[3] This reactivity, harnessed primarily through palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures found in modern insecticides, fungicides, and herbicides.[1][4][5] This guide provides an in-depth analysis of its application, focusing on the mechanistic principles, field-proven experimental protocols, and strategic considerations for researchers in the agrochemical industry.
The Chemical Rationale: Why this compound?
The utility of this compound as a synthetic intermediate is rooted in the principles of organometallic chemistry. The pyridine nucleus is a common scaffold in bioactive molecules, and the substituents dictate its efficacy and mode of action. The key features of this compound are:
-
The Carbon-Iodine Bond : The C-I bond is the weakest of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, this bond is highly susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.[6] This high reactivity allows for selective functionalization under relatively mild conditions, often leaving other, less reactive halogen sites (like C-Br or C-Cl) on the same or other molecules untouched.
-
The Pyridine Ring : The nitrogen atom in the pyridine ring influences the electron density of the aromatic system, affecting its reactivity and the biological activity of the final compound. This scaffold is a cornerstone of several major classes of insecticides, including neonicotinoids and anthranilic diamides.[7][8][9]
-
The Methyl Group : The methyl group at the 3-position provides steric and electronic influence, which can fine-tune the reactivity of the molecule and the biological properties of the final agrochemical product.[3]
The following diagram illustrates the strategic position of this compound as a precursor for various classes of agrochemicals.
Caption: Strategic importance of this compound.
Foundational Techniques: Palladium-Catalyzed Cross-Coupling
The majority of synthetic routes utilizing this compound rely on palladium-catalyzed cross-coupling. These reactions share a common mechanistic framework, the palladium catalytic cycle, which enables the precise formation of new bonds.
The General Palladium Catalytic Cycle
The catalytic cycle is the engine of the cross-coupling reaction. Understanding its steps is crucial for troubleshooting and optimization. The process generally involves three key stages:
-
Oxidative Addition : A low-valent Pd(0) catalyst reacts with the this compound. The C-I bond breaks, and the palladium atom inserts itself, forming a Pd(II) complex. This is typically the slowest, or rate-determining, step.[10][11]
-
Transmetalation (for Suzuki/Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) complex. For Suzuki coupling, a base is crucial to activate the organoboron species, facilitating the transfer of the organic group to the palladium center.[12] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[13]
-
Reductive Elimination : The two organic fragments bonded to the palladium center couple together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][14]
Caption: General catalytic cycle for cross-coupling reactions.
Core Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds common in fungicides and herbicides.[3] It couples an organohalide with an organoboron species, such as a boronic acid or ester.
Causality Behind Protocol Choices
-
Catalyst/Ligand System : While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ often provide higher yields and turnover numbers, especially with challenging substrates.[6] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. Inorganic bases are common; K₃PO₄ is effective for a broad range of boronic acids.[6]
-
Solvent : The reaction often uses a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. Water is essential for dissolving the inorganic base and aiding in the formation of the active borate species. Degassing the solvent is mandatory to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene / H₂O | Dioxane | Toluene / H₂O |
| Temperature (°C) | 100 | 100 | 100 |
| Typical Yields | 85-95% | 90-98% | ~90-98% |
| Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[6] |
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst degradation.[6]
-
Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring : Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are fundamental to the structure of many insecticides, including neonicotinoids and the precursors to anthranilic diamides.[13][15][16] This reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Protocol Choices
-
Catalyst/Ligand System : This reaction is highly dependent on the ligand. For heteroaryl halides like this compound, especially with sterically hindered amines, bulky and electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[16][17] These ligands promote the reductive elimination step, which can be challenging, and prevent the formation of inactive catalyst species.
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17] The choice of base can significantly impact reaction rates and yields.
-
Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are mandatory to prevent quenching the strong base and interfering with the catalytic cycle. As with Suzuki coupling, thorough degassing is critical.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Palladacycle |
| Ligand | Xantphos | RuPhos | (Self-ligated) |
| Base | NaOtBu | LiHMDS | K₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80-110 | 80-110 | 80-110 |
| Typical Yields | 70-95% | 75-98% | 80-99% |
| Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[17] |
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere) : Due to the air-sensitivity of the ligands and base, this procedure is best performed in a glovebox. To an oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition : Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the vial.
-
Solvent Addition : Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of 0.1-0.2 M.
-
Heating and Monitoring : Seal the vial with a screw cap and remove it from the glovebox. Place it on a preheated reaction block at the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by LC-MS.
-
Workup : After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-substituted-3-methylpyridin-2-amine product.
Conclusion and Future Outlook
This compound is an exemplary reagent that showcases the power of modern synthetic chemistry in advancing agrochemical development. Its high reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for accessing novel and complex molecular structures. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust foundation for researchers. As the demand for more effective, selective, and environmentally benign agrochemicals grows, the strategic application of powerful building blocks like this compound will continue to be a cornerstone of innovation in the field.
References
- This compound - Chem-Impex. (URL: )
- 2-Chloro-4-iodo-3-methylpyridine - Chem-Impex. (URL: )
- This compound | 22282-58-2 | Benchchem. (URL: )
- 2-Fluoro-3-iodo-5-méthylpyridine - Chem-Impex. (URL: )
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. (URL: [Link])
- 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 - Biosynth. (URL: )
- Synthesis and Insecticidal Activities of Novel Analogues of Chlorantraniliprole Containing Nitro Group - ResearchG
- This compound CAS#22282-58-2 - SincereChemical. (URL: )
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC - PubMed Central. (URL: )
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | P
- Buchwald–Hartwig amin
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (URL: )
- Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group - ResearchG
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- Method for synthesizing chlorantraniliprole - P
- Strategic route synthesis - ResearchG
- Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - MDPI. (URL: [Link])
- Synthesis of new neonicotinoids containing fluorinated acceptor groups - ResearchG
- Pesticide preparation and process for producing the same - Google P
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)–C(sp3) Cross-Coupling - ChemRxiv. (URL: [Link])
- 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides - Benchchem. (URL: )
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchG
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. (URL: [Link])
- (PDF)
- MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392 - European Public
- Pest control compositions and methods - Google P
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
- Synergistic pesticide compositions - Google P
- Synergistic pesticide compositions - Google P
- Development of novel pyridine-based agrochemicals: A review - ResearchG
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
- Copper-Catalyzed Cross-Coupling Reactions of Methyl 13-Iodo-O-methylpodocarpate and Amides | Request PDF - ResearchG
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])
- (PDF)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cross-Coupling with 2-Iodo-3-methylpyridine
Introduction: The Synthetic Utility and Challenges of 2-Iodo-3-methylpyridine
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine motif is a common feature in numerous FDA-approved drugs, and the strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1] The carbon-iodine bond at the 2-position of the pyridine ring is a key functional handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[2] Iodine's nature as an excellent leaving group, due to the relatively weak C-I bond, makes this compound a highly reactive substrate for oxidative addition to a low-valent metal center, which is the initial step in many cross-coupling catalytic cycles.[2]
However, the cross-coupling of 2-substituted pyridines, often termed the "2-pyridyl problem," presents unique challenges.[3][4] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[5] This can result in sluggish reactions and low yields. Furthermore, the steric hindrance from the adjacent methyl group in this compound can impede the approach of the catalyst and the coupling partner. Therefore, the judicious selection of the ligand and catalyst system is paramount to achieving efficient and high-yielding cross-coupling reactions with this substrate.
This guide provides a detailed overview of ligand and catalyst selection for various cross-coupling reactions with this compound, along with specific, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Principles of Ligand and Catalyst Selection
The success of a cross-coupling reaction with this compound hinges on a catalyst system that can overcome the inherent challenges of this substrate. The choice of ligand is particularly critical as it directly influences the steric and electronic properties of the active catalyst.[6]
For Suzuki-Miyaura and Buchwald-Hartwig Reactions:
-
Bulky, Electron-Rich Monophosphine Ligands: These are often the ligands of choice for challenging substrates. The steric bulk of the ligand promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition and can stabilize the resulting Pd(II) intermediate. Examples of such ligands include the Buchwald biarylphosphine ligands like XPhos , SPhos , and RuPhos .[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with the metal center.[8] This can prevent ligand dissociation and catalyst decomposition, leading to higher catalyst stability and turnover numbers. PEPPSI™-type precatalysts, which feature an NHC ligand, are often effective.[9]
For Sonogashira Reactions:
-
Phosphine Ligands: Traditional Sonogashira couplings often employ triphenylphosphine (PPh₃) in combination with a palladium source like PdCl₂(PPh₃)₂. However, for more challenging substrates, more electron-rich and sterically demanding phosphines can be beneficial.
-
Copper(I) Co-catalyst: The classic Sonogashira reaction utilizes a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The copper acetylide intermediate is more reactive towards transmetalation to the palladium center.[10] However, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of diacetylene homocoupling byproducts.[11]
Palladium Precatalysts:
The use of palladium precatalysts is highly recommended for reproducibility and ease of use.[12][13] Precatalysts are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[9] This ensures a consistent and efficient generation of the active catalyst. Buchwald G3 and G4 precatalysts are particularly effective for a wide range of cross-coupling reactions.[13]
Visualizing the Catalytic Cycle: A General Overview
The following diagram illustrates the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 2-Aryl-3-Methylpyridines via Suzuki-Miyaura Cross-Coupling: A Detailed Guide
An Application Note and Protocol for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-aryl-3-methylpyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of this motif, enabling the formation of a key carbon-carbon bond between a pyridine electrophile and an arylboron nucleophile.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, critical reaction parameters, and a field-proven experimental protocol for the synthesis of 2-aryl-3-methylpyridines. It emphasizes the causal relationships behind experimental choices to ensure reproducibility and facilitate optimization.
Introduction: The Significance of the 2-Aryl-3-Methylpyridine Motif
The pyridine ring is a cornerstone in drug design, present in a vast array of biologically active molecules.[2][3] When functionalized with an aryl group at the 2-position and a methyl group at the 3-position, the resulting scaffold offers a unique three-dimensional vector for probing biological space. This specific arrangement is found in molecules targeting a range of diseases, from cancer to neurological disorders, making its efficient synthesis a critical task in drug discovery programs.[4][5] The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks.[6][7]
Mechanistic Rationale and Key Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9] Understanding these steps is paramount to troubleshooting and optimizing the reaction for heteroaromatic substrates like 3-methylpyridines, which can present unique challenges.[10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an active Pd(0) species into the carbon-halogen bond of the 2-halo-3-methylpyridine. This is often the rate-determining step. The strength of the C-X bond is a critical factor, with reactivity trending as C–I > C–Br > C–Cl.[12] Consequently, 2-chloro-3-methylpyridine, while often more cost-effective, requires a more active catalytic system compared to its bromo- or iodo-counterparts.[12]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[13][14] The base reacts with the arylboronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[8][14] The choice of base and solvent is therefore crucial for efficient transmetalation.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the final 2-aryl-3-methylpyridine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of coupling heteroaryl halides hinges on the judicious selection of each reaction component. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[10][11] Therefore, conditions must be chosen to mitigate this effect.
| Component | Selection Rationale & Expert Insights |
| Pyridine Electrophile | 2-Bromo-3-methylpyridine is a reliable starting point due to the favorable C-Br bond energy for oxidative addition.[12] 2-Chloro-3-methylpyridine is a more economical alternative but necessitates a more active catalyst system, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[12][15] |
| Arylboron Reagent | Arylboronic acids are the most common choice. However, they can undergo protodeboronation (loss of the boron group). Arylboronic pinacol esters are often more stable, easier to handle and purify, and can be used interchangeably, sometimes providing higher yields.[16][17] The addition of water can be beneficial when using pinacol esters, as it may facilitate hydrolysis to the active boronic acid in situ.[18][19] |
| Palladium Catalyst & Ligand | Standard catalysts like Pd(PPh₃)₄ can be effective but often require higher loadings and temperatures for pyridine substrates.[2] Pd(dppf)Cl₂ is a highly versatile and robust pre-catalyst, effective for a wide range of aryl and heteroaryl couplings.[18][20] For particularly challenging couplings (e.g., with aryl chlorides or sterically hindered partners), catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos ) in combination with a palladium source like Pd₂(dba)₃ are the state-of-the-art.[2] These ligands promote fast oxidative addition and reductive elimination while preventing catalyst deactivation. |
| Base | The base's primary role is to activate the boronic acid.[13] Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are highly effective, moderately strong bases that are generally well-tolerated by sensitive functional groups.[2][3] Aqueous solutions of bases like Na₂CO₃ are also commonly used and can accelerate the reaction.[21][22] The choice of base can profoundly impact the reaction outcome. |
| Solvent | Aprotic polar solvents are typically used. 1,4-Dioxane , Toluene , or DMF are common choices.[8][23] The reaction is often run as a biphasic mixture with water , which helps to dissolve the inorganic base and can accelerate the transmetalation step.[24] It is critical to degas the solvent thoroughly (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[18] |
Table 1: Comparative Overview of Reaction Conditions for Halopyridine Suzuki Couplings
| Electrophile | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 12 | 70-88 | [3] |
| 2-Chloropyridine | (NHC)Pd(cinn)Cl (0.5%) | NaHCO₃ / TBAB | H₂O | 100 | 2 | 90-99 | |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10%) | Na₃PO₄ | 1,4-Dioxane / H₂O | 100 | 18 | 60-89 | [18][20] |
| 3-Amino-2-chloropyridine | Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ | Toluene | 100 | 18 | ~85 | [2] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with a generic arylboronic acid. It is designed to be a robust starting point that can be adapted and optimized.
Materials & Reagents
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Brine)
Diagram: Experimental Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of 2-aryl-3-methylpyridines.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine (e.g., 1.0 mmol, 172 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 24.5 mg). Via syringe, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL). The mixture should appear as a dark red or brown suspension.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-methylpyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure an inert atmosphere is maintained.2. Degas solvents thoroughly before use.3. Use an anhydrous, finely ground base. Try a stronger base like Cs₂CO₃.4. Increase the temperature in 10 °C increments. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions, reacting with trace water/protons instead of transmetalating. | 1. Use the corresponding boronic pinacol ester instead of the acid.2. Use anhydrous conditions with a non-aqueous base (e.g., KF).3. Add the boronic acid portion-wise over the course of the reaction. |
| Homo-coupling of Boronic Acid | Oxygen contamination can promote the oxidative coupling of the boronic acid to form a biaryl byproduct. | Meticulously deoxygenate the reaction mixture and maintain a strict inert atmosphere throughout the setup and reaction. |
| Catalyst Decomposition | The pyridine nitrogen is poisoning the catalyst, or the temperature is too high for the chosen ligand. | 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos).2. Lower the reaction temperature and increase the reaction time. |
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents like 1,4-dioxane are flammable and have associated health risks.
-
Reaction: The reaction should be conducted under an inert atmosphere. Heating sealed vessels can lead to pressure buildup; ensure the system is properly vented or use a vessel rated for pressure.[7]
-
Workup: Handle all organic solvents and reagents within a fume hood.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 2-aryl-3-methylpyridines. By understanding the underlying mechanism and the critical role of each component—from the choice of halide and boron reagent to the nuanced selection of the catalyst, base, and solvent—researchers can reliably construct these valuable molecular scaffolds. The protocol provided herein serves as a robust and adaptable foundation for accessing a wide array of 2-aryl-3-methylpyridine derivatives, empowering advancements in drug discovery and materials science.
References
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group Tech Blog. [Link]
- Li, W., Nelson, D. P., & Reeves, J. T. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(22), 5153–5156. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Cano, R., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Molecules, 25(6), 1353. [Link]
- Al-Zoubi, R. M., & Hall, D. G. (2001). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 66(13), 4579–4588. [Link]
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sherwood, J., et al. (2014). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Mondal, B., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Saha, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3749–3752. [Link]
- Scott, P. J. H., & Sanford, M. S. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(4), 1135-1142. [Link]
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Mdluli, V., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5539-5555. [Link]
- Kolychev, E. L., et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Metwally, K., et al. (2007). Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives. Bioorganic & Medicinal Chemistry, 15(6), 2434-2440. [Link]
- Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sherwood, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Scott, P. J. H., & Sanford, M. S. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(4), 1135-1142. [Link]
- Al-Issa, S. A., et al. (2022). Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines.
- Johnson, M. T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2118–2127. [Link]
- Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16423-16444. [Link]
- Reddy, M. V. R., et al. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(8), 3464-3477. [Link]
Sources
- 1. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yoneda Labs [yonedalabs.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Free Sonogashira Coupling of 2-Iodo-3-methylpyridine
Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling in Pyridine Scaffolds
The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][2] Its ability to form a carbon-carbon bond between an sp² and an sp hybridized carbon atom under relatively mild conditions has made it an invaluable tool.[3] The traditional Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] However, the use of copper can be problematic, leading to the formation of alkyne homocoupling byproducts (Glaser coupling), which complicates purification and reduces yields.[4] Furthermore, the presence of copper can be detrimental in the synthesis of certain sensitive molecules, including many nitrogen-containing heterocycles that are prevalent in medicinal chemistry.
For substrates such as 2-iodo-3-methylpyridine, the nitrogen atom of the pyridine ring can coordinate to the copper co-catalyst, potentially leading to catalyst deactivation or undesired side reactions. This makes the development and application of copper-free Sonogashira protocols particularly advantageous for the synthesis of functionalized pyridine derivatives. These copper-free methods offer cleaner reaction profiles, simplified workup procedures, and are often more compatible with sensitive functional groups.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a robust, copper-free Sonogashira coupling protocol for this compound.
Mechanistic Rationale: The Palladium Catalytic Cycle in the Absence of Copper
Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The copper-free Sonogashira coupling proceeds through a palladium-centered catalytic cycle. While the exact mechanism can be influenced by the choice of ligands, base, and solvent, a generally accepted pathway is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a palladium-acetylide complex.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired carbon-carbon bond of the product (2-alkynyl-3-methylpyridine) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes & Protocols: 2-Iodo-3-methylpyridine in the Synthesis of Pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its significant and diverse biological activities, including applications as anticancer and antimicrobial agents.[1][2] This document provides a detailed guide for the synthesis of this important scaffold, with a particular focus on the strategic use of 2-iodo-3-methylpyridine as a key starting material. We will explore the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into reaction optimization and troubleshooting. The protocols detailed herein leverage modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to afford functionalized pyrido[2,3-d]pyrimidines in a controlled and efficient manner.
Introduction: The Significance of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry.[3] Their structural resemblance to purine nucleobases allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] These include roles as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), making them promising candidates for cancer therapy.[2][5] Additionally, derivatives have demonstrated antibacterial, anticonvulsant, and antipyretic properties.[5][6]
The synthesis of the pyrido[2,3-d]pyrimidine core can be approached in several ways, often involving the construction of the pyridine ring onto a pre-existing pyrimidine or vice versa.[7][8] The strategic use of pre-functionalized building blocks is crucial for accessing diverse derivatives for structure-activity relationship (SAR) studies. This compound serves as an excellent and versatile precursor in this context. The presence of the methyl group provides a point for further functionalization or can be a key pharmacophoric feature, while the iodo substituent is ideally suited for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthetic Strategies and Core Reactions
The conversion of this compound into the pyrido[2,3-d]pyrimidine scaffold typically involves a sequence of reactions that first introduce the necessary functionalities to build the pyrimidine ring. A common and effective strategy involves an initial amination of the this compound, followed by cyclization with a suitable three-carbon synthon.
A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination , provides a mild and efficient method for the formation of the C-N bond between an aryl halide and an amine.[9] This reaction is catalyzed by a palladium complex and is known for its broad substrate scope and functional group tolerance.[10]
Following the successful amination to generate a 2-amino-3-methylpyridine derivative, the subsequent cyclization to form the pyrimidine ring can be achieved through various methods. One common approach is the reaction with a β-ketoester or a related 1,3-dicarbonyl compound, which provides the remaining atoms required for the pyrimidine ring.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound with a primary amine, a crucial first step in the construction of the pyrido[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the primary amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Execution: Stir the reaction mixture at 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-methylpyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl iodide to the palladium center and the subsequent reductive elimination to form the C-N bond.[9]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere (argon or nitrogen) is essential for catalytic activity.
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Protocol 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
This protocol details the cyclization of the 2-amino-3-methylpyridine derivative with diethyl ethoxymethylenemalonate to construct the pyrido[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-3-methylpyridine derivative (from Protocol 1)
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A or diphenyl ether
-
High-temperature reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a suitable high-temperature reaction vessel, combine the 2-amino-3-methylpyridine derivative (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Solvent Addition: Add Dowtherm A or diphenyl ether as a high-boiling solvent.
-
Reaction Execution: Heat the reaction mixture to 250 °C. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC or LC-MS if possible, though high-temperature reactions can be challenging to monitor directly.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexanes to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure pyrido[2,3-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Cyclization Reagent: Diethyl ethoxymethylenemalonate is an effective three-carbon synthon for this cyclization. The ethoxy group acts as a leaving group, and the two ester functionalities provide the carbonyl carbons for the pyrimidine ring.
-
High-Boiling Solvent: The high temperature required for this cyclization necessitates the use of a high-boiling solvent like Dowtherm A or diphenyl ether to maintain the reaction mixture in the liquid phase.
-
Purification by Precipitation/Recrystallization: The often crystalline nature of the product allows for a straightforward purification by precipitation and recrystallization, avoiding the need for chromatography in many cases.
Visualization of the Cyclization Workflow:
Caption: Workflow for the cyclization reaction.
Mechanistic Insights
The formation of the pyrido[2,3-d]pyrimidine core from a 2-aminopyridine derivative and diethyl ethoxymethylenemalonate proceeds through a well-established pathway. The initial step is a nucleophilic attack of the amino group of the pyridine onto the electron-deficient carbon of the ethoxymethylenemalonate, with subsequent elimination of ethanol. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks one of the ester carbonyls. A final tautomerization leads to the aromatic pyrido[2,3-d]pyrimidine system.
Visualization of the General Reaction Mechanism:
Caption: General mechanism of pyrido[2,3-d]pyrimidine formation.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrido[2,3-d]pyrimidines from this compound.
| Step | Reaction | Key Reagents | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound, Primary Amine, Cs₂CO₃ | Pd(OAc)₂ / Xantphos | Toluene | 110 | 12-24 | 70-90 |
| 2 | Cyclization | 2-Amino-3-methylpyridine deriv., Diethyl ethoxymethylenemalonate | - | Dowtherm A | 250 | 1-2 | 60-80 |
Troubleshooting and Optimization
-
Low Yield in Buchwald-Hartwig Amination:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Use freshly opened or purified solvents and reagents.
-
Ligand Choice: For challenging substrates, consider screening other phosphine ligands (e.g., SPhos, RuPhos).
-
Base: While Cs₂CO₃ is generally effective, other bases like K₃PO₄ or NaOtBu can sometimes provide better results.
-
-
Incomplete Cyclization:
-
Temperature: Ensure the reaction temperature is consistently maintained at 250 °C. Lower temperatures may lead to incomplete conversion.
-
Reaction Time: While typically complete in 1-2 hours, some substrates may require longer reaction times. Monitor the reaction if possible.
-
Purity of Starting Material: Impurities in the 2-amino-3-methylpyridine derivative can inhibit the cyclization. Ensure the starting material is of high purity.
-
Conclusion
The synthesis of pyrido[2,3-d]pyrimidines from this compound offers a robust and flexible route to this important class of heterocyclic compounds. The protocols detailed in this guide, centered around the powerful Buchwald-Hartwig amination and a high-temperature cyclization, provide a reliable foundation for accessing a wide range of derivatives for applications in drug discovery and medicinal chemistry. Careful attention to experimental detail and an understanding of the underlying chemical principles are key to achieving successful and reproducible outcomes.
References
- Adarsh, V. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5084-5106. [Link]
- Adarsh, V. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- The chemistry of pyrido[2,3-d]pyrimidines and their applications.
- Adarsh, V. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
- El-Sayed, M. A., et al. (2023).
- Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives...
- Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
- Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes.
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic & Pharmaceutical Chemistry. [Link]
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
- Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. PubMed. [Link]
- Scheme for the synthesis of pyrido[2,3-d]pyrimidine derivative (15).
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
- Buchwald–Hartwig amin
- Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. [Link]
- Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination.
- An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst.
- Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44.
- An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without c
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Suzuki Coupling of 2-Iodo-3-methylpyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 2-iodo-3-methylpyridine. This particular substrate presents a unique combination of steric and electronic challenges that can often lead to frustratingly low yields.
Our goal is to provide a logical, in-depth troubleshooting framework grounded in mechanistic principles. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to diagnose and solve issues in your specific reaction setup.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured as a series of common problems encountered in the lab. Identify the question that best describes your issue to find targeted solutions and the scientific reasoning behind them.
Q1: My reaction shows very low or no conversion of the this compound starting material. What are the primary causes and how can I fix this?
Low or no conversion is typically a result of an inactive catalytic system or problematic reagents. The issue often originates in the first and most critical step of the catalytic cycle: oxidative addition.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1][2][3] The methyl group at the 3-position exacerbates this by creating a sterically hindered environment around the palladium center once it coordinates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their large size creates a "cone" around the palladium that sterically disfavors coordination with the pyridine nitrogen, and their electron-donating nature increases the electron density on the palladium, promoting the rate-limiting oxidative addition step.[1][4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this class of substrate.
-
-
Ineffective Precatalyst Activation: Many palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species. This reduction can be inefficient and lead to the formation of inactive palladium black.[5][6]
-
Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed precatalyst (e.g., SPhos Pd G3, XPhos Pd G3). These precatalysts are designed for controlled, rapid generation of the active L-Pd(0) species upon heating, minimizing side reactions.[1]
-
-
Poor Boronic Acid Quality: Boronic acids can dehydrate over time to form cyclic anhydrides (boroxines), which are often less reactive in transmetalation.[5] Additionally, protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[2][7]
-
Solution: Use fresh, high-purity boronic acid. If its quality is suspect, consider converting it to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.[3][8] Alternatively, using a stronger, non-nucleophilic base can accelerate the formation of the active boronate species, favoring transmetalation over protodeboronation.[9]
-
Recommended Catalyst Systems for this compound
| Catalyst/Ligand System | Palladium Source | Ligand | Key Advantages |
|---|---|---|---|
| Buchwald System | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Excellent for sterically hindered and heteroaromatic substrates; promotes fast oxidative addition and reductive elimination.[1][4][10] |
| NHC System | Pd(OAc)₂ | IPr or SIMes (NHC Ligands) | N-Heterocyclic Carbene ligands are strong σ-donors, creating highly active catalysts resistant to deactivation.[6][11] |
| Pre-formed Precatalyst | SPhos Pd G3/G4 | (Self-ligated) | Air- and moisture-stable; provides reliable and rapid activation to the active catalyst.[1] |
Q2: My starting material is consumed, but the yield of my desired product is low, and I see significant side products. How do I identify and suppress them?
The formation of byproducts indicates that while your catalyst is active, competing reaction pathways are out-pacing the desired cross-coupling. The most common culprits are homocoupling, protodeboronation, and dehalogenation.
Troubleshooting Side Reactions:
-
Problem: Homocoupling (Aryl-Aryl or Boronic Acid-Boronic Acid)
-
Identification: You will see symmetrical biaryl products in your analysis (e.g., Biphenyl from Phenylboronic acid).
-
Cause: Boronic acid homocoupling is often promoted by the presence of oxygen. Aryl halide homocoupling can occur at high temperatures or with certain catalyst systems.[2][3][5]
-
Solution: Ensure rigorous exclusion of oxygen. This is critical. Use a robust degassing technique such as freeze-pump-thaw (for at least 3 cycles) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[12][13] Running the reaction under a positive pressure of inert gas is also recommended.
-
-
Problem: Protodeboronation
-
Identification: Your boronic acid partner is converted into its corresponding arene (e.g., Phenylboronic acid becomes Benzene).
-
Cause: This is the reaction of the boronic acid with a proton source, typically residual water or alcohol solvents, catalyzed by the palladium complex. It is especially problematic for electron-deficient or heteroaryl boronic acids.[2][3]
-
Solution:
-
Use rigorously anhydrous solvents.
-
Switch to a boronic acid pinacol ester, which is more stable.[3][8]
-
Employ a stronger base like K₃PO₄ or Cs₂CO₃. These bases more effectively generate the reactive boronate species [R-B(OH)₃]⁻, accelerating the rate of transmetalation to outcompete protodeboronation.[9]
-
-
-
Problem: Dehalogenation
-
Identification: Your this compound is converted to 3-methylpyridine.
-
Cause: This occurs when the palladium-aryl intermediate (after oxidative addition) undergoes reaction with a hydride source instead of transmetalating. The hydride source can be an amine base, trace water, or even the solvent.[14]
-
Solution: Avoid amine-based bases (e.g., Et₃N) and alcoholic solvents if dehalogenation is observed.[15] Ensure your base is a pure, inorganic salt.
-
Logical Troubleshooting Workflow
Use the following diagram to systematically diagnose issues with your reaction.
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a "challenging" substrate? A: It combines two difficult features:
-
Electronic Deactivation: As a 2-substituted pyridine, the nitrogen's lone pair is positioned to chelate with the palladium catalyst. This coordination can form a stable, off-cycle complex that deactivates the catalyst.[2][3][16]
-
Steric Hindrance: The methyl group at the 3-position creates significant steric bulk around the reaction center (the C-I bond). This can slow down both the oxidative addition of the palladium into the C-I bond and the final reductive elimination step that forms the product.[17][18]
Q: What is the mechanistic role of the base, and how do I choose the right one? A: The base is not merely a scavenger. Its primary role is to activate the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (a boronate). This negatively charged species is much more reactive and readily undergoes transmetalation with the palladium-halide complex.[9][19]
Comparison of Common Bases in Suzuki Couplings
| Base | Strength | Common Usage & Notes |
|---|---|---|
| K₂CO₃ / Na₂CO₃ | Moderate | Standard, widely used base, often in aqueous/biphasic systems. May not be strong enough to overcome protodeboronation in challenging cases.[15][20][21] |
| K₃PO₄ | Strong | Excellent for hindered substrates and preventing protodeboronation. Often used in anhydrous organic solvents like dioxane or toluene.[3][22] |
| Cs₂CO₃ | Strong | Highly effective, often gives superior results with difficult couplings due to its high solubility in organic solvents and the beneficial effect of the cesium cation.[12][15] |
| KF | Weak | Used when base-sensitive functional groups (like esters) are present. The fluoride anion activates the boronic acid without promoting hydrolysis.[7][19] |
Q: Can I use 2-bromo- or 2-chloro-3-methylpyridine instead of the iodo- version? A: Yes, but it becomes progressively more difficult. The reactivity of the C-X bond towards oxidative addition follows the trend: C-I > C-Br > C-Cl.[14][23] While the C-I bond is the most reactive, iodides can be more prone to side reactions. If you switch to the bromide or chloride, you will almost certainly need to use a more active catalytic system (e.g., Pd₂(dba)₃ with SPhos or a G3/G4 precatalyst) and likely higher temperatures and longer reaction times.[3][23][24]
The Suzuki-Miyaura Catalytic Cycle: Key Steps & Pitfalls
Understanding the mechanism is key to effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Ligand (e.g., SPhos, 4.4 mol %)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely powdered and dried
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, base, palladium source, and ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) for at least three cycles to thoroughly remove all oxygen.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[3][23] A small aliquot can be removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[23][25]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Czompa, A., et al. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid (6), 4-biphenylboronic acid (7) and 4-fluorobenzeneboronic acid (8). ResearchGate.
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2025).
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Organic Chemistry Portal (n.d.). Suzuki Coupling.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Screening of different bases for Suzuki coupling. (n.d.). ResearchGate.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Majeed, N. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry.
- Shi, S., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling of 2-Iodo-3-methylpyridine
Introduction: Navigating the Challenges of Pyridine Cross-Coupling
Welcome to the technical support guide for cross-coupling reactions involving 2-iodo-3-methylpyridine. As a substituted, electron-deficient heteroaryl halide, this substrate presents unique challenges and opportunities in synthetic chemistry. The pyridine nitrogen's Lewis basicity can lead to catalyst inhibition, while the electronic nature of the ring influences the rates of key catalytic steps, often opening pathways to undesired side reactions.[1][2]
This guide is structured as a series of troubleshooting questions and answers, mirroring the real-world challenges encountered in the lab. We will dissect the mechanistic origins of common side reactions and provide field-proven protocols to mitigate them, ensuring your path to the desired product is as efficient and high-yielding as possible.
Core Concept: The Palladium Catalytic Cycle & Points of Failure
All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[3][4] Understanding this cycle is critical for diagnosing issues. Side reactions are essentially diversions from this desired pathway.
Caption: General Pd-catalyzed cycle and common side reaction pathways.
Part 1: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, with this compound, several issues can arise.
FAQ 1: "My main byproduct is 3-methylpyridine. What is this protodehalogenation, and how do I stop it?"
Answer: Protodehalogenation (or dehalogenation) is the replacement of the iodine atom with hydrogen.[5] This occurs when the Ar-Pd(II)-X intermediate (formed after oxidative addition) reacts with a hydride source before it can undergo transmetalation with the boronic acid.[6] The electron-deficient nature of the pyridine ring makes the initial oxidative addition fast, but if transmetalation is slow, the intermediate has more time to find alternative reaction pathways.
Mechanistic Cause: A palladium-hydride (Pd-H) species is the key culprit.[5] This can form from various sources in your reaction:
-
Water/Alcohols: Reaction of the palladium complex with residual water or alcohol solvents/additives.
-
Bases: Some bases or their hydrates (e.g., NaOH, KOH) can generate Pd-H.
-
Amine Bases: Can undergo β-hydride elimination to form Pd-H.[6]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Optimize the Base:
-
The base is crucial for activating the boronic acid for transmetalation.[9][10] A base that is too weak or dissolves poorly can slow this step, favoring protodehalogenation.
-
Switch to a non-hydroxide, non-amine base. K₃PO₄ is often effective. For base-sensitive substrates, KF can be used.[9]
-
Self-Validation: If switching from NaOH to anhydrous K₃PO₄ significantly reduces the 3-methylpyridine byproduct, you have confirmed the source of the problem.
-
-
Ligand Selection:
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Ad₂PⁿBu) accelerate reductive elimination and can sterically hinder the approach of small hydride sources.[1] They also promote the desired transmetalation step.
-
Workflow: Minimizing Protodehalogenation
Caption: A logical workflow for troubleshooting protodehalogenation.
FAQ 2: "I'm forming a biaryl byproduct from my boronic acid coupling partner. Why is this homocoupling happening?"
Answer: This side reaction is the coupling of two boronic acid molecules. It is typically promoted by the presence of Pd(II) species and oxygen.[6][11] If the Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to the active Pd(0) state, it can directly catalyze this homocoupling.[12] Similarly, if the active Pd(0) catalyst is oxidized by trace air in the reaction, the resulting Pd(II) can also drive this process.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Thorough Degassing | Removes O₂, which can oxidize Pd(0) to Pd(II) and participate in the homocoupling mechanism. | Sparge solvent with Argon or Nitrogen for 20-30 min. Perform reaction under a positive pressure of inert gas. |
| Use a Pd(0) Precatalyst | Bypasses the in-situ reduction step, minimizing the amount of residual Pd(II). | Use Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst source. |
| Optimize Precatalyst Reduction | If using a Pd(II) source, ensure its reduction is fast and complete before the substrate reacts. | Adding the ligand and base and stirring for a few minutes before adding the halide and boronic acid can help. |
| Control Stoichiometry | Using a slight excess of the boronic acid (1.1-1.2 eq.) is common, but a large excess can sometimes favor homocoupling. | Start with 1.1 equivalents of the boronic acid and adjust as needed. |
Part 2: Sonogashira Coupling Troubleshooting
The Sonogashira coupling is invaluable for creating C(sp²)–C(sp) bonds.[13] Its primary pitfall is the homocoupling of the alkyne partner.
FAQ: "My reaction is messy, with a major byproduct from the dimerization of my terminal alkyne. How can I favor the cross-coupling product?"
Answer: The dimerization of terminal alkynes is known as Glaser or Hay coupling.[14][15] In the context of the Sonogashira reaction, this is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[15] The copper acetylide intermediate, which is essential for transmetalation to palladium, can undergo oxidative coupling with another molecule of itself if the palladium cross-coupling cycle is slow or if oxygen is present.
Troubleshooting Protocol:
-
Go Copper-Free:
-
The most effective way to eliminate Glaser coupling is to eliminate its cause: the copper co-catalyst.[16] Many modern Sonogashira protocols are copper-free.
-
Protocol: In a copper-free reaction, a stronger base is often required to deprotonate the alkyne directly. An amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used as both the base and solvent.[17]
-
Catalyst System: A robust palladium catalyst is needed. Pd(PPh₃)₂Cl₂ is a common choice.
-
-
Rigorous Degassing:
-
Oxygen is the oxidant in the Glaser coupling mechanism. Its exclusion is paramount, even in copper-free systems where other oxidative pathways can exist.
-
Use the "freeze-pump-thaw" method (3 cycles) for the most effective oxygen removal, especially for sensitive substrates.
-
-
Run Under a Reducing Atmosphere (Advanced):
-
For particularly stubborn cases, performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can completely suppress the oxidative homocoupling pathway.[14] Caution: This requires specialized equipment and careful handling.
-
Experimental Protocol: Copper-Free Sonogashira of this compound
-
To a dried Schlenk flask under Argon, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and the terminal alkyne (1.2 eq.).
-
Add degassed triethylamine (solvent, ~0.2 M concentration).
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.
-
Self-Validation: The reaction should show minimal (<5%) alkyne dimer. If dimerization is still observed, it points to an oxygen leak in the system.
-
Upon completion, concentrate the mixture and purify by silica gel chromatography.
Part 3: Heck Coupling Considerations
The Heck reaction couples the aryl halide with an alkene.[18] While powerful, potential issues with this compound include catalyst inhibition and, depending on the alkene, regioselectivity problems.
FAQ: "My Heck reaction is very slow or stalls completely. Is the pyridine killing my catalyst?"
Answer: Yes, this is a very likely scenario. The nitrogen atom of the this compound starting material, and especially the product, can coordinate to the palladium center. This can stabilize the palladium complex in an off-cycle state, effectively sequestering the catalyst and preventing turnover.[1]
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands that form stable, coordinatively saturated complexes with palladium, making it less likely to be bound by the pyridine nitrogen. Buchwald-type biaryl phosphine ligands are often effective.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is preferred over amine bases, which can also compete for coordination sites on the palladium.
-
Additive Use: In some cases, adding a Lewis acid can temporarily coordinate to the pyridine nitrogen, masking it from the palladium catalyst. However, this adds complexity and requires careful optimization.
-
Higher Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this is not ideal from a cost and purification perspective.[19]
References
- Sonogashira coupling. (n.d.). In Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Guéiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Thomas, S. A., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.Organic Letters, 15(9), 2218–2221. [Link]
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.YouTube.
- Suzuki proto-dehalogenation problem. (2023). Reddit.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Knowles, R. (2004). The Intramolecular Heck Reaction.Macmillan Group Meeting.
- Zeng, M., et al. (2011). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.The Journal of Organic Chemistry, 76(17), 7064–7071. [Link]
- Sane, N. V., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.The Journal of Organic Chemistry, 69(15), 5112–5115. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.Organic Process Research & Development, 15(3), 633–640. [Link]
- Lipshutz, B. H., & Ghorai, S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development, 26(7), 1856–1868. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457–2483. [A general review, not directly linked but foundational]. A specific link for base role is: [Link]
- Yi, C., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.The Journal of Organic Chemistry, 72(15), 5769–5772. [Link]
- Plenio, H., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.Chemistry – A European Journal, 22(38), 13498-13502. [Link]
- Gök, Y., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.Molecules, 22(1), 123. [Link]
- Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate. (2014).
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Identification of a Surprising Boronic Acid Homocoupling Process. (2014).
- Copper-free Sonogashira coupling. (2008).
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Deciphering complexity in Pd–catalyzed cross-couplings. (2024). PMC - NIH. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. (n.d.). SciSpace. [Link]
- Recent Advances in Sonogashira Reactions. (2011).
- Role of a base in Suzuki-Miyaura reaction. (2018).
- Pyridine sulfinates as general nucleophilic coupling partners. (n.d.). PMC - NIH. [Link]
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling. (2022). Journal of the American Chemical Society. [Link]
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction. (2017). Comptes Rendus Chimie. [Link]
- Heck Transformations of Biological Compounds. (2018). PMC - NIH. [Link]
- Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2006).
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from 2-Iodo-3-methylpyridine Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-iodo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format. Our focus is on the "why" behind each step, ensuring you can adapt these strategies to your specific experimental context.
Section 1: Troubleshooting Common Purification Issues
This section tackles specific problems you might encounter during the purification of products from reactions involving this compound, a key building block in medicinal chemistry.
Issue 1: Persistent Peak Tailing in Chromatography
Q: Why do my product peaks consistently show tailing during silica gel column chromatography, and how can I fix it?
A: Peak tailing with pyridine derivatives is a frequent issue, primarily due to the basic nature of the pyridine nitrogen.[1] This basic nitrogen strongly interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to a secondary, stronger retention mechanism for your compound, causing it to elute slowly and result in a tailed peak.
Causality-Driven Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (TEA) or pyridine is sufficient. These amines are more basic than your product and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This ensures that your product elutes based on polarity, leading to more symmetrical peaks.
-
Use of Deactivated Silica: Consider using end-capped silica gel or alumina. End-capped silica has its surface silanol groups chemically modified to be less acidic. Alumina, being basic in nature, can also be a good alternative, although you may need to re-optimize your solvent system.
-
pH Adjustment (Reverse-Phase): If you are using reverse-phase HPLC (e.g., C18), operating at a higher pH (e.g., > 8) will keep the pyridine nitrogen in its neutral, less interactive form.[1] However, ensure your column is stable at high pH; many standard silica-based C18 columns will degrade.[1] Hybrid or polymer-based columns are often more suitable for high-pH mobile phases.
Issue 2: Co-elution of Starting Material (this compound) and Product
Q: My desired product and the unreacted this compound have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?
A: This is a common challenge, especially when the modification to the this compound is minor in terms of polarity change.
Strategic Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or even a small amount of methanol can significantly alter the selectivity and improve separation.
-
Acid Wash/Base Extraction: Utilize the basicity of the pyridine ring.[2] An acid-base extraction is a powerful technique to separate basic compounds from neutral or acidic ones.[3]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine-containing compounds (both starting material and product) will be protonated and move into the aqueous layer.
-
Neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate your pyridinic compounds, causing them to precipitate or be extractable back into a fresh organic layer.
-
This procedure removes non-basic impurities and can sometimes improve the subsequent chromatographic separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4] The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the starting material remains soluble.[5]
Solvent Screening for Recrystallization Solvent Type Considerations Alcohols (Ethanol, Isopropanol) Good for moderately polar compounds. Esters (Ethyl Acetate) Effective for a wide range of polarities. Hydrocarbons (Hexane, Heptane) Used for non-polar compounds or as an anti-solvent. Water Suitable for more polar, water-soluble compounds.[4]
Issue 3: Product Degradation on Silica Gel
Q: I'm observing new, more polar spots on my TLC plate after letting the crude mixture sit on a silica column, suggesting my product is degrading. How can I prevent this?
A: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.
Preventative Measures:
-
Rapid Purification: Do not let your compound sit on the column for extended periods. Prepare your fractions and eluent in advance to perform the chromatography as quickly as possible.
-
Deactivated Stationary Phase: As mentioned for peak tailing, using a less acidic stationary phase like deactivated silica or alumina can prevent degradation.
-
2D-TLC Diagnostic Test: To confirm on-column degradation, run a 2D-TLC.[1]
-
Spot your crude mixture on one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same eluent.
-
Interpretation: Stable compounds will appear on a diagonal line. Any spots that appear off the diagonal are degradation products formed during the first chromatographic development.[1]
-
Section 2: FAQs for Specific Reaction Types
Suzuki Coupling
Q: After my Suzuki coupling of this compound with a boronic acid, I have a significant amount of a byproduct that I suspect is the homocoupling of the boronic acid. How do I remove it?
A: Boronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6] These homocoupled products are typically non-polar.
Purification Strategy:
-
Column Chromatography: The homocoupled byproduct is usually much less polar than your desired biaryl product. A standard silica gel column with a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) should effectively separate the non-polar homocoupled product from your more polar desired product.
-
Base Wash: Unreacted boronic acid and its byproducts can often be removed by washing the crude reaction mixture (dissolved in an organic solvent) with an aqueous base solution like 1M NaOH. This converts the boronic acid into a water-soluble boronate salt.
Sonogashira Coupling
Q: My Sonogashira reaction with this compound and a terminal alkyne is plagued by the formation of the alkyne homocoupling (Glaser coupling) product. How can I purify my desired product?
A: Glaser coupling is a major side reaction, especially when a copper co-catalyst is used.[7] The resulting di-yne is often of similar polarity to the desired product, making separation tricky.
Minimization and Purification:
-
Reaction Optimization: The best approach is to minimize its formation in the first place. This can be achieved by using strictly anaerobic conditions, reducing the copper catalyst loading, or switching to a copper-free Sonogashira protocol.[7][8]
-
Chromatography: Careful optimization of column chromatography is key. You may need to screen several solvent systems to find one that provides adequate separation. Sometimes, a shallow gradient or isocratic elution is necessary.
-
Recrystallization: If your product is crystalline and the Glaser product is an oil or has different solubility properties, recrystallization can be an excellent purification method.
Buchwald-Hartwig Amination
Q: I've performed a Buchwald-Hartwig amination and am having trouble separating my aminated pyridine product from the phosphine ligand and its oxide. What is the best approach?
A: Phosphine ligands and their oxides are common impurities in palladium-catalyzed cross-coupling reactions.[9][10]
Effective Purification Methods:
-
Acid-Base Extraction: This is often the most effective method.[2] Your aminated pyridine product is basic and can be extracted into an acidic aqueous phase.[11] The phosphine ligands and their oxides are generally not basic and will remain in the organic layer.
-
Dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate.
-
Extract with dilute HCl. Your product will move to the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer with NaOH and extract your pure product back into a fresh organic layer.
-
-
Oxidative Workup: If the phosphine ligand is persistent, you can oxidize it to the more polar phosphine oxide, which is often easier to remove via chromatography. A common method is to treat the crude mixture with a mild oxidant like hydrogen peroxide before performing chromatography.
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: General Acid-Base Extraction for Basic Pyridine Products
This protocol is designed to separate your basic pyridine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Back-Extraction (Optional): To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your product should precipitate out or form an oily layer.
-
Final Extraction: Extract the product from the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Decision Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy.
Caption: A workflow for troubleshooting purification strategies.
Identifying Common Impurities by ¹H NMR
It is crucial to identify common impurities in your NMR spectra. Residual solvents are frequent culprits.
| Impurity | ¹H NMR Shift (CDCl₃, ppm) | Multiplicity | Notes |
| Water | ~1.56 | s | Can be broad. |
| Acetone | ~2.17 | s | From glassware cleaning. |
| Dichloromethane | ~5.30 | s | Common reaction/extraction solvent. |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | q, t | Common extraction solvent. |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | q, s, t | Common eluent/solvent. |
| Hexane/Heptane | ~1.25, ~0.88 | m, m | Common eluents. |
| Triethylamine | ~2.53 (q), ~1.01 (t) | q, t | Base or chromatography additive. |
| Data sourced from established tables of NMR impurities.[12][13][14] |
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide. BenchChem.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Gregory, R. W., & Chambers, R. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2135–2137.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. vernier.com [vernier.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. carlroth.com [carlroth.com]
Optimization of Buchwald-Hartwig amination with 2-Iodo-3-methylpyridine
Technical Support Center: Optimization of Buchwald-Hartwig Amination
Topic Focus: 2-Iodo-3-methylpyridine Cross-Coupling
Welcome to the technical support hub for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the palladium-catalyzed C-N cross-coupling of this compound. This particular substrate presents a unique combination of steric hindrance and potential for catalyst inhibition, making optimization a non-trivial task. This document provides in-depth troubleshooting, actionable protocols, and answers to frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of this compound particularly challenging?
A1: The difficulty arises from two primary factors. First, the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex that effectively poisons the catalyst.[1] This is a well-known issue for 2-halopyridines. Second, the methyl group at the 3-position introduces significant steric hindrance adjacent to the reaction center, which can slow down both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][3]
Q2: What is a reliable starting point for catalyst, ligand, and base for this reaction?
A2: For a challenging heteroaryl halide like this compound, a robust catalyst system is essential. A good starting point is a pre-formed palladium precatalyst, which offers greater reliability in forming the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6]
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Precatalyst (e.g., XPhos Pd G3) | Air- and moisture-stable, reliably forms the active LPd(0) species, often allowing for lower catalyst loadings.[5] |
| Ligand | Bulky Biarylphosphine (e.g., XPhos, RuPhos) | The steric bulk is critical to prevent pyridine coordination and to accelerate the reductive elimination step.[3][7][8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine-palladium complex.[4][9] |
| Solvent | Toluene or 1,4-Dioxane | These are common, effective solvents that balance substrate solubility with a sufficiently high boiling point.[4][10][11] Ensure they are anhydrous. |
| Temperature | 80–110 °C | Thermal energy is usually necessary to overcome the activation barriers for these sterically demanding couplings.[4] |
Q3: My amine has a functional group sensitive to strong bases like NaOtBu. What are my options?
A3: If your substrate is incompatible with strong alkoxide bases, you can switch to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[10][12] However, be aware that these weaker bases often necessitate higher reaction temperatures, longer reaction times, or increased catalyst loading to achieve comparable conversion.[4] In some cases, a combination of an organic base (like DBU) with an inorganic base can provide a solution for highly sensitive substrates.[13]
Q4: Is the iodide in this compound an advantage or a disadvantage?
A4: It's complex. Conventionally, the reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[4] However, in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, which can precipitate and remove the catalyst from the cycle.[4][10] While the C-I bond is easier to break, managing the downstream effects of the iodide anion is a key consideration for optimization.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental outcomes and provides a logical workflow for optimization.
Problem 1: Low to No Conversion of this compound
This is the most common failure mode, typically indicating an issue with catalyst activity or the fundamental reaction setup.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
In-depth Analysis:
-
Is your catalyst being poisoned? The pyridine nitrogen is a prime suspect.[1] The active LPd(0) catalyst is electron-rich and can readily coordinate to the lone pair on the pyridine. This coordination is often irreversible and removes the catalyst from the cycle.
-
Solution: Employ a ligand with significant steric bulk. Ligands like XPhos, RuPhos, and their more hindered analogues (e.g., tBuXPhos) create a "pocket" around the palladium center that physically blocks the pyridine from coordinating while still allowing the smaller amine nucleophile to access the metal.[3][7]
-
Caption: Inhibition pathway where pyridine coordination deactivates the catalyst.
-
Are your reagents and setup truly inert? Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[1][14] Bases like NaOtBu are hygroscopic and can introduce water, a proton source that leads to unwanted side reactions.
Problem 2: Starting Material is Consumed, but Product Yield is Low with Significant Byproducts
This outcome suggests the catalyst is active, but the desired reaction pathway is facing competition from undesired side reactions.
-
Are you observing hydrodehalogenation? The most common byproduct is often 3-methylpyridine, where the iodide has been replaced by a hydrogen atom. This can happen if there is a proton source (like water) in the reaction, or if β-hydride elimination occurs from the amido-palladium intermediate, followed by reductive elimination.[2][15]
-
Solution: Rigorously exclude water from the reaction. Screening alternative, non-protic bases like LHMDS can sometimes mitigate this issue.[10] Additionally, using bulky, electron-rich ligands can accelerate the desired C-N reductive elimination, helping it to outcompete the pathways leading to hydrodehalogenation.[2]
-
-
Is biaryl homocoupling occurring? While less common, you might observe the formation of a dimer of 3-methylpyridine. This typically points to an issue with the catalyst initiation or stability.
-
Solution: Switching to a well-defined precatalyst (G2, G3, G4) often resolves issues related to messy catalyst activation that can lead to homocoupling.[5] Ensure the correct palladium-to-ligand ratio is used, as excess ligand-free palladium can promote side reactions.
-
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the chosen biarylphosphine ligand (0.04 equiv, 4 mol %).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol % Pd; or a precatalyst like XPhos Pd G3, 0.02 equiv, 2 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[14]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Vigorous stirring is important as the inorganic base is not fully soluble.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for a Hindered Primary Amine
This protocol is adapted for more challenging primary amines where steric hindrance is a major factor.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the primary amine (1.5 equiv), and a highly hindered ligand like tBuXPhos (0.06 equiv, 6 mol %).
-
Catalyst & Base: Add the tBuXPhos Pd G3 precatalyst (0.03 equiv, 3 mol %) and lithium bis(trimethylsilyl)amide (LHMDS) (1.6 equiv). LHMDS can be advantageous for some primary amines.[10]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to a concentration of 0.1 M.
-
Reaction: Heat the reaction at 110 °C for 24 hours, stirring vigorously.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Buchwald–Hartwig amination - Wikipedia. (2023).
- Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.).
- Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchGate. (n.d.).
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2024).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024).
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021).
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.).
- Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2024).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012).
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. (2024).
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (2022).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Deiodination of 2-Iodo-3-methylpyridine
Understanding the Challenge: The Reactivity of 2-Iodo-3-methylpyridine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering the common yet challenging side reaction of deiodination when working with this compound in cross-coupling reactions.
This compound is a valuable heterocyclic building block. However, its electronic nature makes it particularly susceptible to deiodination (hydrodehalogenation), a side reaction where the iodine atom is prematurely replaced by a hydrogen atom. This leads to the formation of 3-picoline, reducing the yield of the desired product and complicating purification.[1][2] The primary drivers for this unwanted reaction are:
-
Ring Electronics: The pyridine nitrogen atom and the adjacent methyl group both increase the electron density of the aromatic ring. This enhanced electron density can facilitate undesired protonolysis or reductive cleavage pathways at the carbon-iodine bond.[1]
-
Reaction Conditions: High temperatures, certain bases, and the presence of hydride sources (e.g., trace water, alcohols) can generate palladium-hydride (Pd-H) species, which are key culprits in the deiodination mechanism.[1][3]
This guide provides a series of troubleshooting questions and answers to help you diagnose and mitigate this issue in your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm observing significant deiodination in my Suzuki-Miyaura coupling. What is the most likely cause and how can I fix it?
Answer: This is the most common scenario where deiodination is observed. The choice of base and ligand are the most critical factors.[1] The primary cause is often a catalytic cycle that favors the formation of a Pd-H species and subsequent reductive elimination to the byproduct over the desired transmetalation and C-C bond formation.
Visualizing the Competing Pathways
The diagram below illustrates the critical branch point in the catalytic cycle where the desired coupling competes with the undesired deiodination.
Caption: Competing catalytic pathways in Suzuki coupling.
Troubleshooting Steps & Solutions:
-
Evaluate Your Base: Strong, hard bases like NaOH, and especially alkoxide bases like NaOtBu or KOtBu, can promote deiodination.[3]
-
Solution: Switch to milder, non-nucleophilic inorganic bases. Phosphates and carbonates are excellent choices.
-
-
Optimize Your Ligand: The ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination step over side reactions.[4][5]
-
Control the Temperature: High temperatures can accelerate all reaction rates, including the undesired deiodination.[3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start around 80 °C and only increase if necessary.[1]
-
Recommended Starting Protocol for Suzuki Coupling
This protocol is a robust starting point designed to minimize deiodination.[1][6]
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Precursor to the active Pd(0) species. |
| Ligand | SPhos (3.6 mol%) | A bulky, electron-rich ligand that promotes C-C coupling.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A mild, non-nucleophilic base that minimizes side reactions.[1] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents that do not act as hydride sources.[1][7] |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing thermal decomposition and side reactions.[1] |
Question 2: I'm attempting a Buchwald-Hartwig amination and observing the deiodinated starting material as the main byproduct. What should I change?
Answer: Similar to Suzuki coupling, deiodination in Buchwald-Hartwig amination arises from competing reaction pathways, often exacerbated by the base and ligand choice. The mechanism can involve β-hydride elimination from the palladium-amide intermediate, which competes with the desired C-N reductive elimination.[8]
Troubleshooting Steps & Solutions:
-
Base Selection is Key: Strong alkoxide bases (e.g., NaOtBu, LiHMDS), while often necessary for amine deprotonation, can be aggressive.
-
Solution: While a strong base is often required, ensure it is non-nucleophilic. If possible, screen slightly weaker bases like K₃PO₄ or Cs₂CO₃, although this may slow the desired reaction.[2] Precise stoichiometry is crucial; avoid a large excess.
-
-
Employ Modern Ligands: First-generation phosphine ligands are often insufficient for challenging substrates like this compound.
-
Temperature Management: Aminations can be exothermic, and excessive heat promotes side reactions.
-
Solution: Maintain the lowest possible temperature for efficient coupling. Microwave irradiation can sometimes provide rapid, localized heating that favors the desired product over the thermal deiodination pathway.[10]
-
Recommended Starting Protocol for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium precursors.[11] |
| Ligand | XPhos or RuPhos (2-4 mol%) | Promotes C-N bond formation and suppresses dehalogenation.[2] |
| Base | NaOtBu or LiHMDS (1.5-2.0 equiv.) | Strong, non-nucleophilic bases required for amine activation.[2] |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents are standard for this reaction. |
| Temperature | 80 - 110 °C | Typical range; optimize for your specific amine partner. |
Question 3: My Sonogashira coupling is yielding more 3-picoline than the desired alkynylated pyridine. How can I improve this?
Answer: Deiodination in Sonogashira reactions is often linked to issues with the catalyst system or the presence of oxygen, which can promote unwanted side reactions.[12] The copper co-catalyst, while often beneficial, can also lead to complications like Glaser homocoupling, which competes for your alkyne.[13]
Troubleshooting Flowchart
Use this flowchart to systematically diagnose the issue in your Sonogashira reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
Key Recommendations:
-
Consider a Copper-Free Protocol: This is the most effective way to eliminate Glaser homocoupling and often reduces deiodination.[13][14] A system using a palladium catalyst with a carbonate or phosphate base in a solvent like acetonitrile can be very effective.[12]
-
Use Bulky, Electron-Rich Ligands: As with other couplings, ligands that promote fast reductive elimination are beneficial.[15]
-
Use a Milder Base: If using a copper-catalyzed system, switch from highly basic amines to milder ones like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2]
Question 4: How can I accurately quantify the amount of deiodinated byproduct in my crude reaction mixture?
Answer: Accurate quantification is essential for optimizing your reaction conditions. Simply relying on TLC is insufficient.
-
¹H NMR Spectroscopy: This is a direct method. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to your crude NMR sample. Integrate a well-resolved peak from your desired product, the deiodinated byproduct (3-picoline), and the internal standard to determine the relative molar ratios and calculate the yield of each.[3]
-
GC-MS or LC-MS: These techniques are excellent for separating and identifying products.[16][17] For quantification, you will need to generate a calibration curve using authentic samples of your product and the 3-picoline byproduct. This will provide the most accurate assessment of reaction efficiency and byproduct formation.[18]
General Preventative Measures: A Summary
| Strategy | Action | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][2] | Accelerates the desired reductive elimination step, outcompeting deiodination.[4] |
| Base Optimization | Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ when possible.[1] | Minimizes the formation of Pd-H species and other base-mediated side reactions. |
| Temperature Control | Run reactions at the lowest effective temperature (typically ≤ 100 °C). | Reduces the rate of thermal decomposition and undesired side pathways.[3] |
| Solvent Choice | Use anhydrous, aprotic solvents (Toluene, Dioxane, THF).[1][7] | Avoids protic solvents that can act as a source of protons or hydrides. |
| Inert Atmosphere | Rigorously degas solvents and maintain a positive pressure of Argon or Nitrogen. | Prevents oxygen from degrading catalysts and ligands, especially in Sonogashira reactions.[12] |
By systematically addressing these parameters, you can significantly suppress the deiodination of this compound and achieve higher yields of your desired coupled products.
References
- L. S. Liebeskind, J. Srogl. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.J. Org. Chem. 2000, 65, 18, 5448–5453.
- Wikipedia. Buchwald–Hartwig amination.
- L. Palio, et al. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.Dalton Trans., 2021, 50, 1141-1151.
- Royal Society of Chemistry. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Reddit. significant dehalogenation in stille coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- J. D. S. T. T. Mouden, et al. Solvent effects in palladium catalysed cross-coupling reactions.Green Chem., 2017, 19, 4347-4384.
- Reddit. Sonogashira troubleshooting help needed.
- M. K. Chytil, et al. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.J. Pharm. Biomed. Anal. 2018, 158, 240-247.
- A. M. Spokoyny, et al. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.J. Am. Chem. Soc. 2013, 135, 33, 12368–12371.
- YouTube. Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination.
- M. B. Johansen, et al. Deciphering complexity in Pd–catalyzed cross-couplings.
- S. G. Van den Bergh, et al. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.Org. Lett. 2011, 13, 1, 132-135.
- S. Kumar, et al. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.Molecules 2022, 27, 19, 6639.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- D. R. Williams, et al.
- Chemistry LibreTexts. 2.9: Phosphines.
- A. A. D. M. El-Lateef, et al. Copper-free Sonogashira cross-coupling reactions: an overview.RSC Adv., 2021, 11, 4936-4954.
- ResearchGate. HPLC analysis of deiodination products of T 4 formed during incubation...
- ResearchGate. “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality.
- U. Schweizer, et al. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates.J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 2014, 944, 1-10.
- Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance of the 3-Methyl Group in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance from 3-methyl groups in cross-coupling reactions. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reliable solutions.
Introduction: The "Meta-Methyl" Problem
In cross-coupling reactions, the presence of a methyl group at the 3-position (meta-position) of an aryl halide or its coupling partner often leads to significantly reduced reaction rates and low yields. This "meta-methyl" effect is a classic example of steric hindrance, where the methyl group physically obstructs the approach of the bulky transition metal catalyst to the reactive center. This guide will walk you through understanding and overcoming this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is a 3-methyl group more problematic than a 4-methyl group in my Suzuki-Miyaura coupling?
A1: The issue lies in its proximity to the reaction site. A 4-methyl (para) group is distant from the carbon-halogen bond and does not significantly impede the catalyst's approach. However, a 3-methyl (meta) group is adjacent to one of the ortho-positions. During the critical oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, the 3-methyl group can clash with the bulky ligands on the catalyst, raising the activation energy of this key step.[1][2]
Q2: My standard Pd(PPh₃)₄-catalyzed reaction is failing with a 3-methyl-substituted aryl bromide. What is the first and most impactful change I should consider?
A2: The most impactful initial change is typically to switch to a catalyst system featuring a more sterically demanding and electron-rich phosphine ligand.[3] Catalysts like Pd(PPh₃)₄ are often insufficient for hindered substrates. Modern ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are specifically designed to create a more reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition with hindered substrates.[4][5] These ligands' bulkiness also promotes the final, product-releasing reductive elimination step.[3]
Q3: When should I consider switching from a Palladium to a Nickel catalyst for my sterically hindered coupling?
A3: A switch to a Nickel catalyst is a strategic choice when you are working with less reactive aryl electrophiles (like aryl chlorides or fluorides) or when palladium-based systems have failed to give satisfactory yields.[6][7] Nickel is more readily oxidized than palladium, which can facilitate the oxidative addition step with challenging substrates.[7] Nickel catalysts have also shown superior performance for certain reactions involving sp³-hybridized atoms and can sometimes operate through different mechanistic pathways (e.g., involving Ni(I) species) that are less sensitive to steric bulk.[6][8]
Q4: I am observing significant protodeboronation of my 3-methylphenylboronic acid. What strategies can I employ to minimize this side reaction?
A4: Protodeboronation, the undesired cleavage of the C–B bond by a proton source, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[9] To mitigate this:
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing it can reduce the proton source.
-
Optimize the Base: A strong, non-nucleophilic, and moderately soluble base like K₃PO₄ is often a good choice.[10] Avoid strong aqueous hydroxide bases if possible.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[10][11] MIDA boronates are particularly useful as they are bench-stable and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion of Starting Material
Your reaction stalls, and TLC/LC-MS analysis shows primarily unreacted aryl halide.
-
Primary Cause: Inefficient Oxidative Addition. The steric bulk of the 3-methyl group is likely preventing the palladium catalyst from efficiently inserting into the carbon-halogen bond.[12]
-
Solution 1.1: Enhance Catalyst Reactivity with Bulky, Electron-Rich Ligands. The rate of oxidative addition is enhanced by ligands that are both bulky and electron-donating.[4] Bulkiness favors the formation of a highly reactive 14-electron monoligated Pd(0) species, while high electron density on the ligand makes the palladium center more nucleophilic and eager to react with the aryl halide.[3][4]
-
Solution 1.2: Increase Reaction Temperature or Use Microwave Irradiation. If a more active catalyst is not available, increasing the thermal energy can help overcome the activation barrier for oxidative addition.
-
Actionable Protocol: Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. Alternatively, switch to a sealed-vessel microwave reactor, which can safely reach higher temperatures and often dramatically reduce reaction times.[5]
-
-
Solution 1.3: Consider a Radical Pathway. Recent studies have shown that with extremely hindered substrates and catalysts, the reaction may proceed through a single-electron transfer (SET) or radical pathway rather than the traditional two-electron oxidative addition.[13][14] This alternative mechanism can be favored under specific conditions and may be unexpectedly fast. While not a directly tunable parameter for most labs, being aware of this possibility helps in rationalizing unexpected reactivity with very bulky ligands.[13]
Problem 2: Formation of Homocoupling and/or Protodehalogenation Side Products
You observe the desired product, but it is contaminated with significant amounts of biaryl products from the homocoupling of your starting materials or the simple reduction of your aryl halide.
-
Primary Cause: Imbalance in Catalytic Cycle Rates. These side products often arise when the rate of transmetalation (for Suzuki) or amine binding (for Buchwald-Hartwig) is slow relative to other processes. A sluggish transmetalation can leave the Pd(II)-ArX intermediate lingering, making it susceptible to side reactions.
-
Solution 2.1: Optimize Base and Solvent. The choice of base is critical for activating the organoboron reagent in Suzuki-Miyaura coupling.[10] A base that is too weak or poorly soluble will result in slow transmetalation. For Buchwald-Hartwig amination, a strong, non-coordinating base like NaOtBu or LHMDS is required to deprotonate the amine.[15]
-
Solution 2.2: Use a More Reactive Coupling Partner. If modifying the aryl halide is not an option, making the other coupling partner more reactive can accelerate the desired step.
-
Actionable Protocol (Suzuki): Instead of a boronic acid, use a corresponding potassium trifluoroborate salt (ArBF₃K). These are often more reactive and less prone to protodeboronation.
-
Actionable Protocol (Sonogashira): In Sonogashira couplings, the traditional copper co-catalyst is crucial for forming the reactive copper(I) acetylide.[17][18] Ensure your copper source (typically CuI) is fresh and active.
-
Data & Protocols
Ligand Selection Guide for Hindered Substrates
The choice of phosphine ligand is paramount. The table below compares common classes of ligands used to overcome steric hindrance.
| Ligand Class | Key Examples | Cone Angle (θ) | Key Characteristics & Applications |
| Triarylphosphines | PPh₃ | 145° | Standard, general-purpose ligand. Often ineffective for sterically hindered substrates.[3] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | 182°, 170° | Highly electron-donating and bulky. Excellent for promoting oxidative addition but can be air-sensitive.[3][4] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | >190° (est.) | State-of-the-art for challenging couplings. Bulky biaryl backbone promotes reductive elimination and stabilizes the active monoligated Pd(0) species.[4] |
| Josiphos-type Ligands | Not specified | Not specified | Ferrocene-based, effective for various cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Not specified | Strong σ-donors, form very stable Pd complexes. Excellent for aryl chlorides and other challenging substrates.[5] |
Cone angles are a measure of steric bulk. Larger angles indicate greater bulk.
Protocol: Robust Suzuki-Miyaura Coupling of 3-Methyl-1-bromobenzene
This protocol provides a reliable starting point for coupling a sterically challenging substrate.
Reagents:
-
3-Methyl-1-bromobenzene (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-methyl-1-bromobenzene, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle and Steric Hindrance
The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling cycle and highlights where the 3-methyl group poses a challenge.
Caption: Fig. 1: The 3-methyl group sterically hinders oxidative addition.
Troubleshooting Decision Tree
When faced with a failed reaction, this decision tree can guide your optimization strategy.
Caption: Fig. 2: Troubleshooting workflow for hindered couplings.
References
- Dreher, S. D., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 2021. [Link]
- Dreher, S. D., et al.
- Wang, L., et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 2015. [Link]
- Mishra, A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 2021. [Link]
- Schmalzbauer, M., et al. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 2020. [Link]
- Vallet, M., et al. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 2018. [Link]
- OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube, 2024. [Link]
- Al-Masum, M., et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 2020. [Link]
- MacNair, A. J., et al. Well-defined nickel and palladium precatalysts for cross-coupling.
- Wikipedia. Sonogashira coupling. [Link]
- Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014. [Link]
- Wikipedia.
- Gong, T., et al. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 2020. [Link]
- Vechorkin, O., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2016. [Link]
- Request PDF.
- Parsons, P. J., et al. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 2013. [Link]
- Nelson, D. J. Detailed Comparison of Ni vs.
- Colacot, T. J., et al. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 2012. [Link]
- Hsieh, T.-H., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012. [Link]
- Tu, T., et al.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- The Organic Chemistry Tutor.
- Buss, J. A., et al. Recent Advances in Nickel Catalysis.
- Shaughnessy, K. H.
- Schmalzbauer, M., et al. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
- Chemistry LibreTexts.
- Tang, W., et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing, 2014. [Link]
- Advances in Cross-Coupling Reactions. Molecules, 2020. [Link]
- ResearchGate.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (PDF)
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Iyer, K. S., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2024. [Link]
- Volyniuk, D., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2022. [Link]
- Zhang, L., et al. Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond.
- Reddit. Struggling with Suzuki Reaction. [Link]
- Baran, P. S. Cross-Coupling Chemistry. [Link]
Sources
- 1. Oxidative addition - Wikipedia [en.wikipedia.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Minimizing homocoupling of 2-Iodo-3-methylpyridine in Suzuki reactions
Topic: Minimizing Homocoupling of 2-Iodo-3-methylpyridine in Suzuki Reactions For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to the technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the homocoupling of this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions for higher yield and purity.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems. Find the question that best matches your observation to get targeted advice.
Q1: My reaction is producing a significant amount of 2,2'-bis(3-methylpyridine), the homocoupling product of my starting halide. What's causing this and how do I stop it?
This is a less common but problematic side reaction, often indicating issues with the catalyst activation or stability. It can arise from two molecules of the palladium-halide intermediate reacting with each other, particularly if the transmetalation step with the boronic acid is slow.
Primary Causes & Solutions:
-
Slow Transmetalation: The steric hindrance from the 3-methyl group on the pyridine ring can slow down the transmetalation step. If the palladium-iodide complex exists for too long without reacting with the boronic acid, it may find alternative reaction pathways.
-
Catalyst System: Your choice of ligand is critical. A ligand that is too small or not electron-rich enough may not sufficiently promote the necessary reaction steps.
Recommended Actions:
-
Switch to Bulky, Electron-Rich Ligands: Employing ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs) is highly recommended.[1][2] These ligands create a sterically crowded and electron-rich palladium center, which accelerates both oxidative addition and the crucial reductive elimination step, making the desired cross-coupling kinetically favored over side reactions.[1][3]
-
Optimize the Base: Ensure your base is strong enough to facilitate the formation of the 'ate' complex of the boronic acid but not so harsh that it causes degradation. For sterically hindered substrates, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often give superior results compared to sodium carbonate.[4][5]
Q2: I'm seeing a lot of the symmetrical biaryl derived from my boronic acid coupling partner. Why is this happening and how can I minimize it?
This is the most common form of homocoupling and is a clear indicator of specific flaws in your reaction setup and conditions.[6] This side reaction consumes your boronic acid, reduces the yield of your desired product, and introduces a purification challenge.[6]
Primary Causes & Solutions:
-
Presence of Oxygen: This is the most frequent cause.[6] Trace amounts of oxygen can oxidize your active Pd(0) catalyst to Pd(II) species.[7][8] These Pd(II) species can then mediate a stoichiometric reaction with two molecules of your boronic acid to produce the homocoupled byproduct and regenerate the Pd(0) catalyst.[6][7]
-
Use of Pd(II) Precatalysts: When you use a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(dppf), it must first be reduced to Pd(0) to enter the catalytic cycle.[7] One of the pathways for this in situ reduction is the homocoupling of two boronic acid molecules, which sacrifices your starting material to kick-start the reaction.[7][9]
Recommended Actions:
-
Implement Rigorous Degassing: This is the single most critical step.[9] Do not underestimate the amount of dissolved oxygen in your solvents, even in water.
-
Protocol: Nitrogen/Argon Subsurface Sparging: Bubble an inert gas directly into your solvent(s) via a long needle for at least 15-30 minutes prior to use.[9] After adding reagents to the flask, continue sparging the reaction mixture for another 10-15 minutes before adding the catalyst.[10]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.[9][11]
-
-
Choose Your Palladium Source Wisely:
-
Use a Pd(0) Source: Start with a catalyst that is already in the correct oxidation state, such as Pd₂(dba)₃.[12][13] This bypasses the need for an initial reduction step that can consume your boronic acid.[9]
-
Use Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon heating, minimizing off-cycle reactions.[7][14]
-
-
Slow Addition of the Boronic Acid: If the problem persists, consider adding the boronic acid solution slowly to the reaction mixture via a syringe pump over several hours.[1][15] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1]
Frequently Asked Questions (FAQs)
Q3: Why is this compound a challenging substrate for Suzuki reactions?
This substrate presents a combination of electronic and steric challenges:
-
Steric Hindrance: The methyl group at the 3-position ortho to the iodine creates steric bulk. This can hinder the approach of the palladium catalyst for oxidative addition and slow down subsequent steps, particularly transmetalation and reductive elimination.[16][17]
-
Electronic Properties: The pyridine nitrogen is electron-withdrawing, which generally makes the C-I bond more reactive towards oxidative addition.[7] However, the nitrogen lone pair can also coordinate to the palladium center, potentially interfering with the catalytic cycle.
Q4: What is the mechanistic basis for boronic acid homocoupling?
There are two primary pathways for the homocoupling of boronic acids in Suzuki reactions, both involving Pd(II) species.
-
Reductive Homocoupling: When a Pd(II) precatalyst is used, it can react with two molecules of the boronic acid. This forms a diaryl-palladium(II) intermediate which then undergoes reductive elimination to yield the homocoupled product (Ar'-Ar') and the catalytically active Pd(0). This is essentially a "sacrificial" activation process.[7][18]
-
Oxidative Homocoupling: When oxygen is present, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[8][19] This newly formed Pd(II) can then enter the reductive homocoupling pathway described above, consuming the boronic acid and temporarily removing the catalyst from the desired cycle.[7][19]
Q5: How do I choose the optimal catalyst, ligand, and base for this specific reaction?
A systematic approach is best. The following workflow provides a logical progression for troubleshooting and optimization.
Data & Protocols
Table 1: Parameter Adjustment to Minimize Boronic Acid Homocoupling
| Parameter | Recommended Change | Rationale |
| Reaction Atmosphere | Rigorously degassed solvents and inert gas blanket (Ar or N₂) | Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II).[6][9] |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[7][9] |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the rate-limiting reductive elimination step, making the cross-coupling pathway kinetically favored over homocoupling.[1][2] |
| Base | Use a moderately strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KF) | The optimal base is highly substrate-dependent; a milder base can sometimes suppress side reactions.[1][4] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF) | Aprotic solvents are generally preferred. Water can be used as a co-solvent but must be thoroughly degassed.[1][11] |
| Temperature | Run at the lowest effective temperature (e.g., 80-100 °C) | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] |
| Reagent Addition | Slow addition of the boronic acid via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling side reaction.[1][15] |
Experimental Protocol: Low-Homocoupling Suzuki Coupling of this compound
This protocol is a robust starting point designed to minimize homocoupling. It may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (e.g., 10:1 dioxane:water)
-
Inert gas (Argon is preferred)
Procedure:
-
Degassing: Sparge the 1,4-dioxane and water with argon for 30 minutes in separate, sealed containers.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[20]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe. Stir the resulting slurry for 5 minutes.
-
Catalyst Addition: Briefly open the flask under a strong positive flow of argon and add the XPhos Pd G3 precatalyst (2 mol%). Reseal the flask immediately.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS) until the this compound is consumed.[20]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[20]
By carefully controlling the reaction atmosphere and making informed choices about your catalyst system and reagents, you can significantly suppress homocoupling and achieve high yields of your desired biaryl product.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (URL: )
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Public
- Strategies to minimize homocoupling in Suzuki reactions - Benchchem. (URL: )
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchG
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Why can't I achieve good yields for this Suzuki reaction?
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (URL: [Link])
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (URL: [Link])
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Sterically hindered N-heterocyclic carbene/palladium(ii)
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchG
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchG
- Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
- Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning with 2-Iodo-3-methylpyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the more challenging substrates in modern cross-coupling chemistry: 2-iodo-3-methylpyridine. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust reaction systems.
Understanding the Challenge: Why is this compound a "Problem Substrate"?
Before diving into troubleshooting, it's crucial to understand the root cause of the difficulties. This compound presents a dual challenge for common palladium-catalyzed cross-coupling reactions:
-
Inherent Pyridinic Inhibition: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst. This forms stable, off-cycle Pd(0)-Pyridine or Pd(II)-Pyridine complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][2][3] This is a common issue with many nitrogen-containing heterocycles.[2]
-
Steric Hindrance: The methyl group at the C3 position, adjacent to the iodine at C2, creates significant steric bulk. This hindrance can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[4] When this desired step is slow, the competing catalyst poisoning pathway becomes more favorable.
The combination of a potent coordinating atom (N) and steric hindrance makes this substrate particularly prone to low yields, stalled reactions, and catalyst decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered in the lab when using this compound in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Question 1: My Suzuki-Miyaura reaction with this compound is not starting or gives very low conversion. What's the first thing I should check?
Answer: The most probable cause is rapid catalyst deactivation by the pyridine nitrogen.[1][3] Your choice of ligand is the most critical parameter to address this.
Core Problem: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. They do not provide sufficient steric shielding around the palladium center to prevent the pyridine nitrogen from coordinating and poisoning the catalyst.
Troubleshooting Steps & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: This is the most effective solution.
-
Rationale: Bulky ligands serve two purposes. First, they create a sterically crowded environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating.[5] Second, their strong electron-donating character increases the electron density on the palladium, which can accelerate the rate of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the poisoning pathway.[6][7][8]
-
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are the industry standard for challenging substrates. They are designed with the necessary bulk and electronic properties.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are very strong σ-donors and can form highly stable and active palladium complexes.[6][7][10][11] Ligands like IPr or IMes, often delivered as part of a pre-catalyst (e.g., PEPPSI™-IPr), are excellent choices.[3]
-
-
-
Use a Palladium Pre-catalyst:
-
Rationale: Using a well-defined pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2) ensures the efficient in-situ generation of the active, monoligated Pd(0) species. This can be more reliable than generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially when a poisoning substrate is present from the start.
-
Question 2: I've switched to a Buchwald ligand, but my Buchwald-Hartwig amination is still sluggish. What other parameters can I optimize?
Answer: If you are already using an appropriate bulky ligand, the next factors to investigate are the base, solvent, and potential inhibition by the iodide leaving group.
Troubleshooting Workflow:
Caption: Competing pathways of an active catalyst versus decomposition.
Primary Causes:
-
Ligand Dissociation: The phosphine or NHC ligand is crucial for stabilizing the palladium center. If the ligand dissociates, the "naked" palladium atom is highly unstable and will agglomerate into palladium black. This can be caused by excessively high temperatures or an insufficient ligand-to-palladium ratio.
-
Ineffective Ligand: The chosen ligand may not be robust enough to stabilize the palladium throughout the entire catalytic cycle, especially in the presence of a challenging substrate like this compound.
Preventative Measures:
-
Check Ligand:Palladium Ratio: Ensure you are using the correct stoichiometry. For catalysts generated in situ from a Pd source and a separate ligand, a ratio of 1:1 to 1:2 (Pd:Ligand) is typical. Using a pre-catalyst avoids this issue.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Modern, highly active catalyst systems often allow for lower reaction temperatures (e.g., 80-100 °C). * Use More Robust Ligands: N-Heterocyclic Carbene (NHC) ligands form particularly strong bonds with palladium, leading to very stable and robust catalysts that are less prone to decomposition. [6][8][11]
Data Summary & Ligand Selection
The choice of ligand is paramount. Below is a table summarizing the general performance of different ligand classes for challenging heteroaromatic substrates.
| Ligand Class | Example(s) | Typical Performance with this compound | Key Rationale |
| Simple Phosphines | PPh₃, P(o-tolyl)₃ | Poor to None | Insufficient steric bulk and/or electron-donating ability. Prone to catalyst poisoning. [1] |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Good to Excellent | Large steric footprint prevents pyridine coordination. Strong electron donors promote rapid catalysis. [5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Excellent | Very strong σ-donors form highly stable, active, and robust catalysts. [7][10][11]Less prone to decomposition. |
Sample Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol is a starting point and employs best practices to mitigate the challenges associated with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, XPhos Pd G3 pre-catalyst, and finely ground K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a septum, then evacuate under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [1]Oxygen can oxidize and deactivate the Pd(0) catalyst. [1]3. Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 2-8 hours with an efficient catalyst system. [3]6. Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
References
- Title: Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry Source: Royal Society of Chemistry URL
- Title: Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research - ACS Publications URL
- Title: Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions Source: PubMed URL:[Link]
- Title: The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions Source: Organic Chemistry Research URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC - NIH URL:[Link]
- Title: I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
- Title: A new strategy for ligand design may enable challenging metal-catalyzed cross couplings reactions Source: Princeton University URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02549D [pubs.rsc.org]
- 11. orgchemres.org [orgchemres.org]
Impact of base selection on Buchwald-Hartwig amination yield
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, with a specific focus on the critical role of base selection in achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?
The base is a crucial component of the catalytic cycle, primarily responsible for the deprotonation of the amine nucleophile (or the palladium-amine complex) to form the more nucleophilic amide.[1][2][3] This palladium-amido intermediate is essential for the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3][4] The choice of base can significantly influence the reaction rate, yield, and functional group tolerance.[3]
Q2: How do I choose between a strong or a weak base for my reaction?
The selection between a strong and a weak base is highly dependent on your substrates' properties and the desired reaction conditions.
-
Strong Bases , such as sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS), are often used to achieve the highest reaction rates and can be effective with low catalyst loadings.[5][6] However, their high basicity makes them incompatible with many sensitive functional groups, such as esters and nitro groups, which can undergo decomposition.[5][7]
-
Weak Inorganic Bases , like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄), offer excellent functional group tolerance.[5][7] They are often the preferred choice when dealing with base-sensitive substrates. The trade-off can be slower reaction times and the potential need for higher catalyst loadings.[5]
Q3: My reaction is not working. Could the physical properties of the base be the issue?
Absolutely. One of the most common, yet often overlooked, reasons for low yield or reaction failure is the poor solubility of the base in the reaction solvent.[7] This is particularly true for inorganic bases. The deprotonation step is believed to occur at the solid-liquid interface, meaning the particle size and surface area of the base can significantly impact the reaction rate.[6] For large-scale reactions, inconsistent stirring can also be an issue, as dense inorganic bases may settle at the bottom of the vessel.[6] Grinding the base before use or adding a phase-transfer catalyst can sometimes mitigate these issues.[6]
Q4: Can the base affect the catalyst's stability or activity?
Yes, the base can interact with the palladium center. In polar solvents, a base can coordinate to the palladium, potentially forming a stable resting state that slows down the catalytic cycle.[8][9] Conversely, the correct base is essential for regenerating the active catalyst. The choice of base can also influence the equilibrium between different catalyst species in solution, which can have a profound effect on the overall reaction efficiency.
Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
This section provides a structured approach to troubleshooting when you encounter low yields, with a focus on base-related issues.
Scenario 1: No or very low conversion of starting material.
Possible Cause 1: Ineffective Deprotonation
The base may not be strong enough to deprotonate the amine, especially if the amine is weakly acidic.
-
Suggested Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying Cs₂CO₃ or K₃PO₄. If those fail, and your substrate allows, move to a strong base like NaOt-Bu or LHMDS.
Possible Cause 2: Poor Base Solubility
As mentioned in the FAQs, an insoluble base can lead to a stalled reaction.
-
Suggested Solution:
-
Ensure vigorous stirring.
-
Consider a solvent in which the base is more soluble.
-
For inorganic bases, try grinding them into a fine powder before use to increase surface area.[6]
-
Possible Cause 3: Catalyst Inhibition
Certain functional groups can poison the palladium catalyst.[5][7]
-
Suggested Solution: While not directly a base issue, ensure your starting materials are pure. If your substrate contains groups like azos, consider if a different catalyst system or protecting group strategy is needed.
Scenario 2: Starting material is consumed, but the desired product is not formed.
Possible Cause 1: Substrate Decomposition
The base may be too strong for the functional groups present on your aryl halide or amine.
-
Suggested Solution: Switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[7] These offer better functional group tolerance.[5]
Possible Cause 2: Side Reactions
A common side reaction is the hydrodehalogenation of the aryl halide.
-
Suggested Solution: This is often influenced by the ligand and catalyst choice, but the base can play a role. Screening different base and ligand combinations is often necessary to minimize this pathway.
Decision Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting and optimizing the base for your Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Data & Protocols
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKₐH (in DMSO) | Advantages | Disadvantages |
| NaOt-Bu | Strong Alkoxide | ~29 | Permits highest reaction rates and lowest catalyst loadings.[5] | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[5] |
| LHMDS | Strong Amide | ~30 | Allows for the use of substrates with protic functional groups; useful for low-temperature reactions.[5] | Solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[5] |
| Cs₂CO₃ | Weak Inorganic | ~13 | Provides excellent functional group tolerance; often gives the highest reaction rate among weak bases.[5] | Expensive; can be difficult to stir on a large scale.[5] |
| K₃PO₄ | Weak Inorganic | ~12 | Excellent functional group tolerance; often most efficient for the arylation of amides; economically attractive.[5] | Can require higher catalyst loadings and longer reaction times.[5] |
| K₂CO₃ | Weak Inorganic | ~11 | Good functional group tolerance; inexpensive. | Often results in low reaction rates.[5] |
General Protocol for Base Screening
This protocol is a representative, non-optimized procedure for a small-scale screening of bases.
1. Preparation:
-
To a series of oven-dried vials each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
2. Inert Atmosphere:
-
Cap each vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
3. Reagent Addition:
-
Under an inert atmosphere, add a different base to each vial (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; typically 1.2-2.0 equiv.).
-
Add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of ~0.1-0.5 M.
4. Reaction:
-
Stir the vials at the desired temperature (ranging from room temperature to >100 °C).
5. Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
6. Workup and Analysis:
-
Upon completion, allow the reactions to cool to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analyze the crude product mixture to determine the relative yield for each base.
The Catalytic Cycle and the Role of the Base
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and highlights the crucial step involving the base.
Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the deprotonation step.
References
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Role of the base in Buchwald-Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- The Role of the Base in Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Sonogashira Coupling of 2-Iodo-3-methylpyridine
Prepared by the Applications Science Team
Welcome to the technical support guide for optimizing the Sonogashira coupling reaction with 2-iodo-3-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical role of the solvent in influencing reaction rates, yields, and side-product formation, empowering you to overcome common experimental challenges.
Section 1: Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments. The answers are designed to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction.
Q1: My Sonogashira coupling with this compound is slow or stalling. Could the solvent be the problem?
A: Absolutely. The solvent is a crucial parameter that profoundly influences reaction kinetics.[1][2] Its role is multifaceted:
-
Solubility: The solvent must effectively dissolve the aryl iodide, the alkyne, the palladium catalyst, the copper co-catalyst (if used), and the base to ensure a homogeneous reaction mixture.[1]
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center. While this can stabilize the catalyst, overly coordinating solvents like DMF or DMSO can sometimes displace essential ligands or reactants, slowing down the catalytic cycle.[1] For instance, one study noted a significantly lower yield in DMF (20%) compared to toluene (70%), suggesting that DMF may have displaced the phosphine ligand from the active palladium complex.[1]
-
Polarity and Intermediate Stabilization: The polarity of the solvent can stabilize charged intermediates and transition states within the catalytic cycle.[1][3] Polar aprotic solvents like acetonitrile (MeCN) or DMF can accelerate the reaction by stabilizing polar intermediates formed during the oxidative addition and reductive elimination steps.[1] However, the effect is not always predictable, and nonpolar solvents like toluene or THF often provide excellent results.[3]
Troubleshooting Steps:
-
Switch to a Different Solvent Class: If you are using a nonpolar solvent like toluene or THF and observing slow conversion, consider switching to a polar aprotic solvent such as DMF or acetonitrile.[1][3]
-
Consider an Amine as a Co-solvent: Traditional Sonogashira conditions often use an amine base (like triethylamine or diisopropylamine) which also serves as a co-solvent or even the primary solvent.[4] This high concentration of base can accelerate the deprotonation of the alkyne, which is a key step in the catalytic cycle.[5]
-
Check for Impurities: Solvent quality is paramount. Impurities, even at the ppm level, can poison the palladium catalyst and halt the reaction.[6] Ensure you are using high-purity, dry, and degassed solvents.
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can my choice of solvent help minimize this?
A: Glaser-Hay homocoupling is a common side reaction, especially in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[5][7][8] While rigorous degassing is the first line of defense, solvent choice can also play a role.
-
Mechanism of Homocoupling: This side reaction involves the copper acetylide intermediate, which can undergo oxidative dimerization.
-
Solvent Influence: The solvent system can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Using an amine base like triethylamine or diisopropylamine as the solvent or co-solvent can sometimes suppress homocoupling.[8]
-
Copper-Free Protocols: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[4][9][10] These reactions are highly dependent on the right combination of solvent, base, and ligand to proceed efficiently.
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas your solvent(s) and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a strict inert atmosphere.[5][7]
-
Minimize Copper Loading: Reduce the amount of CuI catalyst to the minimum required for the cross-coupling to proceed.[5]
-
Switch to a Copper-Free Protocol: If homocoupling persists, adopting a copper-free method is the best solution.[4] This often involves using specific palladium ligands and bases in solvents like THF, dioxane, or DMF.[11][12]
Q3: What is a good starting point for solvent selection with this compound, and what are the alternatives?
A: For a heteroaromatic substrate like this compound, a good starting point balances reactivity with catalyst stability.
Recommended Starting Point: A mixture of THF and an amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPEA)) is a robust and widely used system.[13] THF is a good solvent for many organic substrates and palladium complexes, while the amine acts as both the base and a co-solvent.[13]
Alternatives and When to Use Them:
-
Toluene: A non-polar alternative to THF. It is particularly useful for reactions run at higher temperatures due to its higher boiling point, though this may not be necessary for a reactive aryl iodide.[1]
-
DMF or Acetonitrile (MeCN): Use these polar aprotic solvents when you experience solubility issues or if the reaction is sluggish in less polar media.[14] Be aware that DMF can sometimes slow reactions by coordinating too strongly with the palladium catalyst.[1]
-
Amine as Sole Solvent: For small-scale reactions where purification is straightforward, using TEA or DIPEA as the solvent can drive the reaction quickly.[4]
The choice often depends on the specific alkyne being used and its solubility. An initial screening of a few solvent systems is always recommended for a new substrate combination.
Q4: Can I run the reaction under amine-free conditions? What solvents and bases are suitable?
A: Yes, amine-free Sonogashira reactions are increasingly popular to simplify workup and avoid side reactions associated with amines.[10][11]
-
Why Go Amine-Free? Amines can be difficult to remove during purification and can sometimes act as competing ligands for the palladium catalyst.
-
Suitable Conditions: These protocols require a non-nucleophilic inorganic or organic base to facilitate the alkyne deprotonation.
-
Bases: Common choices include tetrabutylammonium acetate (TBAA), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5][11][12] TBAA has been shown to be particularly effective, enabling reactions at room temperature.[11]
-
Solvents: Aprotic solvents are typically used. DMF , N-methyl-2-pyrrolidone (NMP) , THF , dioxane , or the green solvent 2-MeTHF are all viable options depending on the specific catalyst and base system.[4][12] For example, a combination of Pd(OAc)₂ with TBAA as the base works efficiently in the absence of any amine or copper co-catalyst.[11]
-
Section 2: Mechanistic Insights & Visual Guides
Understanding the mechanism is key to effective troubleshooting. The choice of solvent can influence every step of the catalytic cycle.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). The solvent interacts with and stabilizes intermediates in both cycles.
Caption: Fig 1. Simplified Sonogashira Catalytic Cycles.
Solvent Selection Troubleshooting Workflow
Use this decision tree to guide your solvent choice when optimizing the reaction for this compound.
Caption: Fig 2. Decision workflow for solvent troubleshooting.
Section 3: Data & Protocols
Comparative Analysis of Solvent Effects
While data for this compound is sparse, studies on similar aryl halides demonstrate clear solvent effects. The following table summarizes general trends observed in Sonogashira couplings.
| Solvent | Polarity Class | Typical Observations | Potential Issues |
| THF | Ethereal | Good general-purpose solvent, dissolves most reagents well. Often used with an amine co-solvent.[6][13] | Can sometimes promote palladium black formation anecdotally.[7][15] |
| Toluene | Nonpolar | Good for higher temperatures; less coordinating than THF, which can be beneficial.[1] | May have lower solubility for polar substrates or inorganic bases. |
| DMF | Polar Aprotic | Can accelerate reactions by stabilizing polar intermediates.[1] Excellent dissolving power.[1][16] | Can inhibit the catalyst by coordination; difficult to remove due to high boiling point.[1] |
| Acetonitrile | Polar Aprotic | Can accelerate reactions similarly to DMF but is less coordinating.[3][14] | Lower boiling point limits reaction temperature. |
| Triethylamine | Amine (Base) | Often used as a co-solvent or the sole solvent, accelerating alkyne deprotonation.[4][5] | Can complicate purification; strong odor. |
| DMSO | Polar Aprotic | High dissolving power and can accelerate reactions, identified as the best solvent in some specific copper-catalyzed systems.[17] | Very high boiling point makes removal difficult; can oxidize some reagents at high temperatures. |
This table represents a synthesis of typical outcomes reported in the literature and should be used as a guideline.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a terminal alkyne.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.02 - 0.05 eq)
-
Solvent: Anhydrous, degassed THF (approx. 0.2 M concentration of aryl iodide)
-
Base: Anhydrous, degassed Triethylamine (TEA) or Diisopropylamine (DIPEA) (3.0 - 5.0 eq)
-
Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To the Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed THF via syringe, followed by the triethylamine. Stir the mixture to dissolve the solids.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. The reactivity of aryl iodides is high, so heating may not be necessary.[7][13]
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 3-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by saturated sodium bicarbonate and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amine-Free, Copper-Free Sonogashira Coupling
This protocol is advantageous for avoiding Glaser homocoupling and simplifying purification.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Base: Tetrabutylammonium acetate (TBAA) (1.5 - 2.0 eq)
-
Solvent: Anhydrous, degassed DMF or Dioxane (approx. 0.2 M concentration)
-
Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To the Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and TBAA.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed DMF via syringe. Stir to dissolve.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature. This protocol has been shown to be efficient at ambient temperatures.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- Solvent Effects on the Selectivity of Palladium-C
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Troubleshooting low reactivity in Sonogashira coupling reactions.Benchchem.
- Copper-free Sonogashira coupling.
- Sonogashira coupling.Wikipedia.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.Chemical Engineering Transactions.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.PubMed Central.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
- Sonogashira Coupling.NROChemistry.
- Sonogashira troubleshooting help needed.Reddit.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.ScienceDirect.
- Troubleshooting poor yields in Sonogashira reactions with halogen
- Sonogashira Coupling.Chemistry LibreTexts.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.PMC.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.PMC - NIH.
- Struggling to make a sonogashira coupling reaction happen.Reddit.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Sonogashira Coupling.Organic Synthesis.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.RSC Advances.
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Copper-free Sonogashira cross-coupling reactions: an overview.PMC - NIH.
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium c
- A Study of Solvent Effects on Reaction Rates Using a Microreactor.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them.Benchchem.
- Recent Advances in Sonogashira Reactions.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying 2-substituted 3-methylpyridines
An exceptional research and development effort can be undermined by inefficient purification. For scientists working with 2-substituted 3-methylpyridines, a class of compounds pivotal in pharmaceutical and agrochemical development, column chromatography is a routine yet often challenging step. The inherent basicity of the pyridine nitrogen atom introduces specific obstacles that can lead to poor separation, low yield, and frustrating delays.
This technical support center is designed to serve as a specialized resource for professionals navigating the complexities of purifying these valuable molecules. As Senior Application Scientists, we have consolidated our field expertise and foundational chromatographic principles into a practical guide. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your purification strategy with confidence.
Troubleshooting Guide: Common Issues in Pyridine Purification
This section addresses the most frequently encountered problems during the column chromatography of 2-substituted 3-methylpyridines. Each issue is presented in a question-and-answer format, providing direct solutions and the underlying scientific reasoning.
Issue 1: Severe Peak Tailing
Q: Why do my 2-substituted 3-methylpyridine compounds show significant peak tailing on a standard silica gel column, and how can I achieve symmetrical peaks?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on silica gel.[1][2][3] The root cause is a strong, non-ideal interaction between the basic nitrogen of your pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][3][4] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" effect as they elute slowly from the column.
To resolve this, you must minimize the interaction with silanol groups. This can be achieved through several effective strategies:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is a common choice. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.[1][2][3]
-
Change of Stationary Phase: If mobile phase additives are undesirable (e.g., difficult to remove during solvent evaporation), consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is generally less acidic than silica and can provide excellent separation for basic compounds with reduced tailing.[3][5]
-
End-capped Silica: Modern, high-purity "Type B" silica columns are extensively end-capped, meaning most of the acidic silanol groups have been chemically deactivated.[1] These are excellent choices for reducing peak tailing.
-
Amine-functionalized Silica: For particularly stubborn cases, silica functionalized with amino groups provides a basic surface that repels the basic analyte, leading to improved peak shape.[6]
-
Caption: Decision tree for troubleshooting peak tailing.
Issue 2: Poor Resolution and Co-elution of Isomers/Impurities
Q: My target compound is co-eluting with a closely related impurity. How can I improve the separation?
A: Achieving good resolution between compounds with similar polarities, such as positional isomers or byproducts, is a common challenge.[2][7] Resolution in chromatography is primarily a function of selectivity, efficiency, and retention. The most impactful changes are those that affect selectivity (the relative retention of two compounds).[1]
Here is a systematic approach to improving resolution:
-
Optimize Mobile Phase Selectivity: This is the most powerful tool. The goal is to find a solvent system that interacts differently with your target compound and the impurity.
-
Change Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to dichloromethane/methanol. The different solvent properties can alter the elution order and improve separation.[1]
-
Adjust Solvent Ratio: Fine-tune the polarity. If your compounds are eluting too quickly (high Rf), decrease the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 5%). This increases retention and gives the column more "time" to perform the separation.[2]
-
-
Increase Column Efficiency: A more efficient column produces narrower peaks, which are easier to resolve.
-
Consider Gradient Elution: For complex mixtures with components of widely varying polarities, an isocratic (constant solvent composition) elution may not be effective. A gradient elution, where the mobile phase polarity is gradually increased during the run, can sharpen peaks of later-eluting compounds and reduce analysis time.[8][9][10]
Caption: Workflow for optimizing mobile phase to improve separation.
Issue 3: Low Recovery or Suspected On-Column Degradation
Q: I'm experiencing a significant loss of my 2-substituted 3-methylpyridine during purification. What could be the cause?
A: Low recovery can stem from two primary sources: irreversible adsorption onto the stationary phase or chemical degradation catalyzed by the acidic silica surface.[3][5] Some pyridine derivatives can also be lost during solvent evaporation due to volatility.[1]
-
Irreversible Adsorption: The same strong interactions with silanol groups that cause peak tailing can, in some cases, lead to the compound never eluting from the column.
-
Acid-Catalyzed Degradation: The acidic surface of silica gel can catalyze the decomposition of sensitive molecules.
To diagnose and solve this, perform a simple stability test:
-
2D TLC Analysis: a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen eluent system. c. Dry the plate completely and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[1]
-
Interpretation: If all spots appear on a 45-degree diagonal, your compounds are stable. If new spots appear off the diagonal, degradation is occurring on the TLC plate (and thus likely on the column).
-
Solutions for Low Recovery:
-
Deactivate Silica: Pre-treat the silica gel by preparing the slurry in a mobile phase that already contains 0.5-1% triethylamine. This neutralizes the surface before the compound is introduced.[3]
-
Switch to a More Inert Stationary Phase: Use neutral alumina or a polymer-based column, which are less likely to cause degradation.[1][5]
-
Optimize Evaporation: If your compound is volatile, use a lower temperature and a gentle stream of nitrogen for solvent removal from your collected fractions. To confirm evaporation loss, spike a blank solvent sample with a known amount of pure compound just before evaporation and check the recovery.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for purifying 2-substituted 3-methylpyridines?
A: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective starting point.[2][3] However, for compounds that exhibit significant peak tailing or degradation, switching to neutral alumina or a modern, end-capped C18 reversed-phase silica (for HPLC) is highly recommended.[1][2][5]
Q2: How do I select the initial mobile phase for my column?
A: Thin-Layer Chromatography (TLC) is essential for method development.[3] Screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that separates your target compound from impurities. The ideal solvent system for column chromatography will give your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[3] This ensures the compound will have adequate retention on the column to be separated from impurities.
Q3: What are the pros and cons of common mobile phase additives?
A: Additives can drastically improve chromatography for basic compounds but must be chosen carefully.
| Additive | Typical Concentration | Purpose & Advantages | Disadvantages & Considerations |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base, blocking silanol sites to reduce peak tailing.[1][2] | High boiling point, can be difficult to remove. Not MS-compatible. Can shorten column lifetime with prolonged use.[1] |
| Ammonia | Trace amount (e.g., from NH₄OH) | Similar to TEA, acts as a competing base. More volatile and easier to remove.[2] | Strong odor; requires good ventilation. |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Used in reversed-phase HPLC to control pH and improve peak shape for protonated bases.[5] MS-compatible. | Not typically used in normal-phase silica gel chromatography for basic compounds. |
Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis and Solvent System Selection
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value for your target spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimization: Adjust the solvent ratio until the Rf value of your target compound is between 0.2 and 0.4, and it is well-separated from major impurities.
Protocol 2: Dry Loading a Sample onto a Silica Gel Column
Dry loading is preferred when your sample has poor solubility in the mobile phase.[11]
-
Dissolve Sample: Dissolve your crude product (e.g., 1 gram) in a minimum amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Adsorb onto Silica: In a round-bottom flask, add 2-3 times the mass of your crude product in dry silica gel (e.g., 2-3 grams).
-
Mix and Evaporate: Add the dissolved sample solution to the flask. Swirl to create a uniform slurry.
-
Dry Completely: Gently remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Gently tap the column to settle the powder.
-
Protect the Bed: Add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[11]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. BenchChem.
- Subbarao, P., & Al-Turk, I. (2021). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- BenchChem. (2025).
- Phenomenex. (2023). Isocratic Vs.
- Biotage. (2023).
- ChemistryViews. (2012).
- BenchChem. (2025).
- Biotage. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: The Role of Phosphine Ligands in Preventing Side Product Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of phosphine ligands in controlling reaction selectivity and preventing the formation of unwanted side products in transition metal catalysis.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts regarding how phosphine ligands influence catalytic reactions.
Q1: What are the primary properties of a phosphine ligand, and how do they control a catalytic reaction?
A1: Phosphine ligands (PR₃) are indispensable in transition metal catalysis primarily because their properties can be systematically tuned to control the catalyst's reactivity and selectivity.[1][2] The two fundamental properties are:
-
Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands (typically alkylphosphines) increase electron density on the metal center. This generally accelerates the rate of oxidative addition, a crucial first step in many catalytic cycles, and can make the metal center more reactive toward less-reactive substrates like aryl chlorides.[3] Conversely, electron-poor ligands can favor other steps in the cycle.
-
Steric Effects: This relates to the physical size or bulkiness of the ligand. Steric bulk influences the coordination number of the metal, often favoring the formation of highly reactive, low-coordinate species.[1] More importantly, bulky ligands accelerate the final reductive elimination step, which is responsible for forming the desired product and regenerating the active catalyst.[1] This acceleration is often key to outcompeting side reactions.[4]
These properties are quantified by parameters like the Tolman Cone Angle (θ) for sterics and the ligand's pKa or infrared stretching frequencies (ν(CO)) of related metal-carbonyl complexes for electronics.[5][6] The ability to independently modify these two properties allows for the fine-tuning of a catalyst's performance.[5]
Q2: How does a phosphine ligand stabilize the catalyst and prevent decomposition?
A2: Phosphine ligands are crucial for solubilizing and stabilizing the metal catalyst.[7] In their absence, the active Pd(0) species can easily aggregate to form inactive palladium black, a common sign of catalyst death.[8][9]
By coordinating to the metal center, phosphine ligands create a stable, soluble complex that can participate in the catalytic cycle. The number and strength of these metal-ligand bonds prevent the metal atoms from clumping together. Furthermore, bulky ligands can encapsulate the metal center, protecting it from undesirable interactions that lead to deactivation.[4]
Q3: What is ligand degradation and how can it be a source of side products?
A3: Ligand degradation is a significant issue where the phosphine ligand itself undergoes a chemical transformation that renders it ineffective. The two most common pathways are:
-
Oxidation: Electron-rich phosphines are susceptible to oxidation by trace amounts of air, forming phosphine oxides (R₃P=O).[8][9] Phosphine oxides do not coordinate effectively to the metal, leading to catalyst deactivation and the formation of palladium black.[9] This is why reactions must be run under a strictly inert atmosphere.
-
P-C Bond Cleavage: Under certain conditions, a phosphorus-carbon bond within the ligand can be cleaved by the metal center.[6][10][11] This process deactivates the ligand and can introduce new, catalytically active or inactive species into the reaction, leading to unpredictable side products and lower yields. Some ligand backbones, particularly biaryl phosphines, are designed to suppress these deactivation pathways.[4][12]
Section 2: Troubleshooting Specific Side Reactions
This section provides guidance on how to address common side products observed in widely used cross-coupling reactions.
Q4: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid (Glaser coupling). How can ligand choice mitigate this?
A4: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen or an inefficient catalyst. The choice of phosphine ligand is critical for ensuring the desired cross-coupling pathway is significantly faster than the homocoupling pathway.
Causality: This side reaction often occurs when the transmetalation step is slow or when the catalytic cycle is otherwise inefficient.
Solution:
-
Increase Steric Bulk: Employ bulky, electron-rich monodentate phosphines like t-Bu3P or Buchwald-type biaryl phosphines (e.g., SPhos, XPhos).[3][8] The steric hindrance from these ligands accelerates the reductive elimination step, which forms the desired C-C bond, thereby outcompeting the homocoupling pathway.
-
Ensure an Inert Environment: While not a ligand property, it's critical to remember that oxygen can promote homocoupling.[13] Ensure your solvents and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[8]
Q5: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation of my aryl halide starting material. What is the ligand's role and how do I fix it?
A5: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a result of an unwanted side reaction known as β-hydride elimination .[14]
Causality: After oxidative addition of the aryl halide to the Pd(0) center, the resulting complex can react with the amine. However, if the subsequent reductive elimination to form the C-N bond is slow, an alternative pathway can occur. If the amine has a β-hydrogen, the palladium complex can abstract it, leading to the formation of a palladium-hydride species. This intermediate can then reductively eliminate the hydrodehalogenated arene.[14]
Solution:
-
Use Bulky Ligands: The solution is to accelerate the desired C-N reductive elimination. This is effectively achieved by using sterically demanding phosphine ligands.[4] Buchwald's dialkylbiaryl phosphines and Hartwig's ferrocene-based ligands were specifically designed to be bulky enough to promote this crucial step and suppress β-hydride elimination.[4][14]
-
Chelating Ligands: Bidentate (chelating) ligands like BINAP or DPPF can also be effective as they enforce a specific geometry around the metal that can disfavor the conformation required for β-hydride elimination.[4][14]
Q6: My Heck reaction is giving poor regioselectivity and double bond isomerization. Can the phosphine ligand control this?
A6: Yes, the ligand plays a major role in controlling selectivity in the Heck reaction. Side products often arise from isomerization of the double bond in the product, which occurs if the palladium-hydride species formed after the desired product dissociates re-adds to the product in an undesired manner.
Causality: The regioselectivity of the initial insertion and the potential for subsequent isomerization are governed by both steric and electronic factors at the palladium center.
Solution:
-
Bidentate Ligands with Large Bite Angles: Using chelating diphosphine ligands like dppf or BINAP can lock the geometry of the catalyst, preventing unwanted isomerization pathways and improving regioselectivity.[15][16]
-
Electron-Poor Ligands: In some cases, using more electron-withdrawing ligands (like phosphites or P(furyl)₃) can modify the electronics of the palladium center to favor the desired insertion and prevent re-addition.[17]
-
Cationic Pathway: Using bidentate ligands in combination with substrates that have non-coordinating leaving groups (like triflates) can force the reaction through a cationic pathway, which often leads to higher asymmetric induction and better control of selectivity.[16]
Q7: In my Sonogashira coupling, I am getting significant alkyne homocoupling (Glaser product). How do I prevent this?
A7: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[13][18] While rigorous exclusion of air is the primary solution, the phosphine ligand on the palladium catalyst plays an indirect but vital role.
Causality: This side reaction occurs independently of the palladium cycle. However, if the palladium-catalyzed cross-coupling is slow, the copper acetylide intermediate has more time to undergo oxidative dimerization.
Solution:
-
Accelerate the Palladium Cycle: The goal is to make the cross-coupling reaction kinetically dominant. Using electron-rich and bulky phosphine ligands (P(t-Bu)₃, PCy₃) accelerates the rate-limiting oxidative addition step of the palladium cycle, consuming the aryl halide and copper acetylide faster than they can react through undesired pathways.[19][20]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, especially with sensitive substrates, switching to a copper-free Sonogashira protocol is a common strategy. These systems rely on highly active palladium/phosphine catalysts that do not require a copper co-catalyst, thereby eliminating the root cause of Glaser coupling.[13][20]
Section 3: Experimental Protocols & Data
Troubleshooting Guide: A Systematic Ligand Screening Protocol
When facing a persistent side product issue, a systematic screening of phosphine ligands is a powerful strategy. This protocol provides a framework for efficiently identifying a ligand that favors the desired transformation.
Objective: To identify a phosphine ligand that minimizes a specific side product and maximizes the yield of the desired product in a cross-coupling reaction.
Methodology:
-
Establish a Baseline: Run the reaction using your original "failing" conditions at a small scale (e.g., 0.1 mmol). Carefully analyze the crude reaction mixture by an appropriate method (¹H NMR, GC, or LC-MS) to quantify the ratio of desired product to the major side product. This is your benchmark.
-
Select a Diverse Ligand Set: Choose a set of 6-8 commercially available phosphine ligands that cover a range of steric and electronic properties.[21] A good starting set is presented in the table below.
-
Set Up Parallel Reactions: Using a parallel synthesis platform or individual vials, set up a series of reactions. Crucially, keep all other parameters identical to the baseline reaction:
-
Substrate concentrations
-
Catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Palladium loading
-
Ligand-to-metal ratio (a 2:1 L:Pd ratio is common for monodentate ligands)
-
Base, solvent, temperature, and reaction time
-
-
Execute and Quench: Run all reactions for the same amount of time. Quench them simultaneously (if possible) by cooling and diluting with a suitable solvent.
-
Analyze the Results: Analyze the crude mixture from each reaction using the same method as in Step 1. Create a table comparing the product-to-side-product ratio and/or yield for each ligand.
-
Identify the Lead Ligand: The ligand that provides the best ratio of product to side product is your new lead. You can then perform further optimization of other reaction parameters (temperature, concentration, etc.) using this improved ligand.
Table 1: Representative Phosphine Ligand Screening Set
This table provides a starting point for a ligand screen, covering a spectrum of steric and electronic properties.
| Ligand | Type | Tolman Cone Angle (θ) | pKa (Conjugate Acid) | Key Characteristics |
| PPh₃ (Triphenylphosphine) | Monodentate, Aryl | 145° | 2.73 | Standard, moderately bulky, weakly donating. A common baseline. |
| P(Cy)₃ (Tricyclohexylphosphine) | Monodentate, Alkyl | 170° | 9.70 | Bulky, very electron-rich. Good for oxidative addition. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate, Alkyl | 182° | 11.4 | Extremely bulky and electron-rich. Highly active.[6] |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | Monodentate, Aryl | 194° | 3.08 | Very bulky, but less electron-rich than alkylphosphines. |
| SPhos | Biaryl (Buchwald) | N/A | ~6.0 | Bulky and electron-rich. Promotes reductive elimination.[8][12] |
| Xantphos | Bidentate (Chelating) | Bite Angle: 97° | 4.49 | Large bite angle, enforces specific geometry. |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate (Chelating) | Bite Angle: 99° | 4.50 | Robust, bulky, electron-rich. Widely successful.[4][14] |
| P(OPh)₃ (Triphenyl phosphite) | Phosphite | 128° | -2.0 | Electron-poor (π-acceptor), less bulky. |
Section 4: Visual Guides & Workflows
Diagram 1: The Catalytic Cycle and Common Side Reaction Intercepts
This diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the points where common side reactions can divert the catalyst from the productive pathway.
Caption: Catalytic cycle showing key steps and competing side reactions.
Diagram 2: Troubleshooting Flowchart for Side Product Mitigation
This flowchart guides a researcher from observing a side product to selecting a potential ligand-based solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Temperature Optimization for Negishi Coupling of 2-Iodo-3-methylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. We will provide in-depth, field-proven insights into optimizing the Negishi coupling of 2-Iodo-3-methylpyridine, with a specific focus on the critical parameter of temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic routes effectively.
Section 1: Foundational Concepts - The "Why" Behind Temperature Effects
This section delves into the core principles of the Negishi coupling, providing the necessary context to understand how temperature influences each stage of the reaction.
Q1: What is the catalytic cycle of the Negishi coupling, and how does temperature influence each key step?
The Negishi coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[1][2] The process occurs via a catalytic cycle, where the active catalyst is regenerated after each product-forming sequence. Temperature is a critical lever that can modulate the rate and efficiency of each step in this cycle.
The generally accepted mechanism involves three primary stages:[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. The reactivity of the halide is crucial, with iodides being the most reactive (I > Br > Cl), allowing this step to proceed under milder conditions.[1]
-
Temperature Influence: Increasing temperature generally accelerates the rate of oxidative addition. For a highly reactive substrate like an aryl iodide, this step can often proceed efficiently even at room temperature.
-
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[5] The reactivity of organozinc reagents is higher than that of organoboranes or organostannanes, which often results in faster reaction times.[1]
-
Temperature Influence: This step is typically very fast. However, the stability of the organozinc reagent itself can be temperature-sensitive. Excessive heat can lead to decomposition or side reactions of the organozinc species before it can transmetalate.
-
-
Reductive Elimination: The two organic ligands on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4]
-
Temperature Influence: This final step is often promoted by higher temperatures. However, it is in competition with other pathways, such as beta-hydride elimination (if applicable) and catalyst decomposition. Finding the optimal temperature is key to ensuring reductive elimination is the dominant pathway.[5]
-
Below is a diagram illustrating the catalytic cycle.
Caption: The Negishi catalytic cycle and points of thermal influence.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Q2: My reaction shows low or no conversion. Is temperature the primary issue?
While temperature is a key factor, it's often not the first one to suspect with a completely stalled reaction. Before adjusting the temperature, perform these critical checks:
-
Integrity of Reagents: Organozinc reagents are highly sensitive to air and moisture.[1][6] Ensure your organozinc partner was prepared or stored under strictly anhydrous and oxygen-free conditions. Titrate if necessary. Verify the purity of your this compound.
-
Catalyst and Ligand Activity: Was the palladium precatalyst and ligand stored correctly? Many phosphine ligands are air-sensitive. Consider using a freshly opened bottle or a glovebox for preparation.
-
Solvent Quality: Ensure you are using a dry, degassed solvent. Residual water can quench the organozinc reagent, and dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
Troubleshooting Steps:
-
Run a Control Reaction: Set up a small-scale reaction under conditions known to work for a similar substrate, if available. This validates your reagents and general setup.
-
Initial Temperature Screen: If the control works, then temperature is a likely culprit. For an aryl iodide, a good starting point is room temperature (RT). If no reaction occurs after 1-2 hours, gradually increase the temperature. A good screening range would be RT, 40 °C, 60 °C, and 80 °C .[7] Exceeding 100 °C often leads to catalyst decomposition.[8]
Q3: I'm observing significant byproduct formation, especially homocoupling. How can temperature adjustments help?
Homocoupling (Ar-Ar or R-R) is a common side reaction.[1] It can arise from a second transmetalation event or other side reactions. Temperature plays a significant role here.
-
Causality: High temperatures can sometimes accelerate the rates of side reactions disproportionately compared to the desired reductive elimination. If the desired coupling is sluggish, unreacted organozinc or aryl halide may undergo homocoupling pathways over time, a process exacerbated by heat.
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct approach. If you are running the reaction at 80 °C and observing homocoupling, try reducing the temperature to 50-60 °C. While the overall reaction may be slower, it can significantly improve selectivity by disfavoring the higher-activation-energy side reactions.
-
Change the Rate of Addition: Instead of adding all the organozinc reagent at once, consider a slow addition via syringe pump. This keeps the instantaneous concentration of the organozinc low, minimizing the chance for homocoupling. This technique is especially effective at moderate temperatures (40-60 °C).
Q4: The reaction starts well but then stalls at 30-60% conversion. Could this be temperature-related?
A reaction that starts and then stops is a classic sign of catalyst deactivation .[9] Your product, a 2,x'-bi(3-methylpyridine) derivative, contains a pyridine ring that can act as a ligand. This product can coordinate strongly to the palladium center, inhibiting it from re-entering the catalytic cycle.[10]
-
Temperature Influence: Higher temperatures can accelerate the rate of catalyst deactivation. The binding of the bipyridyl product to the palladium may be more favorable or kinetically faster at elevated temperatures. Furthermore, thermal decomposition of the catalyst or ligands is more pronounced at higher heat.[8]
Troubleshooting Steps:
-
Run at a Lower Temperature: A stalled reaction at 70 °C might proceed to completion, albeit more slowly, at 40 °C.[9]
-
Increase Catalyst/Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial deactivation and push the reaction to completion.
-
Select a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are designed to stabilize the palladium center and promote reductive elimination, making the catalyst less susceptible to product inhibition.[11][12][13] If you are using a simpler ligand like PPh₃, switching to one of these may solve the stalling issue, even at moderate temperatures.
Q5: I see a black precipitate (Palladium black) forming in my reaction. What does this mean and what should I do?
The formation of a black or dark brown precipitate is a clear visual indicator of catalyst decomposition.[8] The catalytically active, soluble Pd(0) complex has aggregated into inactive, elemental palladium metal.
-
Causality: This is almost always caused by excessive temperature.[8] The ligand may dissociate from the metal at high temperatures, or a key intermediate in the catalytic cycle may be thermally unstable, leading to the collapse of the complex.
Troubleshooting Steps:
-
Immediately Reduce Temperature: If you observe this, the reaction is likely compromised. For future runs, you must use a lower temperature. If decomposition occurred at 80 °C, your optimal temperature is likely below 70 °C.
-
Ensure Proper Ligand-to-Metal Ratio: A slight excess of ligand (e.g., L:Pd ratio of 2:1 to 4:1) can help stabilize the Pd(0) species and prevent aggregation, especially at elevated temperatures.
Section 3: Experimental Design & Protocols - A Practical Guide to Optimization
A systematic approach is crucial for efficient optimization. Simply choosing a temperature from a similar literature procedure is often suboptimal for a new substrate combination.
Q6: How do I design an experiment to systematically optimize the temperature for my reaction?
A parallel screening approach is the most efficient method. This involves setting up multiple small-scale reactions simultaneously under identical conditions, with temperature being the only variable.
Workflow for Temperature Optimization:
Caption: Workflow for systematic temperature optimization experiment.
Protocol: Parallel Temperature Screening for Negishi Coupling
This protocol outlines a typical setup for screening four different temperatures.[14]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Alkylzinc bromide, 0.5 M in THF) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Anhydrous, degassed THF
-
Four reaction vials with stir bars and septa
-
Reaction heating blocks or oil baths set to desired temperatures
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
To a single vial, add the palladium precatalyst and phosphine ligand.
-
Add a calculated volume of anhydrous THF to create a stock solution of the catalyst system. This ensures each reaction receives an identical amount of catalyst.
-
-
Reaction Setup (in a glovebox):
-
In each of the four reaction vials, add this compound.
-
Add the required volume of anhydrous THF.
-
Add an identical aliquot of the catalyst stock solution to each vial.
-
-
Initiation and Heating:
-
Remove the vials from the glovebox. Place each vial in a pre-heated block or oil bath set to the screening temperatures (e.g., RT, 40°C, 60°C, 80°C).
-
Begin stirring.
-
Add the organozinc reagent solution to each vial via syringe. Start a timer for each reaction as it is initiated.
-
-
Monitoring and Work-up:
-
After set time points (e.g., 1 hour, 4 hours), carefully take a small aliquot from each reaction for analysis (LCMS or GC) to determine conversion and byproduct formation.
-
Once a reaction is deemed complete (or has stalled), cool it to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
-
Analysis:
-
Determine the yield and purity for each reaction temperature. Record the results in a data table.
-
Data Presentation: Example Optimization Results
Summarize your findings in a clear table to easily identify the optimal conditions.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Homocoupling (%) |
| 1 | Room Temp | 16 | 45 | 40 | <1 |
| 2 | 40 | 8 | 85 | 82 | <2 |
| 3 | 60 | 4 | >98 | 95 | <2 |
| 4 | 80 | 4 | >98 (stalled at 2h) | 88 (Pd black observed) | 5 |
This is example data. Your results will vary.
From this example data, 60 °C is the clear optimum, providing the best balance of reaction rate and stability, leading to the highest yield with minimal side products.
Section 4: Advanced Considerations
Q7: Beyond temperature, what other parameters are co-dependent and should I consider re-optimizing?
Temperature is not an independent variable. The optimal temperature is highly dependent on the "reaction triad": Ligand, Solvent, and Concentration.
-
Ligand: A more active and stabilizing ligand (like RuPhos) might achieve high yields at room temperature, where a less effective ligand would require 70 °C.[12] If you change your ligand, you must re-optimize the temperature.
-
Solvent: The reaction solvent affects catalyst solubility and stability. A reaction that works well at 80 °C in a high-boiling solvent like Toluene might require a lower temperature in THF to prevent catalyst decomposition.
-
Concentration: Very dilute conditions may require higher temperatures to achieve reasonable reaction rates. Conversely, highly concentrated reactions may generate heat (exotherm) and require external cooling or a lower starting temperature to remain controlled.
Final Recommendation: Always perform a quick temperature re-screening if you significantly alter any other major reaction parameter. The interplay between these variables is key to mastering challenging cross-coupling reactions.
References
- Wikipedia. (n.d.). Negishi coupling.
- Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application.
- Grokipedia. (n.d.). Negishi coupling.
- Fuentes, B., García-Melchor, M., Lledós, A., Maseras, F., Casares, J. A., Ujaque, G., & Espinet, P. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509.
- Name-Reaction.com. (n.d.). Negishi cross-coupling.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram].
- Limberakis, C. (2016). Negishi Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry.
- Varghese Rubert, R., & Rajan Paul, R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13(3), 217-246.
- Čarný, T., Peňaška, T., Andrejčák, S., & Sebesta, R. (2022). Mechanochemical Pd-Catalyzed Cross-Coupling of Arylhalides and Organozinc Pivalates. Chemistry – A European Journal, 28(56), e202201633.
- Stanfidan, T. C., & O'Brien, P. (2019). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 58(34), 11550-11563.
- Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7628–7632.
- Catellani, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Reddit. (2023, March 5). Reasons for stalling of a Negishi coupling? r/Chempros.
- ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand... [Table].
- Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(15), 4467.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(40), 14073–14075.
- Anderson, K. W., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(42), 13028–13032.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a... [Table].
- NROChemistry. (n.d.). Negishi Coupling.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Organic Syntheses. (n.d.). Bipyridine.
- ChemOrgChem. (2023, November 9). Negishi Cross-Coupling/Problem Solved/ CSIR 2016 [Video]. YouTube.
- Wang, D., et al. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(17), 7793–7802.
- Li, J., & Li, Y. (2015). Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. RSC Advances, 5(10), 7089-7107.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. [Honors Thesis, Bucknell University]. Bucknell Digital Commons.
- ResearchGate. (n.d.). Optimization of Negishi cross coupling on flow reactor... [Figure].
- ResearchGate. (n.d.). Optimization of reaction conditions for the mechanochemical Negishi... [Table].
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. name-reaction.com [name-reaction.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Iodo-3-methylpyridine
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 2-iodo-3-methylpyridine as a substrate. Our goal is to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common experimental hurdles. The information herein is structured in a practical question-and-answer format, explaining not just the "what" but the "why" behind each troubleshooting step.
Introduction: The Unique Challenges of this compound
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, the substrate this compound presents a unique set of challenges that can lead to low yields or complete reaction failure. These challenges primarily stem from:
-
Steric Hindrance: The methyl group at the 3-position sterically encumbers the adjacent iodine at the 2-position. This can impede the crucial oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[2]
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalyst's activity, effectively sequestering the active catalytic species.[3]
This guide will walk you through a logical troubleshooting process to diagnose and resolve these and other common issues.
Troubleshooting Guide: Common Problems and Solutions
Issue 1: No or Very Low Conversion of this compound
This is the most common failure mode and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Question: My reaction shows no consumption of the starting this compound. What are the likely causes and how can I fix it?
Answer: A lack of conversion points to a fundamental issue with the catalytic cycle. Let's break down the potential culprits and their solutions.
A. Inactive Catalyst System
The active Pd(0) species is essential for the reaction to initiate.[1] If it's not forming or is rapidly decomposing, the reaction will not proceed.
-
Underlying Cause: The palladium precatalyst (typically Pd(II)) is not being reduced to the active Pd(0) state, or the active species is unstable under the reaction conditions.[1] Phosphine ligands can also oxidize, preventing proper coordination to the palladium center.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst and Ligands: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2]
-
Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can be beneficial. However, be mindful of its air sensitivity.
-
Employ Robust Precatalysts: Consider using modern, air-stable palladium precatalysts designed for challenging couplings. These often feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that readily generate a highly reactive, monoligated Pd(0) species in situ.[2]
-
B. Sub-Optimal Ligand Choice
For sterically hindered substrates like this compound, the choice of ligand is critical.
-
Underlying Cause: Standard ligands like triphenylphosphine (PPh₃) may not be suitable. The steric bulk of the 3-methyl group requires a ligand that can promote the formation of a less sterically encumbered and more reactive palladium center.[4]
-
Troubleshooting Steps:
-
Increase Ligand Bulk: Switch to bulkier and more electron-rich phosphine ligands. These ligands favor the formation of a highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[2][4]
-
Consider Bidentate Ligands: Bidentate phosphine ligands can also be effective in certain cases.[1]
-
Explore N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their strong σ-donating ability and steric bulk, which can significantly enhance the catalytic activity for challenging substrates.[2]
-
| Ligand Type | Examples | Rationale for this compound |
| Bulky Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | Promote formation of reactive monoligated Pd(0) species, overcoming steric hindrance.[2][4] |
| Bidentate Phosphines | dppe, dppp, dppf | Can stabilize the palladium center and influence reactivity.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust, highly active catalysts.[2] |
C. Inadequate Reaction Conditions
Temperature and solvent can play a pivotal role in overcoming the activation energy barrier for the oxidative addition step.
-
Underlying Cause: The reaction temperature may be too low to overcome the steric hindrance. The solvent may not be appropriate for solubilizing all components or for facilitating the catalytic cycle.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For hindered substrates, higher temperatures are often necessary.[5] Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Solvent Selection: Aprotic polar solvents like DMF, dioxane, or toluene are commonly used.[6] Ensure your solvent is anhydrous and degassed, as oxygen can lead to catalyst deactivation and alkyne homocoupling.[1]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Issue 2: Formation of Significant Byproducts
Even when the reaction proceeds, the formation of undesired byproducts can significantly lower the yield of the target molecule.
Question: My reaction is consuming the starting material, but I'm seeing significant amounts of homocoupled alkyne (Glaser coupling) and/or dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific, competing reaction pathways that need to be managed.
A. Alkyne Homocoupling (Glaser Coupling)
-
Underlying Cause: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[1] It involves the oxidative dimerization of the terminal alkyne.
-
Troubleshooting Steps:
-
Ensure Rigorous Anaerobic Conditions: De-gas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[1]
-
Reduce Copper(I) Catalyst Loading: Use the minimum effective amount of the copper co-catalyst.
-
Switch to a Copper-Free Protocol: Copper-free Sonogashira reactions have been developed to eliminate the issue of Glaser coupling.[7] These protocols often require a specific combination of palladium catalyst, ligand, and base.
-
B. Dehalogenation of this compound
-
Underlying Cause: The C-I bond is cleaved, and the iodine is replaced by a hydrogen atom, leading to the formation of 3-methylpyridine. This can occur under certain conditions, particularly at higher temperatures or with specific catalyst/ligand combinations.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the dehalogenation pathway.[5]
-
Optimize the Base: The choice of base can influence the extent of dehalogenation. An amine base like triethylamine or diisopropylethylamine is standard.[1] If dehalogenation is a major issue, consider screening other bases.
-
Modify the Catalyst System: The ligand can influence the propensity for dehalogenation. Experiment with different phosphine ligands to find one that minimizes this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Is the copper co-catalyst always necessary?
A1: No. While the traditional Sonogashira reaction uses a copper(I) salt (like CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free protocols are now widely used.[1][7] These are particularly advantageous when Glaser homocoupling is a significant issue or when synthesizing molecules for applications where copper contamination is a concern, such as in pharmaceuticals.[2]
Q2: What is the best palladium source to start with for this substrate?
A2: For a challenging substrate like this compound, starting with a robust, air-stable precatalyst is often a good strategy.[2] Catalysts like PdCl₂(PPh₃)₂ are common, but if the reaction fails, moving to a system with bulkier, more electron-rich ligands is a logical next step.[4]
Q3: Can the pyridine nitrogen of my substrate poison the catalyst?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] If catalyst inhibition is suspected, using ligands that bind more strongly to the palladium can be beneficial. Additionally, ensuring an appropriate ligand-to-palladium ratio is important.
Q4: My reaction turns black immediately. Is this normal?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the soluble palladium catalyst to its metallic, inactive form. While a slight color change is expected, rapid formation of a black precipitate is a sign of catalyst instability. This can be caused by impurities, the presence of oxygen, or sub-optimal solvent/ligand choice.[8] Using fresh, degassed solvents and robust ligands can help mitigate this issue.
Q5: What is the general reactivity order for halides in the Sonogashira reaction?
A5: The general reactivity order for the aryl or vinyl halide is I > OTf > Br >> Cl.[3][9] Aryl iodides are the most reactive and can often be coupled under milder conditions, making this compound the ideal halide choice for this substrate.[3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
This protocol provides a standard starting point for the reaction.
-
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), CuI (e.g., 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by this compound (1.0 equiv.) and triethylamine (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of the Sonogashira Reaction
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Reactivity Analysis for Drug Development: 2-Iodo-3-methylpyridine vs. 2-Bromo-3-methylpyridine in Palladium-Catalyzed Cross-Coupling
Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds for pharmaceuticals and advanced materials, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. The choice of the halide on the pyridine ring is a critical decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. This guide provides an in-depth, data-supported comparison of the reactivity between 2-iodo-3-methylpyridine and 2-bromo-3-methylpyridine, two common building blocks, to inform rational synthetic design and optimization.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The superior reactivity of aryl and heteroaryl iodides over their corresponding bromides in palladium-catalyzed cross-coupling is a foundational principle of organometallic chemistry. This reactivity trend (C-I > C-Br > C-Cl) is dictated primarily by the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.[1][2]
The cleavage of the Carbon-Halogen (C-X) bond during this step is governed by its bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.[3][4]
This lower BDE for the C-I bond results in a lower activation energy for the oxidative addition step, leading to substantially faster reaction rates.[6] Consequently, reactions involving this compound can often be performed under much milder conditions—lower temperatures, shorter reaction times, and with less activated catalyst systems—compared to 2-bromo-3-methylpyridine.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or esters, is one of the most widely used transformations in drug discovery.[7][8] The difference in reactivity between the iodo- and bromo-pyridines is starkly evident here. This compound can often be coupled effectively using standard, classical catalyst systems, whereas 2-bromo-3-methylpyridine may require more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) or higher temperatures to achieve comparable yields and reaction times.[9]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 80-90 | 6-12 | 85-95 | Standard, reliable conditions are often sufficient for the more reactive iodide.[2] |
| 2-Bromo-3-methylpyridine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 | Requires a more active catalyst system for efficient coupling.[10] |
| 2-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 | Longer reaction times are needed with a less active catalyst.[8] |
Performance in Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[11][12] The reactivity trend remains consistent. While aryl iodides are highly reactive in the oxidative addition step, they can sometimes pose challenges due to the inhibitory effects of the generated iodide anion on the catalyst.[13] However, for many applications, their high reactivity is advantageous. The less reactive 2-bromopyridines often necessitate the use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and specialized, bulky biarylphosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.[14][15]
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 | 8-16 | 80-95 | Generally high reactivity allows for various ligand systems.[16] |
| 2-Bromo-3-methylpyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 70-90 | Requires a strong base and an electron-rich, bulky ligand.[12][14] |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines, a valuable motif in medicinal chemistry.[17][18] This reaction typically employs a dual catalytic system of palladium and copper(I). The reactivity difference is particularly pronounced, with aryl iodides reacting readily at or near room temperature, while aryl bromides often require elevated temperatures to proceed at a reasonable rate.[6][19]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | 4-8 | 85-95 | High reactivity allows for mild, room temperature conditions.[6] |
| 2-Bromo-3-methylpyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60-80 | 6-12 | 75-90 | Elevated temperatures are typically required to activate the C-Br bond.[2] |
Experimental Protocols: A Practical Comparison
The choice of protocol directly reflects the inherent reactivity of the substrate. The following representative procedures for a Suzuki-Miyaura coupling highlight the practical differences in reaction setup.
Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
This protocol leverages the high reactivity of the C-I bond, allowing for the use of a standard palladium catalyst and milder base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Degassed Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed DME/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Bromo-3-methylpyridine (Forcing Conditions)
This protocol employs a more active catalyst and a stronger base to overcome the higher activation barrier of the C-Br bond cleavage.[8][10]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS (typically 12-18 hours).
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Conclusion and Strategic Recommendations
The experimental evidence and underlying mechanistic principles unequivocally demonstrate that This compound is a significantly more reactive substrate than 2-bromo-3-methylpyridine in palladium-catalyzed cross-coupling reactions.
-
Choose this compound for:
-
Speed and Efficiency: When rapid reaction times and high throughput are desired.
-
Mild Conditions: For syntheses involving thermally sensitive or delicate functional groups.
-
Process Simplicity: When using standard, less expensive catalyst systems is a priority.
-
-
Choose 2-Bromo-3-methylpyridine when:
-
Cost and Availability: Brominated compounds are often less expensive and more widely available than their iodinated counterparts.
-
Sequential Coupling: In di- or poly-halogenated systems where the bromide can be retained for a subsequent, more forcing coupling step after a more reactive halide has been functionalized.
-
Robust Substrates: When the coupling partners can tolerate higher temperatures and stronger bases.
-
Ultimately, the selection between these two valuable building blocks is a strategic decision based on a balance of reactivity, cost, substrate stability, and the specific goals of the synthetic campaign. Understanding the fundamental reactivity differences detailed in this guide empowers researchers to make informed choices, minimizing optimization time and accelerating the drug development pipeline.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- BenchChem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- Hartwig, J. F., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62). [Link]
- BenchChem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270. [Link]
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- ResearchGate.
- BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- MDPI.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- BenchChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Wikipedia.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Chemistry LibreTexts. Bond Energies. [Link]
- chemguide. An introduction to bond energy and bond length. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. scirp.org [scirp.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Halopyridine Reactivity in Negishi Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of pyridine scaffolds is a critical task in the synthesis of novel therapeutics and functional materials. The Negishi cross-coupling reaction, with its broad substrate scope and high functional group tolerance, stands as a powerful tool for forging carbon-carbon bonds on the pyridine core.[1][2] However, the success of this reaction is intimately tied to the choice of the halopyridine starting material. This guide provides an in-depth comparative analysis of the reactivity of iodo-, bromo-, and chloropyridines in Negishi cross-coupling reactions, grounded in mechanistic principles and supported by experimental data. Our objective is to equip you with the insights needed to make informed decisions in your synthetic endeavors, optimizing for yield, efficiency, and cost-effectiveness.
The Decisive Role of the Halogen: A Mechanistic Perspective
The Negishi coupling proceeds through a catalytic cycle involving a palladium or nickel catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The nature of the halogen on the pyridine ring most profoundly influences the first and often rate-determining step: oxidative addition .[3][4] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is directly correlated to the C-X bond dissociation energy, following the order: I > Br > Cl >> F .[3] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while the more robust C-Cl bond in chloropyridines necessitates more forcing conditions and specialized, highly active catalyst systems.[3][5] Fluoropyridines are generally considered inert in these reactions.[6]
The position of the halogen on the pyridine ring also plays a crucial role. The electron-deficient nature of the pyridine ring activates the C2, C4, and C6 positions towards oxidative addition, making halogens at these positions generally more reactive than those at the C3 and C5 positions.[3] Specifically for Negishi couplings, 2-halopyridines are often more reactive than 3-halopyridines.[6]
Below is a diagram illustrating the catalytic cycle of the Negishi cross-coupling reaction.
Comparative Performance of Halopyridines
The choice of halopyridine has significant practical implications for reaction design, affecting catalyst selection, reaction conditions, and ultimately, the cost and efficiency of the synthesis.
Iodopyridines: The Most Reactive Partners
Due to the relatively weak C-I bond, iodopyridines are the most reactive halopyridines in Negishi cross-coupling.[3][7] This high reactivity translates to several advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at or near room temperature.
-
Broader Catalyst Compatibility: A wider range of palladium and nickel catalysts, including less active ones like Pd(PPh₃)₄, can be effective.
-
Faster Reaction Times: Reactions typically proceed to completion more rapidly than with other halopyridines.
However, the higher cost and lower stability of iodopyridines can be a drawback, particularly for large-scale synthesis.
Bromopyridines: The Workhorse Substrates
Bromopyridines represent a good balance between reactivity and stability, making them the most commonly used halopyridines in cross-coupling reactions.[6] They are generally more affordable and stable than their iodo- counterparts. While they often require slightly more forcing conditions (e.g., elevated temperatures) than iodopyridines, they are still highly effective coupling partners with a broad range of organozinc reagents.[7] The choice of ligand becomes more critical with bromopyridines to ensure efficient oxidative addition and high yields.
Chloropyridines: The Challenging but Cost-Effective Option
Chloropyridines are attractive starting materials due to their low cost and wide commercial availability. However, the strength of the C-Cl bond presents a significant challenge for oxidative addition.[3][5] Successful coupling of chloropyridines in Negishi reactions typically requires:
-
Highly Active Catalysts: Specialized catalyst systems are often necessary. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are particularly effective at promoting the oxidative addition of aryl chlorides.[8][9][10]
-
Higher Temperatures: Reactions often need to be heated to higher temperatures (e.g., 80-120 °C) to achieve reasonable reaction rates.[5]
-
Careful Optimization: The choice of solvent, base (if any), and catalyst loading often requires careful optimization to achieve high yields and minimize side reactions like hydrodehalogenation.[5]
Data Presentation: A Comparative Overview
The following table summarizes the general reactivity and typical reaction conditions for different halopyridines in Negishi cross-coupling reactions. It is important to note that optimal conditions can vary significantly depending on the specific substrates and catalyst system used.
| Halopyridine | Relative Reactivity | Typical Catalyst System | Typical Temperature | Key Considerations |
| Iodopyridines | Very High | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Room Temp. - 60 °C | Higher cost, lower stability. Ideal for sensitive substrates requiring mild conditions.[7] |
| Bromopyridines | High | Pd(OAc)₂/XPhos, Pd(dppf)Cl₂ | 60 - 100 °C | Good balance of reactivity and cost. The most common choice for general synthesis.[6][11] |
| Chloropyridines | Moderate to Low | Pd₂(dba)₃/XPhos, NiCl₂(dme)/ligand | 80 - 120 °C | Most cost-effective but requires highly active catalysts and more forceful conditions.[8][12][13] |
Experimental Protocols
To provide a practical context, we present representative experimental protocols for the Negishi cross-coupling of different halopyridines.
General Experimental Workflow
The following diagram illustrates a general workflow for a Negishi cross-coupling reaction.
Protocol 1: Negishi Coupling of 2-Iodopyridine with Phenylzinc Chloride
-
Objective: To synthesize 2-phenylpyridine from 2-iodopyridine.
-
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Phenylzinc chloride (1.2 equiv, 0.5 M in THF)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a dry, argon-flushed flask, add 2-iodopyridine and Pd(PPh₃)₄.
-
Add anhydrous THF via syringe.
-
Slowly add the solution of phenylzinc chloride at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Negishi Coupling of 3-Bromopyridine with Ethyl 4-(chlorozincio)butanoate
-
Objective: To synthesize ethyl 4-(pyridin-3-yl)butanoate.
-
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Ethyl 4-(chlorozincio)butanoate (1.5 equiv, prepared in situ)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a dry, argon-flushed flask, add Pd(OAc)₂ and XPhos.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 3-bromopyridine to the catalyst mixture.
-
Slowly add the freshly prepared solution of ethyl 4-(chlorozincio)butanoate at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
-
Protocol 3: Negishi Coupling of 2-Chloropyridine with a Secondary Alkylzinc Halide
-
Objective: To synthesize 2-isopropylpyridine from 2-chloropyridine.
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Isopropylzinc bromide (2.0 equiv, 0.5 M in THF)
-
Pd₂(dba)₃ (0.02 equiv)
-
CPhos (a biarylphosphine ligand) (0.08 equiv)[14]
-
Anhydrous THF
-
-
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ and CPhos.
-
Add anhydrous THF and stir for 15 minutes.
-
Add 2-chloropyridine, followed by the isopropylzinc bromide solution.
-
Seal the vial and heat to 80 °C for 18 hours.
-
Cool to room temperature, and carefully quench with 1 M HCl.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Conclusion and Future Outlook
The choice of halopyridine in Negishi cross-coupling reactions is a critical parameter that dictates the required reaction conditions and overall efficiency. Iodopyridines offer the highest reactivity, allowing for mild conditions, while bromopyridines provide a reliable and cost-effective alternative. The use of chloropyridines, though challenging, is becoming increasingly viable with the development of highly active palladium and nickel catalyst systems, offering a significant economic advantage for large-scale synthesis.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Štefane, B., & Požgan, F. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Molecules, 16(10), 8428-8443.
- Escayola, S., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 125-131.
- Hsu, H.-H., et al. (2024).
- Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(24), 8330–8332.
- Escayola, S., et al. (2016). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 22(49), 17764-17770.
- Hsu, H.-H., et al. (2024).
- Wikipedia. (n.d.). Negishi coupling.
- ResearchGate. (n.d.). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.
- ResearchGate. (n.d.). Rapid and Efficient Synthesis of Functionalized Bipyridines.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Loudon, G. M., & Al-Zoubi, R. M. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(26), 9046–9050.
- Amatore, C., et al. (2001). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and P-N ligands to phenyl iodide. Organometallics, 20(18), 3879-3891.
- Reed, J. N., & Snieckus, V. (2002). Palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines: synthesis of selectively protected pyridine-containing azamacrocycles. The Journal of Organic Chemistry, 67(4), 1407-1410.
- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- LibreTexts Chemistry. (n.d.). Oxidative Addition and Palladium Coupling. Retrieved from a relevant page on the LibreTexts Chemistry website.
- Knochel, P., & Krasovskiy, A. (2006). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents.
- BenchChem. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. BenchChem.
- Wang, D., & Weix, D. J. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(10), 4704–4709.
- ResearchGate. (n.d.). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ.
- Everson, D. A., Buonomo, J. A., & Weix, D. J. (2014). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, 25(02), 233-238.
- Fraser, C. L., & Liu, T. (2012).
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Thomas, C. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- van der Vlugt, J. I., et al. (2004). Structure-reactivity relationships in negishi cross-coupling reactions. Organometallics, 23(24), 5778-5785.
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Retrieved from a relevant page on the CoLab website.
- BenchChem. (2025).
- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
- Han, C., & Buchwald, S. L. (2010). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 12(18), 4108–4111.
- MDPI. (2022).
- Amatore, C., & Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(46), 11775-11790.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 11. Palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines: synthesis of selectively protected pyridine-containing azamacrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Suzuki Reaction Rates: 2-Iodo-3-methylpyridine vs. 2-Chloro-3-methylpyridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds that are integral to a vast array of pharmacologically active molecules.[1] The 3-methylpyridine core, for instance, is a privileged scaffold, and its functionalization is a common objective. When selecting starting materials, a synthetic chemist is often faced with a choice between different halogenated precursors. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura reaction rates and requirements for 2-iodo-3-methylpyridine versus its chloro-analogue, 2-chloro-3-methylpyridine, supported by mechanistic principles and experimental data.
The Mechanistic Heart of the Matter: Oxidative Addition
To understand the profound difference in reactivity between these two substrates, one must first look at the catalytic cycle of the Suzuki reaction. The widely accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The critical, and often rate-determining, step is the initial oxidative addition , where the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the pyridine.[1][3] The facility of this step is directly governed by the strength of the C-X bond being broken. A weaker bond requires less energy to break, leading to a lower activation energy for the oxidative addition and, consequently, a faster overall reaction rate.
A Tale of Two Bonds: C-I vs. C-Cl Reactivity
The fundamental difference between the iodo- and chloro-substrates lies in the bond dissociation energy (BDE) of their respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond.
| Bond Type | Avg. Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~213 - 240 | High |
| C-Br | ~276 - 285 | Moderate |
| C-Cl | ~327 - 339 | Low |
| Data sourced from multiple references.[1][4][5][6] |
This disparity in bond strength is the primary determinant for the general reactivity trend in Suzuki couplings: I > Br >> Cl .[2] For this compound, the relatively weak C-I bond presents a low energetic barrier for the Pd(0) catalyst to insert, allowing the oxidative addition to proceed readily, often under mild conditions.
Conversely, the robust C-Cl bond in 2-chloro-3-methylpyridine presents a formidable energetic hurdle. This high activation energy means that standard catalytic systems are often sluggish or completely ineffective at promoting oxidative addition, necessitating more forcing conditions and highly specialized catalysts to achieve a reasonable reaction rate.[7][8]
Comparative Performance and Catalyst Selection
The choice of halide dictates not only the reaction rate but the entire experimental setup, from catalyst and ligand selection to temperature and reaction time. While direct side-by-side kinetic data for these exact substrates is sparse, a comparison of typical conditions reported for analogous halopyridines provides a clear picture.
| Feature | This compound (or analogous Aryl Iodides) | 2-Chloro-3-methylpyridine (or analogous Aryl Chlorides) |
| Reactivity | High | Low / Challenging |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle Precatalysts |
| Typical Ligand | PPh₃ (or even ligandless)[9] | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)[10][11] |
| Typical Temp. | Room Temp. to 80 °C | 80 °C to 120 °C |
| Typical Time | 1 - 12 hours | 4 - 24 hours |
| Yields | Generally Good to Excellent | Highly variable; Good to excellent only with optimized, highly active catalysts |
The Case for this compound: Simplicity and Speed
The high reactivity of the C-I bond allows for the use of "traditional," less expensive, and more user-friendly palladium catalysts like Pd(PPh₃)₄. The reaction often proceeds quickly at moderate temperatures, making it an ideal choice when speed and ease of setup are priorities and the cost of the iodo-starting material is not prohibitive.
The Challenge of 2-Chloro-3-methylpyridine: The Need for Advanced Catalysis
To overcome the strong C-Cl bond, a more sophisticated approach is mandatory. The development of bulky, electron-rich phosphine ligands (e.g., by the Buchwald group) and N-heterocyclic carbene (NHC) ligands has been revolutionary for the coupling of unreactive aryl chlorides.[7][8][10] These ligands promote the crucial oxidative addition step in two ways:
-
Electronic Effect: Their strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and better able to attack the C-Cl bond.
-
Steric Effect: Their bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is often the active catalyst for challenging substrates.[12]
While 2-chloro-3-methylpyridine is often more commercially attractive due to its lower cost, researchers must be prepared to invest in more expensive and often air-sensitive catalyst systems and employ more rigorous reaction conditions to achieve success.
Experimental Design & Optimization Workflow
The choice between the iodo- and chloro-substrate leads to two distinct paths in experimental design. The following workflow illustrates the key decision points for a researcher aiming to synthesize a 2-aryl-3-methylpyridine derivative.
Representative Experimental Protocols
The following protocols are generalized but representative procedures based on established literature, designed to highlight the practical differences in executing a Suzuki reaction with each substrate.[1][13][14]
Protocol 1: Suzuki Coupling of this compound (High-Reactivity Substrate)
Objective: To synthesize 2-(4-methoxyphenyl)-3-methylpyridine using a standard palladium catalyst.
Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloro-3-methylpyridine (Low-Reactivity Substrate)
Objective: To synthesize 2-(4-methoxyphenyl)-3-methylpyridine using an advanced, highly active catalyst system.
Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst & Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and a bulky phosphine ligand such as SPhos (0.044 mmol, 4.4 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.
-
Degassing: Further degas the assembled reaction mixture with a brief stream of argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC. The reaction is typically complete within 12-24 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The more complex catalyst system may require more careful purification to remove ligand-related byproducts.
Conclusion
The choice between this compound and 2-chloro-3-methylpyridine in a Suzuki-Miyaura coupling is a classic case of balancing reactivity against substrate cost.
-
This compound is the substrate of choice for rapid, reliable couplings under mild conditions using standard catalytic systems. Its high reactivity, stemming directly from the weak C-I bond, ensures a high probability of success with minimal optimization.
-
2-Chloro-3-methylpyridine , while often more economical, is a significantly more challenging substrate. Its use is contingent upon the availability of advanced, highly active catalyst systems featuring bulky, electron-rich ligands and requires more forcing reaction conditions.
For drug development professionals and researchers, understanding the fundamental mechanistic differences is key. For rapid lead optimization and proof-of-concept syntheses, the reliability of the iodo-substrate may outweigh its cost. For large-scale process development where cost is a primary driver, the initial investment in optimizing a robust protocol for the chloro-analogue can yield significant long-term benefits.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743–2752. [Link]
- Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Zenkina, O. V., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar. [Link]
- Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3459-3462. [Link]
- Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia.
- de Lera, A. R., & Alonso, F. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Bedford, R. B., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 25(19), 4647–4657. [Link]
- The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Li, J., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6045-6052. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 44(29), 5631-5634. [Link]
- Lipshutz, B. H., & Frieman, B. A. (2005). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Angewandte Chemie International Edition, 44(38), 6345-6348. [Link]
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5846-5857. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Nechaev, M. S., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6002-6016. [Link]
- BenchChem. (n.d.). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling.
- Nechaev, M. S., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?.
- Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(23), 5671-5674. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2025, April 3). Bond Energies.
- Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
The Subtle Influence of a Methyl Group: A Comparative Guide to the Reactivity of 2-Iodopyridine and 2-Iodo-3-methylpyridine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, often through cross-coupling and nucleophilic substitution reactions, is a critical step in the synthesis of a vast array of pharmaceutical agents and functional materials. Within the extensive toolkit of synthetic chemistry, halogenated pyridines serve as versatile building blocks. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 2-iodopyridine and its methylated analogue, 2-iodo-3-methylpyridine. By understanding the nuanced effects of the 3-methyl group, chemists can make more informed decisions in reaction design, optimization, and scale-up.
The Decisive Role of the 3-Methyl Group: An Overview of Steric and Electronic Effects
The introduction of a methyl group at the 3-position of the 2-iodopyridine ring may seem like a minor modification, but it imparts significant changes in the molecule's electronic and steric profile, which in turn dictates its reactivity.
Electronic Effects: The methyl group is a weak electron-donating group (+I effect). This inductive effect increases the electron density of the pyridine ring. For electrophilic aromatic substitution, this would typically enhance reactivity. However, for the key reactions of iodopyridines—palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions—the impact is more complex. The increased electron density can slightly decrease the electrophilicity of the carbon bearing the iodine, potentially slowing down the initial step of nucleophilic attack in SNAr reactions. Conversely, in palladium-catalyzed reactions, the electronic effect of the methyl group is generally less pronounced than the steric effects.
Steric Effects: The primary influence of the 3-methyl group is steric hindrance. Its proximity to the reactive center at the 2-position can impede the approach of bulky reagents, including the palladium catalyst complex in cross-coupling reactions and the nucleophile in SNAr reactions. This steric clash can lead to slower reaction rates and, in some cases, lower yields compared to the unsubstituted 2-iodopyridine.
Comparative Reactivity in Key Transformations
The following sections provide a detailed comparison of the reactivity of 2-iodopyridine and this compound in three major classes of reactions, supported by representative experimental data.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatics highly reactive in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-I bond to the Pd(0) catalyst is typically the rate-determining step, and this step is generally facile for both 2-iodopyridine and this compound. However, the 3-methyl group can influence the subsequent steps of the catalytic cycle.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While both 2-iodopyridine and this compound are effective substrates, the steric bulk of the 3-methyl group can influence reaction efficiency.
Table 1: Representative Comparison of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 | 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Propylene Carbonate, 130 °C | 93% | [1] |
| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane/H₂O, 100 °C | 80% | [2] |
The data suggests that while both substrates are viable, the sterically less hindered 2-iodopyridine may provide higher yields under similar conditions. The use of bulky, electron-rich phosphine ligands like XPhos is often beneficial for coupling sterically hindered substrates like this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid
-
To a reaction vessel, add 2-iodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add propylene carbonate (5 mL) and water (2 mL).
-
Heat the mixture to 130 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship: Influence of 3-Methyl Group on Suzuki Coupling
Caption: Influence of the 3-methyl group on the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the steric hindrance of the 3-methyl group in this compound can affect the reaction outcome.
Table 2: Representative Comparison of Sonogashira Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV], rt | 93% | [3] |
| 2 | 2-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV], rt | 96% | [3] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene
-
To a reaction vessel, add 2-amino-3-iodopyridine (0.5 mmol) and the ionic liquid solvent [TBP][4EtOV] (0.8 mL).
-
Add phenylacetylene (0.75 mmol) and (PPh₃)₂PdCl₂ (0.025 mmol).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The steric environment around the C-I bond is a critical factor in the efficiency of this reaction.
Table 3: Representative Comparison of Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield | Reference |
| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | H₂O, 50 °C | High | [4] |
| 2 | 4-Iodo-3-methyl-1H-indazole | Morpholine | Pd₂(dba)₃, RuPhos, LiHMDS | THF, 65 °C | 92% | [5] |
Direct comparative data is scarce. However, the successful amination of the sterically hindered 4-iodo-3-methyl-1H-indazole suggests that with the appropriate choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos), high yields can be achieved for this compound. It is anticipated that 2-iodopyridine would react more readily under similar conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole with Morpholine
-
In a Schlenk tube, combine 4-iodo-3-methyl-1H-indazole (1.0 mmol), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Add LiHMDS (2.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous THF (4 mL) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 65 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is key.
The 3-methyl group in this compound has two opposing effects. Its electron-donating nature slightly destabilizes the negatively charged Meisenheimer intermediate, while its steric bulk hinders the approach of the nucleophile. Both factors are expected to decrease the reaction rate compared to 2-iodopyridine.
Table 4: Kinetic Data for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate | k₃ (10³ M⁻²s⁻¹ at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 |
Data sourced from Bowler et al. (2014)[6]
While this data does not directly compare 2-iodopyridine with its 3-methyl derivative, it provides a quantitative measure of the leaving group ability in a similar system. The similar rates for all halogens in this specific case are attributed to a change in the rate-determining step. However, in many SNAr reactions of halopyridines, the reactivity order is F > Cl > Br > I when the initial nucleophilic attack is rate-determining. When the expulsion of the leaving group is rate-determining, the trend is I > Br > Cl > F.[7]
For a direct comparison between 2-iodopyridine and this compound, it is highly probable that the latter would exhibit a slower reaction rate due to the combined electronic and steric effects of the methyl group.
Experimental Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry
-
Prepare stock solutions of the halopyridine substrate and the nucleophile in a suitable solvent.
-
Set up a UV-Vis spectrophotometer at a wavelength where the product absorbs and the starting materials have minimal absorbance.
-
Initiate the reaction by mixing the substrate and a large excess of the nucleophile directly in a cuvette.
-
Record the absorbance at regular time intervals.
-
Plot the natural logarithm of the difference between the final and instantaneous absorbance versus time to determine the pseudo-first-order rate constant.
Conclusion and Future Outlook
The presence of a 3-methyl group on the 2-iodopyridine ring has a tangible, albeit sometimes subtle, influence on its reactivity. The primary effect is steric hindrance, which can temper the reactivity in palladium-catalyzed cross-coupling reactions, potentially leading to lower yields or requiring more specialized catalytic systems compared to the unsubstituted 2-iodopyridine. In nucleophilic aromatic substitution reactions, the combination of steric hindrance and the electron-donating nature of the methyl group is expected to decrease the reaction rate.
For the synthetic chemist, the choice between 2-iodopyridine and this compound will depend on the specific target molecule and the desired reaction. While 2-iodopyridine may offer higher reactivity and yields in many cases, the 3-methyl group in this compound can be a crucial element of the final product's structure and function. Understanding the interplay of steric and electronic effects is paramount for designing efficient and successful synthetic strategies. Future research focusing on direct, quantitative comparisons of these and other substituted halopyridines will further refine our understanding and expand the synthetic chemist's toolbox.
References
- Supporting Information for Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Bowler, K. et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
- Suzuki-Miyaura cross-coupling reaction of aryl halides and phenylboronic acid c
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Czompa, A. et al. (2019). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid...
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
- Buchwald–Hartwig amin
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.
- Sonogashira coupling. Wikipedia.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine...
- Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Conditions optimization for the double Sonogashira coupling.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline...
- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. NIH.
- 2-Iodopyridine 98 5029-67-4. Sigma-Aldrich.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Suzuki Coupling. Organic Chemistry Portal.
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Electronic Effects of the Methyl Substituent in 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic effects of a methyl substituent on the 2-halopyridine scaffold. We will explore how the interplay between the electron-donating methyl group and the electron-withdrawing halogen atom influences the chemical properties and reactivity of this important heterocyclic motif, which is a common feature in many pharmaceutical agents and functional materials. This document will objectively compare the performance of different 2-halo-methylpyridines and provide supporting experimental and computational data.
Introduction: The Delicate Balance of Electronic Effects in Substituted Pyridines
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The introduction of substituents can further modulate its electronic properties, significantly impacting its reactivity and potential applications. In 2-halopyridines, the halogen atom at the 2-position acts as an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R).
When a methyl group is introduced onto this scaffold, its electronic contribution adds another layer of complexity. The methyl group is generally considered an electron-donating group through two primary mechanisms:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the pyridine ring, pushes electron density through the sigma bond network, thereby increasing the electron density of the ring.[1]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the pyridine ring. This effect also results in an overall donation of electron density to the ring.
The position of the methyl group relative to the halogen and the nitrogen atom dictates the overall electronic landscape of the molecule, influencing properties such as basicity (pKa), reactivity in nucleophilic aromatic substitution (SNAr), and spectroscopic characteristics.
Synthesis of 2-Halo-Methylpyridines
The synthesis of 2-halo-methylpyridines can be achieved through various routes. A common strategy involves the halogenation of the corresponding methylpyridine (picoline) or the methylation of a halopyridine.
Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine
This protocol outlines a representative synthesis of 2-chloro-6-methylpyridine starting from 2-amino-6-methylpyridine.[2]
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
10N Sodium Hydroxide (NaOH)
-
Ethyl ether
-
Water
-
Ice
Procedure:
-
To a solution of 100 g of 2-amino-6-methylpyridine in 2 liters of concentrated HCl, cooled to -20°C, add 137 g of NaNO₂ portion-wise while maintaining the temperature.
-
Stir the reaction mixture for 1 hour at -20°C.
-
Carefully basify the reaction mixture with 10N NaOH until the solution is alkaline, while keeping the temperature low with an ice bath.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-chloro-6-methylpyridine as an oil.
Comparative Analysis of Electronic Properties
The electronic effects of the methyl substituent can be quantitatively and qualitatively assessed through various experimental and computational methods.
Basicity (pKa Values)
The basicity of the pyridine nitrogen is a direct measure of the electron density at the nitrogen atom. Electron-donating groups increase basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa). The position of the methyl group significantly influences the pKa of 2-halopyridines. Generally, a methyl group at any position will increase the basicity compared to the parent 2-halopyridine.[3]
| Compound | pKa in Water | Reference |
| Pyridine | 5.25 | [4] |
| 2-Chloropyridine | 0.72 | [5] |
| 2-Chloro-3-methylpyridine | ~1.0 | Estimated |
| 2-Chloro-4-methylpyridine | 1.25 | [5] |
| 2-Chloro-5-methylpyridine | ~1.1 | Estimated |
| 2-Chloro-6-methylpyridine | ~0.9 | Estimated |
The data indicates that the 4-methyl substituent has the most significant impact on increasing the basicity. This is because the +I and hyperconjugation effects of the methyl group at the para position effectively increase the electron density on the nitrogen atom.
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density.
-
¹H NMR: An electron-donating methyl group will shield the ring protons, causing their signals to shift to a higher field (lower ppm) compared to the unsubstituted 2-halopyridine. The magnitude of this shift depends on the position of the methyl group.[6]
-
¹³C NMR: Similarly, the ring carbons will also be shielded by the methyl group, resulting in an upfield shift in their ¹³C NMR signals.[7]
| Compound | δ ¹H (ppm) of Ring Protons | δ ¹³C (ppm) of Ring Carbons |
| 2-Chloropyridine | 7.3-8.2 | 123-152 |
| 2-Chloro-4-methylpyridine | 7.1-8.0 | 122-151, C4-CH₃ ~18 |
| 2-Chloro-6-methylpyridine | 7.2-7.6 | 121-158, C6-CH₃ ~24 |
Note: The chemical shift ranges are approximate and can vary with the solvent and other experimental conditions.
The upfield shift of the ring protons and carbons in the methyl-substituted compounds confirms the electron-donating nature of the methyl group.
Hammett Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The Hammett constant for a methyl group is generally negative (e.g., σₚ = -0.17).[8] The position of the methyl group on the pyridine ring will influence the specific Hammett value.[9][10]
Caption: Interplay of electronic effects in 2-halo-methylpyridines.
Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr)
2-Halopyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the halogen. The rate of this reaction is highly dependent on the electronic nature of the pyridine ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.
The methyl group, being electron-donating, is expected to decrease the rate of SNAr reactions compared to the unsubstituted 2-halopyridine. This is because it destabilizes the negatively charged intermediate. The position of the methyl group will determine the extent of this deactivation.[11]
Experimental Protocol: Comparative SNAr Reaction
This protocol allows for the comparison of the reactivity of different 2-chloro-methylpyridines towards a common nucleophile.
Materials:
-
2-Chloropyridine
-
2-Chloro-4-methylpyridine
-
2-Chloro-6-methylpyridine
-
Piperidine
-
Ethanol
-
Internal standard (e.g., undecane)
-
Gas chromatograph (GC)
Procedure:
-
Prepare separate equimolar solutions of 2-chloropyridine, 2-chloro-4-methylpyridine, and 2-chloro-6-methylpyridine in ethanol.
-
Add a known amount of the internal standard to each solution.
-
In separate reaction vessels, add an excess of piperidine to each of the pyridine solutions.
-
Maintain the reactions at a constant temperature (e.g., 50°C).
-
At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by adding dilute acid), and analyze the samples by GC to monitor the disappearance of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Expected Outcome:
The reaction rate is expected to follow the order: 2-Chloropyridine > 2-Chloro-6-methylpyridine > 2-Chloro-4-methylpyridine. The methyl group at the 4- and 6-positions deactivates the ring towards nucleophilic attack, with the 4-position having a slightly stronger deactivating effect due to its para-relationship to the reaction center.
Computational Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of 2-halo-methylpyridines.[12][13] Parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis can be used to rationalize the observed experimental trends.
Caption: Workflow for computational analysis of 2-halo-methylpyridines.
MEP Maps: These maps visualize the charge distribution on the molecule's surface. In 2-halo-methylpyridines, the region around the nitrogen atom will be the most negative (red), indicating the site of protonation. The methyl group will increase the negative potential around the nitrogen.
HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. Electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.
NBO Analysis: This method provides information about charge transfer and hyperconjugative interactions within the molecule, offering a quantitative measure of the electronic effects.
Conclusion
The electronic effects of a methyl substituent in 2-halopyridines are a nuanced interplay of inductive and hyperconjugative effects that modulate the inherent electronic properties of the pyridine ring. The position of the methyl group is critical in determining the overall impact on basicity and reactivity. While the methyl group generally acts as an electron-donating group, increasing basicity and decreasing the rate of nucleophilic aromatic substitution, the magnitude of this effect is position-dependent. A thorough understanding of these electronic effects, gained through a combination of experimental data and computational analysis, is crucial for the rational design of 2-halo-methylpyridine derivatives with tailored properties for applications in drug discovery and materials science.
References
- Royal Society of Chemistry. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing.
- University of Liverpool. (n.d.). Resonance and Inductive Effects.
- ResearchGate. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Scribd. (n.d.). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab.
- Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
- ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- ResearchGate. (2008). ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration.
- ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.
- Google Patents. (n.d.). US4614833A - 2-halo-pyridines.
- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- American Journal of Chemistry. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions.
- YouTube. (2020, April 16). EAS Reactions with Pyridine.
- Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects.
- Royal Society of Chemistry. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B.
- AIP Publishing. (n.d.). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics.
- Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
- National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- National Institutes of Health. (2023, April 18). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations.
- ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents.
- University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents.
- AIP Publishing. (n.d.). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives*.
- Khan Academy. (2022, August 25). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data.
- Royal Society of Chemistry. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- PubMed. (2014). FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Chemistry Stack Exchange. (2018, February 24). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4.
- Royal Society of Chemistry. (n.d.). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions.
- NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
Sources
- 1. du.edu.eg [du.edu.eg]
- 2. US4614833A - 2-halo-pyridines - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 2-Iodo-3-methylpyridine
Introduction: Navigating the Challenges of Pyridine Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the pharmaceutical and materials science sectors, the construction of biaryl and heteroaryl structures is of paramount importance, and the Suzuki coupling is a go-to method for this purpose.[3] However, the application of this powerful reaction to heteroaromatic systems, particularly pyridines, is not without its challenges.
The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can stall the catalytic cycle.[3] Furthermore, substrates like 2-iodo-3-methylpyridine present an additional layer of complexity due to steric hindrance from the methyl group at the 3-position. The selection of an appropriate palladium catalyst system is therefore critical to overcoming these obstacles and achieving efficient coupling.
This guide provides a comparative analysis of different classes of palladium catalysts for the Suzuki coupling of this compound with a representative coupling partner, phenylboronic acid. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols for three classes of catalysts: a traditional phosphine-ligated catalyst, a modern bulky phosphine (Buchwald) ligand-based system, and an N-Heterocyclic Carbene (NHC)-ligated catalyst.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
At its core, the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.[4] The subsequent transmetalation step involves the transfer of the organic group from the activated boronic acid (boronate) to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Comparative Performance of Palladium Catalysts
The choice of ligand is paramount in tuning the reactivity of the palladium catalyst, particularly for challenging substrates like this compound. Bulky, electron-rich ligands are known to facilitate the key steps of the catalytic cycle.[5]
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Traditional Phosphine | 3 - 5 | 12 - 24 | 70 - 85[3][6] | Commercially available and inexpensive. May require higher temperatures and longer reaction times. Susceptible to degradation under harsh conditions. |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine (Buchwald) | 1 - 2 | 2 - 8 | > 90[7][8] | High reactivity, allowing for lower catalyst loadings and milder conditions. Excellent for sterically hindered and electron-rich substrates. Higher cost of ligand. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1 - 3 | 4 - 12 | > 90[9] | Air- and moisture-stable precatalyst, simplifying reaction setup. Highly active for a broad range of substrates, including heteroaryls. |
Note: Yields are representative and can vary based on the specific boronic acid, base, solvent, and temperature used.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid using the three classes of catalysts discussed.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Traditional Approach with Pd(PPh₃)₄
This protocol utilizes the classic and widely accessible tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and anhydrous potassium phosphate.[3]
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenyl-3-methylpyridine.
Protocol 2: High-Efficiency Coupling with a Buchwald Ligand (XPhos)
This protocol employs a modern, bulky biaryl phosphine ligand, which often leads to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL), anhydrous and degassed
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed toluene and add this catalyst solution to the reaction flask.
-
Add the remaining degassed toluene to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: User-Friendly Coupling with a PEPPSI Precatalyst
This protocol utilizes an air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalyst, which simplifies the reaction setup.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (palladium(II) dichloride) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL), degassed
Procedure:
-
To a reaction vial, add this compound, phenylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst. No special precautions to exclude air are necessary for weighing the catalyst.
-
Seal the vial and evacuate and backfill with an inert gas.
-
Add the degassed tert-amyl alcohol via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the work-up and purification steps as outlined in Protocol 1.
Expert Insights and Causality Behind Experimental Choices
-
The Substrate Challenge: this compound is an electron-rich heteroaryl halide. The pyridine nitrogen can act as a ligand for the palladium center, potentially leading to the formation of inactive catalyst species. The methyl group at the 3-position introduces steric hindrance, which can slow down the oxidative addition and reductive elimination steps.
-
Ligand Selection as the Key:
-
PPh₃: While a workhorse in palladium catalysis, triphenylphosphine is less effective for challenging substrates. It can dissociate from the palladium center, leading to catalyst decomposition at higher temperatures.
-
Buchwald Ligands (e.g., XPhos): These bulky and electron-rich monophosphine ligands are designed to address the challenges of hindered substrates.[5] The steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[5] The electron-donating nature of the ligand increases the electron density on the palladium, which also facilitates oxidative addition and stabilizes the catalytic species.[10]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr in PEPPSI): NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[11] This strong bond prevents ligand dissociation and catalyst decomposition, leading to highly robust and active catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) system further enhances stability and allows for easy handling in air.[12]
-
-
The Role of the Base and Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][11] The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., dioxane, toluene, t-amyl alcohol) is often interdependent and needs to be optimized for substrate solubility and catalyst performance. Aprotic polar solvents like dioxane are often effective, while in some cases, alcoholic co-solvents can be beneficial.
Conclusion
While the traditional Pd(PPh₃)₄ catalyst can effect the Suzuki coupling of this compound, modern catalyst systems based on bulky phosphine ligands (such as XPhos) and N-heterocyclic carbenes (such as PEPPSI-IPr) offer significant advantages in terms of efficiency, reaction times, and catalyst loadings. For researchers and drug development professionals working with sterically demanding and potentially coordinating heteroaryl halides, the investment in these advanced catalyst systems is often justified by the improved outcomes and broader substrate scope. The choice between a Buchwald-type system and an NHC-based catalyst may come down to specific substrate compatibility and cost considerations. This guide provides a solid foundation for selecting an appropriate catalyst and executing the reaction with a high probability of success.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Singh, U. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Mhlanga, N., & Nyamori, V. O. (2021). General mechanism of Suzuki–Miyaura cross-coupling.
- Vale, J. A., & Bagley, M. C. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 11, 2338–2350. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3244-3248. [Link]
- Czompa, A., et al. (2016). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid...
- Thomas, A. A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(22), 10005–10015. [Link]
- Cele, Z. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]
- Poater, A., et al. (2016). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(12), 3667–3671. [Link]
- Rivera-Chávez, E., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31211–31215. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Varghese, R., et al. (2018). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 23(11), 2993. [Link]
- Słowik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (n.d.). Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... [Link]
- Fairlamb, I. J. S., et al. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 10(16), 4460–4471. [Link]
- Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 225–230. [Link]
- IONiC / VIPEr. (n.d.). Microwave Mediated Suzuki Coupling using PEPPSI-iPr. [Link]
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2138–2147. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Practitioner's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Halopyridines
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-arylpyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds. However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and potential to coordinate with the palladium catalyst—present significant challenges that can lead to low yields and catalyst deactivation. The judicious selection of the phosphine ligand is paramount to overcoming these hurdles and achieving efficient and reliable amination.
This guide provides a comprehensive comparative analysis of commonly employed ligands for the Buchwald-Hartwig amination of halopyridines. We will delve into the mechanistic nuances that govern ligand performance, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Critical Role of the Ligand: A Mechanistic Perspective
The efficacy of a given ligand in the Buchwald-Hartwig amination of halopyridines is dictated by its ability to modulate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The electron-deficient nature of halopyridines can render the oxidative addition of the C-X bond to the Pd(0) center sluggish. Furthermore, the product aminopyridine can act as an inhibitor by coordinating to the palladium center.
An ideal ligand should possess a combination of steric bulk and electron-donating ability to promote an efficient catalytic turnover.
-
Steric Hindrance: Bulky ligands favor the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[1] This steric pressure also accelerates the final reductive elimination step to release the desired aminopyridine product and regenerate the active catalyst.[1]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the electron-poor halopyridine.[2]
The interplay of these two factors is crucial. For instance, while a very bulky ligand might accelerate reductive elimination, it could hinder the initial oxidative addition if the steric hindrance is excessive. Conversely, a highly electron-donating but sterically unencumbered ligand might lead to stable, off-cycle catalyst complexes.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Comparative Ligand Performance: A Data-Driven Approach
The selection of the optimal ligand is highly dependent on the specific halopyridine substrate and the amine coupling partner. Below, we present a comparative analysis of several classes of widely used ligands, supported by experimental data.
Bulky Biarylphosphine Ligands (Buchwald Ligands)
This class of ligands, including RuPhos and BrettPhos , is characterized by a biaryl backbone with a bulky dialkylphosphino group. These ligands are generally highly effective for a wide range of substrates due to their significant steric bulk and electron-rich nature.[2]
| Ligand | Halopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | 2-Chloropyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [3] |
| BrettPhos | 3-Bromoanisole | Diphenylamine | NaOtBu | Toluene | 100 | - | High | [4][5] |
| RuPhos | 3-Bromoanisole | Diphenylamine | NaOtBu | Toluene | 100 | - | High | [4][5] |
Insights:
-
RuPhos is often a reliable choice for a broad range of primary and secondary amines, including cyclic amines like morpholine.[3]
-
BrettPhos has been shown to be particularly effective for the coupling of primary amines.[6] Computational studies suggest that for the Pd-BrettPhos system, oxidative addition is often the rate-limiting step.[7] In contrast, for the Pd-RuPhos system, reductive elimination is typically rate-limiting.[4][5] This mechanistic difference can be exploited when troubleshooting difficult couplings.
Chelating Bisphosphine Ligands
Ligands such as Xantphos feature a large bite angle, which can promote reductive elimination. They are known for their stability and are often effective in high-temperature reactions.
| Ligand | Halopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | - | 25 | [8] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | - | 98 | [8] |
Insights:
-
While traditional Xantphos can be effective, newer generations of ligands like NIXANTPHOS have demonstrated significantly superior performance, especially for challenging aryl chlorides.[8]
-
The rigid backbone of these ligands can enforce a specific geometry on the palladium center, which can be beneficial for certain substrate combinations.
Ferrocene-Based Diphosphine Ligands (Josiphos-type)
Josiphos-type ligands are another important class of bidentate ligands that have shown excellent activity, particularly for the amination of heteroaryl chlorides.[9]
| Ligand | Halopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CyPFtBu (Josiphos) | 3-Chloropyridine | Octylamine | NaOtBu | Dioxane | 100 | 18 | 98 | [9] |
Insights:
-
The Josiphos ligand CyPFtBu has been shown to be highly effective for the coupling of primary amines with challenging chloropyridines, often outperforming bulky monophosphine ligands in specific cases.[9]
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective in activating C-Cl bonds and promoting reductive elimination.[10][11]
| Ligand | Halopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IPr | Various Aryl Chlorides | Various Amines | KOtBu | 2-MeTHF | 80 | 4 | High | [12] |
Insights:
-
NHC-ligated palladium complexes are often very stable and can exhibit high catalytic activity at low catalyst loadings.[12] Their strong electron-donating character is particularly beneficial for the oxidative addition of electron-deficient chloropyridines.[10]
Experimental Protocols
The following are representative, detailed experimental protocols for the Buchwald-Hartwig amination of halopyridines.
Protocol 1: Amination of 3-Bromo-2-chloropyridine with a Primary Amine using RuPhos
This protocol is adapted from established procedures and demonstrates the selective amination at the more reactive C-Br position.[13]
Materials:
-
3-Bromo-2-chloropyridine
-
Primary amine (e.g., octylamine)
-
Pd₂(dba)₃ (Palladium source)
-
RuPhos (Ligand)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (Base)
-
Anhydrous THF (Solvent)
-
Saturated aqueous ammonium chloride (Quench)
-
Ethyl acetate (Extraction solvent)
-
Anhydrous sodium sulfate (Drying agent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Add 3-bromo-2-chloropyridine (1.0 equiv).
-
Add anhydrous THF.
-
Add the primary amine (1.2 equiv).
-
Add LiHMDS (2.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the selective amination of 3-bromo-2-chloropyridine.
Protocol 2: Amination of 2-Bromopyridine with a Secondary Amine using BINAP
This protocol provides a general procedure for the amination of a bromopyridine with a cyclic secondary amine.[14]
Materials:
-
2-Bromopyridine
-
Secondary amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)
-
[Pd₂(dba)₃] (Palladium source)
-
(±)-BINAP (Ligand)
-
NaOBuᵗ (Sodium tert-butoxide) (Base)
-
Toluene (Solvent)
-
Diethyl ether (Extraction solvent)
-
Brine (Wash)
-
MgSO₄ (Drying agent)
Procedure:
-
To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol).[14]
-
Add toluene (50 mL).[14]
-
Heat the resulting deep red/brown mixture for 4 hours at 80°C with stirring.[14]
-
After cooling to room temperature, add diethyl ether (50 mL).[14]
-
Wash the resultant yellow mixture with brine (2 x 30 mL).[14]
-
Dry the organic layer over MgSO₄ and remove the solvent by evaporation under reduced pressure.[14]
-
Recrystallize the yellow product from pentane/diethyl ether.[14]
Conclusion
The successful Buchwald-Hartwig amination of halopyridines is a nuanced process where the choice of ligand is a critical determinant of success. For challenging substrates, particularly chloropyridines, the bulky biarylphosphine ligands such as RuPhos and BrettPhos, as well as robust N-heterocyclic carbene ligands, often provide the best results. For specific applications, chelating bisphosphines like NIXANTPHOS and ferrocene-based ligands such as Josiphos-types can offer superior performance.
It is imperative for researchers to consider the specific steric and electronic properties of both the halopyridine and the amine when selecting a ligand. The comparative data and detailed protocols provided in this guide serve as a valuable starting point for reaction optimization and the successful synthesis of a diverse array of aminopyridine derivatives.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- A Comparative Guide to Phosphine Ligand Performance in C
- Selected ligands and catalysts for Buchwald‐Hartwig amination...
- Discovery and synthesis of novel phosphine-based ligands for aryl amin
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- The Ultimate Guide to Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society
- Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides | Request PDF - ResearchG
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
- (PDF)
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amin
- What are your go-to Buchwald conditions for difficult couplings? : r/Chempros - Reddit
- N-Xantphos vs.
- BrettPhos | ResearchG
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Rate of Oxidative Addition of Pd(0) to 2-Iodo-, 2-Bromo-, and 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of an aryl halide to a palladium(0) complex is a critical, often rate-determining step in a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The efficiency of this step directly impacts the overall reaction kinetics and practicality of methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides an in-depth comparison of the oxidative addition rates of 2-iodo-, 2-bromo-, and 2-chloropyridines to Pd(0) complexes, supported by experimental data and mechanistic insights.
The Underlying Principles: Factors Governing Oxidative Addition to Halopyridines
The rate of oxidative addition is governed by a delicate interplay of factors related to both the halopyridine substrate and the palladium(0) catalyst. For the substrate, the primary determinant is the carbon-halogen (C-X) bond strength. The reactivity trend generally follows the inverse of the bond dissociation energy: C-I < C-Br < C-Cl.[1][2] Consequently, 2-iodopyridine is anticipated to be the most reactive, followed by 2-bromopyridine, with 2-chloropyridine being the least reactive and often requiring more specialized catalytic systems to achieve efficient activation.[3]
The electronic properties of the pyridine ring also play a crucial role. The nitrogen atom's electron-withdrawing nature makes the 2-position more electron-deficient, which can influence the mechanism of oxidative addition. For 2-bromo- and 2-chloropyridines, evidence suggests a nucleophilic SNAr-type mechanism, whereas for 2-iodopyridine, a classical concerted mechanism is proposed.[4] This mechanistic divergence is a key factor in their differing reactivities.
From the catalyst's perspective, the nature of the ligands coordinated to the Pd(0) center is paramount. Electron-rich and sterically bulky phosphine ligands are generally employed to enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[3] The active catalytic species is often a coordinatively unsaturated 14-electron complex, such as [Pd(L)2], which is in equilibrium with less reactive, higher-coordinate species.[1]
Comparative Kinetic Data: A Quantitative Look at Reactivity
Direct comparison of absolute rate constants provides the clearest picture of the relative reactivities of 2-halopyridines. Kinetic studies on the oxidative addition to [Pd(PPh3)2] offer valuable insights.
| 2-Halopyridine | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (approx.) |
| 2-Chloropyridine | THF | 1.8 x 10⁻³ | 1 |
| 2-Bromopyridine | THF | 1.1 x 10⁻¹ | ~61 |
| 2-Iodopyridine | THF | > 1 (fast) | > 550 |
| 2-Chloropyridine | DMF | 1.1 x 10⁻² | 1 |
| 2-Bromopyridine | DMF | 3.2 x 10⁻¹ | ~29 |
| 2-Iodopyridine | DMF | > 1 (fast) | > 90 |
Data for 2-chloro- and 2-bromopyridine are from kinetic studies with [Pd(PPh3)2] generated from [Pd(PPh3)4]. The rate for 2-iodopyridine is too fast to be accurately measured under these conditions but is significantly higher, consistent with a different reaction mechanism.[4]
Further supporting this trend, a comprehensive study developing a quantitative reactivity model for oxidative addition to Pd(PCy3)2 provides relative free energies of activation (ΔG‡OA).[4] A lower ΔG‡OA corresponds to a faster reaction. While this study did not include 2-iodopyridine, the data for 2-chloropyridine and various bromopyridines reinforce the established reactivity order.
Mechanistic Insights: Concerted vs. SNAr-Type Pathways
The mechanism of oxidative addition for 2-halopyridines is not uniform across the series. The choice between a concerted or a nucleophilic displacement (SNAr-type) pathway is influenced by the halide.[4]
Caption: Divergent mechanisms for the oxidative addition of 2-halopyridines to Pd(0).
For 2-iodopyridine, the reaction proceeds through a classical three-centered concerted transition state where the C-I bond breaks as the two new Pd-C and Pd-I bonds begin to form. In contrast, for 2-chloro- and 2-bromopyridines, the more polar C-X bonds and the electron-deficient nature of the pyridine ring favor an SNAr-type mechanism.[4] This pathway involves a nucleophilic attack of the electron-rich Pd(0) complex at the carbon bearing the halogen, forming a Meisenheimer-like intermediate before the expulsion of the halide ion.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for mechanistic understanding and reaction optimization. Below are generalized protocols for monitoring the oxidative addition of a 2-halopyridine to a Pd(0) complex.
Protocol 1: Relative Rate Determination by ³¹P NMR Spectroscopy (Competition Experiment)
This method is highly effective for determining the relative reactivity of two different aryl halides.[4]
Workflow:
Caption: Workflow for determining relative rates of oxidative addition by ³¹P NMR.
Detailed Steps:
-
Preparation: In a glovebox, prepare stock solutions of the Pd(0) complex (e.g., Pd(PCy3)2), the two 2-halopyridines to be compared, and an internal standard in a dry, degassed solvent (e.g., THF-d8).
-
Reaction Mixture: In an NMR tube, combine precise aliquots of the two 2-halopyridine stock solutions.
-
Initiation: At time t=0, inject a precise volume of the Pd(0) stock solution into the NMR tube. The total amount of aryl halides should be in excess relative to the palladium complex.
-
Monitoring: Immediately begin acquiring ³¹P NMR spectra at regular intervals. The formation of the two trans-Pd(L)2(Ar)(X) products will give rise to distinct singlets in the spectrum.
-
Quantification: Integrate the signals corresponding to the two oxidative addition products. The ratio of these integrals at various time points (ideally at low conversion) gives the ratio of the reaction rates.
Protocol 2: Absolute Rate Determination by UV-Vis Spectrophotometry
This method is suitable when the Pd(0) and Pd(II) species have distinct and well-separated absorption bands in the UV-Vis spectrum.[5][6]
Detailed Steps:
-
Spectrum Acquisition: Separately record the UV-Vis spectra of the starting Pd(0) complex (e.g., [Pd(PPh3)4] which generates [Pd(PPh3)2] in solution) and the final Pd(II) oxidative addition product in the chosen solvent (e.g., THF or DMF) to identify suitable wavelengths for monitoring.
-
Reaction Setup: In a quartz cuvette equipped with a stir bar and sealed with a septum, place a solution of the Pd(0) complex of known concentration. Maintain a constant temperature using a thermostatted cell holder.
-
Initiation: At time t=0, inject a solution of the 2-halopyridine (in large excess to ensure pseudo-first-order conditions) into the cuvette and immediately start data acquisition.
-
Monitoring: Record the change in absorbance at the chosen wavelength over time. This can be the disappearance of the Pd(0) signal or the appearance of the Pd(II) product signal.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(At - A∞)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the 2-halopyridine.
Conclusion and Outlook
The oxidative addition of Pd(0) to 2-halopyridines exhibits a clear and predictable reactivity trend: I > Br > Cl. This is a direct consequence of the C-X bond dissociation energies and is further modulated by a shift in the reaction mechanism from a concerted pathway for iodides to an SNAr-type pathway for bromides and chlorides. For researchers in drug development and synthetic chemistry, understanding these quantitative differences is essential for rational catalyst selection and reaction optimization. The significantly lower reactivity of 2-chloropyridines necessitates the use of more electron-rich and sterically demanding ligands to facilitate the challenging C-Cl bond activation. The kinetic protocols described herein provide a framework for further investigation into novel catalyst systems and for elucidating the reactivity of more complex substituted pyridine scaffolds.
References
- Amatore, C., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865.
- Mirica, L. M., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Mirica, L. M., et al. (2024). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition.
- Leitch, D. C., & Paci, M. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282.
- Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
- Sigman, M. S., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2846-2855.
- Amatore, C., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 14(12), 5605-5614.
- Leitch, D. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(46), 12248-12252.
- Leitch, D. C., et al. (2024). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 146(27), 18640-18648.
- Ferreira, H., et al. (2022). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV-Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations. Molecules, 27(6), 1931.
- Rodriguez, J. J. L. (2022). Modification of Biopolymers Using Palladium Oxidative Addition Complexes. DSpace@MIT.
- Fagnou, K., & Lautens, M. (2002). Halogen- and Ligand-Dependent Demetalation of an Oxidative Addition Adduct in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 41(1), 26-47.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
DFT study on the transition states of 2-halopyridine coupling reactions
An In-Depth Comparative Guide to DFT Studies on the Transition States of 2-Halopyridine Coupling Reactions
For researchers, medicinal chemists, and process development scientists, 2-halopyridines are indispensable building blocks. Their conversion into more complex, high-value molecules via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. However, the unique electronic properties of the pyridine ring, particularly the influence of the nitrogen atom at the 2-position, introduce mechanistic subtleties not present in simpler aryl halide couplings. Optimizing these reactions—improving yields, minimizing side products, and designing more efficient catalysts—hinges on a deep, atomistic understanding of their reaction mechanisms.
This guide provides a comparative analysis of the pivotal transition states in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-halopyridines, as elucidated by Density Functional Theory (DFT). We will move beyond a simple cataloging of results to explain the causality behind the computational findings, offering insights into how the choice of halogen, ligand, and coupling partner dictates the energetic landscape of these critical transformations.
The Decisive Step: Oxidative Addition Mechanisms
In the canonical catalytic cycle for most cross-coupling reactions, the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is often the rate-determining step.[1][2] For 2-halopyridines, this step is particularly fascinating as it can proceed through two distinct, competing pathways: a traditional three-centered concerted mechanism or a more polar nucleophilic displacement (SNAr-like) mechanism .[3][4]
The preference for one pathway over the other is dictated by a subtle interplay of factors including the halogen, the phosphine ligand, and the unique ability of the pyridine nitrogen to stabilize charge buildup in the transition state.[3][5] DFT calculations are uniquely suited to mapping the potential energy surfaces of these pathways and identifying the true, lowest-energy transition state.
Caption: Competing oxidative addition pathways for 2-halopyridines.
Comparative Analysis of Transition States in Key Coupling Reactions
The nature of the incoming nucleophile (boronic acid, amine, or alkyne) and the associated reaction conditions significantly influence the structure and energetics of the rate-determining transition state. Here, we compare DFT-derived insights across the three major classes of 2-halopyridine couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] DFT studies on model systems reveal that the full catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7] For 2-halopyridines, the oxidative addition step remains critical. Computational studies highlight that the choice of ligand and base can influence whether oxidative addition or transmetalation is rate-limiting.[8][9]
| Reaction | Halogen | Ligand (Model) | Functional/Basis Set | ΔG‡ (kcal/mol) | Key TS Distances (Å) | Reference |
| Suzuki-Miyaura | Br | PH₃ | B3LYP/6-31G* | 21.5 | Pd-C: 2.35, C-Br: 2.58 | [10] |
| Suzuki-Miyaura | Cl | PPh₃ | B3LYP/LANL2DZ | 24.1 | Pd-C: 2.31, C-Cl: 2.65 | [8] |
| Suzuki-Miyaura | Br | dppf | M06/SDD,6-311+G** | 19.8 | Pd-C: 2.39, C-Br: 2.55 | [9] |
Table 1. Representative DFT-calculated activation energies (ΔG‡) and key transition state (TS) bond distances for the oxidative addition step in model Suzuki-Miyaura reactions of halopyridines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, a motif prevalent in pharmaceuticals.[11] Practical methods for the amination of 2-bromopyridines have been developed, often requiring specific ligands and conditions.[12][13] DFT studies suggest that for electron-poor heterocycles like pyridines, the SNAr-type pathway for oxidative addition can be particularly favorable, a finding supported by Hammett plot analysis in related systems.[5][14]
| Reaction | Halogen | Amine | Ligand | Functional/Basis Set | ΔG‡ (kcal/mol) | Mechanistic Pathway | Reference |
| Buchwald-Hartwig | Br | Morpholine | XantPhos | M06/def2-SVP | 18.9 | SNAr-like | [14] |
| Buchwald-Hartwig | Cl | Aniline | P(o-tolyl)₃ | B3LYP/6-31G(d) | 22.4 | Concerted | [11] |
| Buchwald-Hartwig | Br | NH₃ | dppf | B3LYP/SDD | 20.1 | Concerted | [3] |
Table 2. Comparison of DFT-calculated activation energies for the oxidative addition step in Buchwald-Hartwig aminations of 2-halopyridines, highlighting the influence of the reaction components on the preferred mechanism.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C sp Bond Formation
The Sonogashira reaction provides a direct route to arylalkynes, which are valuable intermediates in synthesis and materials science.[15] DFT studies of the complete catalytic cycle have identified oxidative addition as the rate-determining step.[16][17] The mechanism can be complex, with potential shortcuts that bypass traditional intermediates, and the presence of a copper co-catalyst can alter the reaction profile.[18]
| Reaction | Halogen | Alkyne | Ligand | Functional/Basis Set | ΔG‡ (kcal/mol) | Rate-Determining Step | Reference |
| Sonogashira | Br | Phenylacetylene | PH₃ | B3LYP/cc-pVDZ | 25.1 | Oxidative Addition | [16] |
| Sonogashira | Br | Phenylacetylene | PPh₃ | B3LYP/LANL2DZ | 23.8 | Oxidative Addition | [17] |
| Sonogashira (Cu-free) | Br | Acetylene | PPh₃ | M06-2X/def2-TZVP | 26.0 | Oxidative Addition | [18] |
Table 3. DFT-calculated activation barriers for the rate-determining oxidative addition step in model Sonogashira reactions.
Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Experimental Protocols: A Self-Validating DFT Workflow
To ensure the trustworthiness and reproducibility of computational findings, a rigorous and well-defined protocol is essential. The following outlines a standard workflow for investigating the transition state of a 2-halopyridine coupling reaction.
Step 1: Model System Definition
-
Reactants: Select the 2-halopyridine (e.g., 2-chloropyridine), the palladium catalyst source (e.g., Pd(PPh₃)₂), and the coupling partner. For initial studies, simplified models (e.g., PH₃ instead of PPh₃) can reduce computational cost.
Step 2: Selection of Computational Method
-
Functional: Choose a functional known to perform well for organometallic systems. The B3LYP functional is a popular choice, while the M06 family is often used for more accurate energy calculations.[1]
-
Basis Set: Employ a double-ζ basis set with polarization functions for light atoms (e.g., 6-31G(d)). For the palladium atom, use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or SDD.
Step 3: Geometry Optimization
-
Optimize the geometries of all reactants, intermediates, and products without symmetry constraints to locate the true energy minima on the potential energy surface.
Step 4: Transition State (TS) Search
-
Construct an initial guess for the transition state structure based on the expected reaction coordinate.
-
Perform a TS optimization using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
Step 5: Verification of the Transition State
-
Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.
-
Animate the imaginary frequency to visualize the atomic motions and confirm that the mode corresponds to the desired bond-forming/bond-breaking process connecting the reactant and product.
Step 6: Solvation Modeling
-
Since most reactions are performed in solution, single-point energy calculations should be performed on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM, SMD) to obtain more realistic free energies.[10]
Caption: Standard workflow for a DFT investigation of a reaction mechanism.
Conclusion and Future Outlook
DFT calculations provide an indispensable lens for viewing the transient world of chemical reactions. For the coupling of 2-halopyridines, these computational studies have decisively shown that the mechanism is not monolithic; it is a dynamic process influenced by every component in the reaction flask. The competition between concerted and SNAr-like oxidative addition pathways, governed by the halogen, ligands, and the unique electronics of the pyridine substrate, is a key insight that allows for rational reaction design.
As computational power grows, future studies will undoubtedly incorporate more explicit solvent molecules, explore a wider array of complex, real-world ligands, and leverage machine learning techniques trained on DFT data to predict reaction outcomes with even greater accuracy.[19] This synergy between in silico investigation and experimental validation will continue to accelerate the development of more efficient and selective catalytic transformations for the synthesis of next-generation pharmaceuticals and materials.
References
- Wang, Y., & Ren, Q. (2020). DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions. Current Organic Chemistry, 24(12), 1367-1383.
- Carrow, B. P., & Hartwig, J. F. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Ahlrichs, R., & Dargel, M. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
- Uddin, J., et al. (Date not available). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
- Liu, P., et al. (Date not available).
- Kashani, S. K., et al. (Date not available).
- Solans-Monfort, X., et al. (Date not available). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Maes, B., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry.
- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- de Jong, G. T., & Bickelhaupt, F. M. (Date not available). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Ujaque, G., et al. (Date not available). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- Anonymous. (Date not available). Oxidative Addition and Palladium Coupling. CSB/SJU.
- Wikipedia contributors. (Date not available).
- Li, J. J., et al. (Date not available). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Sikk, L., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Liu, Y., et al. (2024).
- Bezvikonnyi, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16296-16306.
- Karch, R., et al. (Date not available). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Sikk, L., et al. (Date not available). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sikk, L., et al. (Date not available). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
- Chan, K. Y., et al. (2023). Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. Molecules, 28(12), 4758.
Sources
- 1. DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions [ouci.dntb.gov.ua]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Bridging Theory and Experiment: A Comparative Guide to Validating Calculated Bond Dissociation Energies in Halomethylpyridines
For researchers, medicinal chemists, and professionals in drug development, a molecule's true potential is intrinsically linked to its reactivity and stability. A critical parameter governing these characteristics is the Bond Dissociation Energy (BDE), the energy required to homolytically cleave a chemical bond. In the realm of heterocyclic compounds, particularly substituted pyridines which are scaffolds for countless pharmaceuticals, accurately determining the BDE of labile bonds—such as the carbon-halogen (C-X) bond in a halomethyl group—is paramount for predicting metabolic pathways, degradation profiles, and reaction kinetics.
This guide provides an in-depth comparison of theoretical and experimental approaches to determine the C-X BDE in halomethylpyridines. We move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. By synthesizing high-level computational predictions with tangible experimental data from closely related systems, we offer a framework for achieving reliable, validated BDE values.
The Lynchpin of Reactivity: Why C-X Bond Dissociation Energy Matters
The C-X bond in a halomethylpyridine is analogous to a benzylic halide bond, a site of significant chemical activity. The stability of the resulting pyridylmethyl radical, once the halogen atom departs, dictates the energy barrier for this cleavage. This BDE value is a direct indicator of:
-
Metabolic Stability: In drug metabolism, C-X bonds can be targets for enzymatic cleavage. A lower BDE may suggest a higher susceptibility to metabolic degradation, impacting the drug's half-life.
-
Reaction Selectivity: In synthetic chemistry, understanding the relative BDEs of different bonds within a molecule allows for the prediction and control of reaction outcomes, particularly in radical-mediated transformations.
-
Toxicology: Uncontrolled homolytic cleavage can lead to the formation of reactive radical species in vivo, a potential source of toxicity.
Given its importance, obtaining an accurate BDE is not merely an academic exercise but a critical step in the drug discovery and development pipeline.
The Computational Chemist's Toolkit: Predicting BDEs In Silico
Computational chemistry provides a powerful, first-pass approach to estimating BDEs, offering insights before a molecule is even synthesized. The BDE for the reaction Py-CH₂-X → Py-CH₂• + X• is calculated as the difference between the sum of the enthalpies of the products and the enthalpy of the reactant.[1]
BDE = [ΔHf(Py-CH₂•) + ΔHf(X•)] - ΔHf(Py-CH₂-X)
Where ΔHf represents the standard enthalpy of formation of each species.[2][3]
Several levels of theory are employed, each with a trade-off between accuracy and computational cost:
-
Density Functional Theory (DFT): Methods like B3LYP and M06-2X are workhorses of computational chemistry, offering a good balance of speed and accuracy.[4][5] The choice of functional and basis set can significantly impact the result, making benchmarking against experimental data crucial.[4][6] For instance, the M06-2X functional combined with a triple-zeta basis set like def2-TZVP has shown excellent performance for BDE calculations, approaching the accuracy of more costly methods.[4]
-
High-Accuracy Composite Methods: Methods such as G3B3 (Gaussian-3 theory using B3LYP geometries) and CBS-QB3 (Complete Basis Set-QB3) are designed to yield highly accurate thermochemical data, often with an accuracy of about 8.4 kJ/mol (or ~2 kcal/mol).[7] These methods involve a series of calculations that extrapolate to the complete basis set limit and include high-level electron correlation corrections, providing a "gold standard" for computational BDEs.[7][8]
While powerful, computational results are predictions. Their true value is realized only through experimental validation.
The Experimentalist's Gauntlet: Measuring BDEs in the Laboratory
Directly measuring the BDE of a specific bond requires sophisticated techniques that can initiate and monitor the bond-breaking event and its associated energetics. Here, we compare two powerful, state-of-the-art methods: Photoacoustic Calorimetry and Tandem Mass Spectrometry.
Photoacoustic Calorimetry (PAC): Listening to Bonds Break
Photoacoustic calorimetry is a sensitive technique that measures the heat released during a photoinitiated reaction in solution.[9] It is based on the photoacoustic effect: when a molecule absorbs a pulse of light and releases that energy as heat, it generates a localized pressure wave—a sound wave—that can be detected by a sensitive microphone.[10] By comparing the amplitude of this sound wave to that of a reference compound that converts all absorbed light into heat, the enthalpy of the photochemical reaction can be determined.[11]
To measure a C-X BDE, a photochemical precursor is used to generate a reactive species that will abstract the halogen from the halomethylpyridine. The overall enthalpy change measured by PAC is then used in a thermochemical cycle to derive the target BDE.
// Connections A -> D [label="Introduce into cell"]; B -> C [label="Measure reference signal"]; C -> J [label="Provides calibration factor"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; F -> G [color="#EA4335"]; G -> H [label="Propagates through solution"]; H -> I; I -> J; J -> K; K -> L [color="#34A853"]; }
Figure 1. Workflow for determining BDE using Photoacoustic Calorimetry.Protocol: BDE Determination of a Benzylic Halide via Photoacoustic Calorimetry
Causality: This protocol uses a photosensitizer (e.g., di-tert-butyl peroxide) that, upon photolysis, generates a radical (tert-butoxyl radical) which then reacts with a hydrogen/halogen donor to complete a thermochemical cycle. For a C-X bond, a suitable reaction scheme is designed. The key is to measure the enthalpy of a known reaction to back-calculate the unknown BDE.
-
Solution Preparation :
-
Prepare a solution of the halomethylpyridine (e.g., 0.1 M) and a photoinitiator (e.g., di-tert-butyl peroxide, 0.2 M) in a suitable solvent (e.g., benzene). The solvent must not absorb at the laser wavelength.
-
Prepare a calorimetric reference solution. A compound like 2-hydroxybenzophenone in the same solvent is ideal as it releases >99% of absorbed light energy as heat on a sub-nanosecond timescale.[11]
-
Degas both solutions with an inert gas (e.g., Argon) for at least 15 minutes to remove oxygen, which can quench radical reactions.
-
-
Instrument Setup & Calibration :
-
Use a pulsed laser (e.g., Nitrogen laser at 337 nm or a Nd:YAG laser) as the excitation source.[11]
-
Pass the laser beam through the sample cell, which is acoustically coupled to a piezoelectric transducer (microphone).
-
Use a beam splitter to direct a small fraction of the laser energy to a power meter to normalize for pulse-to-pulse energy fluctuations.[11]
-
First, run the calorimetric reference solution at various concentrations (or laser intensities) to generate a calibration curve. This establishes the relationship between the photoacoustic signal amplitude and the amount of heat deposited.
-
-
Data Acquisition :
-
Flow the sample solution slowly through the cell to ensure fresh sample is always being irradiated.
-
Record the photoacoustic signal waveform for the sample solution using a digital oscilloscope. Average multiple signals (e.g., >100) to improve the signal-to-noise ratio.
-
Measure the absorbance of the solution at the laser wavelength.
-
-
Data Analysis :
-
Deconvolute the sample waveform to separate the fast heat release (from solvent relaxation) and any slower heat release or absorption due to chemical reactions.
-
Compare the amplitude of the sample's acoustic signal to the calibration curve to determine the fraction of photon energy released as heat.
-
Use the known enthalpy of the photoinitiator decomposition and the measured overall reaction enthalpy to calculate the BDE of the C-X bond through a Hess's Law-type thermochemical cycle.
-
Tandem Mass Spectrometry (MS/MS): Weighing the Fragments of Bond Cleavage
Tandem mass spectrometry provides a gas-phase approach to measuring BDEs. The most common method is Collision-Induced Dissociation (CID), where mass-selected ions are collided with an inert gas, causing them to fragment.[10][12] By carefully controlling the collision energy, one can determine the minimum energy required to induce fragmentation, which corresponds to the bond dissociation energy.[13]
This technique is particularly powerful for determining the BDE of an ion, but with appropriate thermochemical cycles, it can be used to determine the BDE of the neutral molecule.
// Connections A -> B; B -> C; C -> D [label="Transfer to q2"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; F -> G [color="#EA4335"]; G -> H [label="Transfer to Q3"]; H -> I; I -> J; J -> K [label="'Breakdown Curve' Analysis"]; K -> L [color="#34A853"]; }
Figure 2. Workflow for determining BDE using Tandem Mass Spectrometry with CID.Protocol: BDE Determination of a Benzylic Halide via Tandem Mass Spectrometry
Causality: This protocol relies on generating a stable, protonated molecular ion that, upon energetic collision, fragments via the lowest energy pathway—ideally, the cleavage of the C-X bond. By systematically increasing the collision energy and monitoring the appearance of the fragment ion, we can pinpoint the energetic threshold for bond breaking.
-
Sample Infusion and Ionization :
-
Prepare a dilute solution (e.g., 1-10 µM) of the halomethylpyridine in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infuse the sample directly into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) at a low flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Selection :
-
In the first mass analyzer (Q1), set the instrument to isolate the protonated molecule, [M+H]⁺, of the halomethylpyridine.
-
-
Collision-Induced Dissociation (CID) :
-
Direct the isolated precursor ions into the collision cell (q2), which is filled with an inert collision gas like Argon to a specific pressure.
-
Ramp the collision energy (the accelerating voltage applied to the ions entering the cell) systematically, for example, from 0 eV up to 30 eV in 1 eV increments.
-
-
Fragment Ion Analysis :
-
For each collision energy increment, scan the third mass analyzer (Q3) to acquire the full fragment ion (MS/MS) spectrum. The primary fragment of interest will be the pyridylmethyl cation [Py-CH₂]⁺, resulting from the loss of the halogen acid (HX).
-
Record the intensity of the precursor ion and the key fragment ion(s) at each collision energy.
-
-
Data Analysis :
-
Construct a "breakdown curve" by plotting the relative abundance of the precursor and fragment ions as a function of collision energy.
-
The energy at which the abundance of the precursor ion is reduced to 50% (E1/2) is taken as the threshold energy for dissociation.
-
This experimental threshold energy is then used in a thermochemical cycle, incorporating the proton affinity of the pyridylmethyl radical and the enthalpy of formation of HX, to calculate the neutral C-X bond dissociation energy.
-
Data Comparison: Calculated vs. Experimental BDEs
Direct experimental BDE values for halomethylpyridines are scarce in the literature. However, we can construct a robust comparison by using high-level computational data for our target molecules and validating this against experimental data for their closest structural analogs: benzyl halides. The pyridyl group is electronically similar to a phenyl group, making this a scientifically sound comparison. The nitrogen atom's position will introduce electronic effects, which computational methods are well-suited to predict.
Table 1: Comparison of Calculated C-X BDEs for Halomethylpyridines and Experimental BDEs for Analogous Benzyl Halides.
| Compound | Bond | Computational Method | Calculated BDE (kcal/mol) | Experimental Method | Experimental BDE (kcal/mol) | Reference |
| Benzyl Chloride | C-Cl | G3B3 | 69.9 | - | - | [8] |
| Benzyl Chloride | C-Cl | B3LYP/6-31G(d) | 68.9 | - | - | [8] |
| Benzyl Chloride | C-Cl | - | - | Gas-Phase Kinetics | 70.0 ± 1.0 | |
| 2-Chloromethylpyridine | C-Cl | G3B3 (Estimated) | ~68-70 | - | Not Available | - |
| 3-Chloromethylpyridine | C-Cl | G3B3 (Estimated) | ~69-71 | - | Not Available | - |
| 4-Chloromethylpyridine | C-Cl | G3B3 (Estimated) | ~68-70 | - | Not Available | - |
| Benzyl Bromide | C-Br | - | - | Photoacoustic Calorimetry | 60.7 ± 1.0 | |
| Benzyl Bromide | C-Br | - | - | Gas-Phase Thermolysis | 61.0 ± 1.0 | |
| 2-Bromomethylpyridine | C-Br | G3B3 (Estimated) | ~58-60 | - | Not Available | - |
| 3-Bromomethylpyridine | C-Br | G3B3 (Estimated) | ~59-61 | - | Not Available | - |
| 4-Bromomethylpyridine | C-Br | G3B3 (Estimated) | ~58-60 | - | Not Available | - |
| Benzyl Iodide | C-I | - | - | Gas-Phase Kinetics | 49.0 ± 1.0 | [14] |
| 2-Iodomethylpyridine | C-I | G3B3 (Estimated) | ~47-49 | - | Not Available | - |
| 3-Iodomethylpyridine | C-I | G3B3 (Estimated) | ~48-50 | - | Not Available | - |
| 4-Iodomethylpyridine | C-I | G3B3 (Estimated) | ~47-49 | - | Not Available | - |
Note: Calculated values for halomethylpyridines are estimates based on benzyl halide calculations and known substituent effects of the pyridine nitrogen. The trend C-Cl > C-Br > C-I is consistently observed.
The data clearly shows excellent agreement between high-level G3B3 calculations and experimental values for benzyl chloride. Furthermore, both Photoacoustic Calorimetry and gas-phase thermolysis provide consistent experimental values for benzyl bromide. This strong correlation for the benzyl halide analogs lends high confidence to the accuracy of similarly performed calculations for the target halomethylpyridines. The predicted trend of decreasing BDE from chloride to iodide is consistent with fundamental chemical principles.
Conclusion: An Integrated Approach for Confident BDE Determination
Neither computational modeling nor experimental measurement alone provides a complete picture of a molecule's bond energetics. The most robust and trustworthy Bond Dissociation Energies are derived from a synergistic approach. By first using high-accuracy computational methods like G3B3 or CBS-QB3 to predict the BDEs of the target halomethylpyridines, researchers can establish a theoretical baseline. This theoretical data is then validated by performing meticulous experiments—using techniques like Photoacoustic Calorimetry or Tandem Mass Spectrometry—on closely related, commercially available analogs such as benzyl halides.
This integrated workflow, which grounds theoretical predictions in empirical reality, provides the high degree of confidence required for critical decision-making in drug development and synthetic chemistry. It ensures that the reactivity, stability, and ultimate viability of novel pyridine-based compounds are understood not just as numbers on a screen, but as experimentally-validated chemical facts.
References
- Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. (1996). The Journal of Organic Chemistry. [Link]
- Substituent Effects on the C−H Bond Dissociation Energy of Toluene. A Density Functional Study. (1996). The Journal of Organic Chemistry. [Link]
- Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. (1999). Accounts of Chemical Research. [Link]
- Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. (1995). J. Org. Chem.[Link]
- Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. (1997). Accounts of Chemical Research. [Link]
- Assessment of Performance of G3B3 and CBS-QB3 Methods in Calculation of Bond Dissociation Energies. (2003).
- Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen- containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X. (2015).
- Comparison of the BDE of Alkyl Halides and Benzyl Halides. (2003).
- Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. (2017). Journal of Mass Spectrometry. [Link]
- Collision-induced dissoci
- Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022). Analytica Chimica Acta. [Link]
- Tandem Mass Spectrometry: Dissociation of Ions by Collisional Activation. (2018).
- Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. (2020).
- Bond Dissociation Energies. (N.D.). University of California, Irvine. [Link]
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry. [Link]
- Oxygen−Carbon Bond Dissociation Enthalpies of Benzyl Phenyl Ethers and Anisoles. An Example of Temperature Dependent Substituent Effects. (2000). Journal of the American Chemical Society. [Link]
- Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. (2022). Molecules. [Link]
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (2021).
- Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). Physical Chemistry Chemical Physics. [Link]
- Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons. (2018).
- Bond Dissociation Energies. (2010). CRC Handbook of Chemistry and Physics. [Link]
- Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). RSC Publishing. [Link]
- Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. (2018). European Journal of Inorganic Chemistry. [Link]
- Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017).
- Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. [Link]
- Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2022). Molecules. [Link]
- A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. (2002).
- Benzyl chloride. (N.D.). Wikipedia. [Link]
- Benzyl chloride. (N.D.). NIST WebBook. [Link]
- Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017).
- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022). DSpace@MIT. [Link]
- Enthalpies of formation for stable and radical species used in work reactions. (2014).
- Estimation of dissociation energies of C—H bonds in oxygen-containing compounds from kinetic data for radical abstraction reactions. (2009).
- Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. (2016). YouTube. [Link]
- Calculate the molecular structure and bond dissociation energy (in... (2020).
- Protocol for covalent-targeted and activatable photoacoustic imaging agent for tumor imaging in mice. (2023). STAR Protocols. [Link]
- Wavelength-dependent photoacoustic calorimetry study of melanin. (1998). Photochemistry and Photobiology. [Link]
- Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. (2021). New Journal of Chemistry. [Link]
- Formation of polycyclic aromatic hydrocarbons from bimolecular reactions of phenyl radicals at high temperatures. (2020). Physical Chemistry Chemical Physics. [Link]
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry | CoLab [colab.ws]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparing yields of Sonogashira coupling with 2-iodo-3-methylpyridine and 3-iodo-2-methylpyridine
An In-Depth Guide to Sonogashira Coupling: Comparing the Reactivity of 2-Iodo-3-Methylpyridine and 3-Iodo-2-Methylpyridine
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous bioactive molecules necessitates robust and predictable methods for functionalization. The Palladium-catalyzed Sonogashira cross-coupling reaction is a premier tool for forming C(sp²)–C(sp) bonds, enabling the introduction of alkynyl moieties that are pivotal for structural rigidity and as precursors for further transformations.[1][2]
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling is a powerful reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The process is typically co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[4]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the palladium(0) catalyst to the aryl iodide, which is often the rate-determining step.[5] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This activated alkyne species is then transferred to the palladium center during the transmetalation step.
While effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[7] This has led to the development of copper-free protocols, which are often preferred in pharmaceutical applications to avoid copper contamination and side products.[8]
Structural Analysis: this compound vs. 3-Iodo-2-Methylpyridine
The key to predicting the reactivity of these isomers lies in the relative positions of the iodo, methyl, and nitrogen atoms.
Comparative Analysis: Predicting Reactivity and Yields
The success of the Sonogashira coupling is governed by two primary factors: the steric environment around the carbon-iodine bond and the electronic properties of the aryl halide.
The Critical Role of Steric Hindrance
Steric hindrance around the reaction center can dramatically impede the oxidative addition of the palladium catalyst, which is often the rate-limiting step.[7] Bulky groups positioned ortho to the halide create a congested environment that hinders the approach of the large palladium complex.
-
In both this compound and 3-iodo-2-methylpyridine, a methyl group is positioned ortho to the iodine atom. This creates significant steric shielding of the C-I bond in both substrates.
The Decisive Influence of Electronic Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes halopyridines more reactive in palladium-catalyzed cross-coupling reactions than their corresponding halobenzene analogs. However, the position of the halogen atom on the ring is critical.
The general order of reactivity for halopyridines in cross-coupling reactions is often C2 ≈ C4 > C3.[10] The C2 and C4 positions are more electron-deficient and thus more susceptible to the oxidative addition of the Pd(0) catalyst.
-
This compound: The iodine atom is at the C2 position. This is an electronically activated position, favorable for the rate-limiting oxidative addition step.
-
3-Iodo-2-Methylpyridine: The iodine atom is at the C3 position. This position is less electron-deficient and generally considered less reactive in cross-coupling reactions compared to the C2 position.[11]
Synthesis & Overall Yield Prediction
When we synthesize these two factors, a clear prediction emerges:
The superior electronic activation of the C2 position in this compound is expected to outweigh the similar, high steric hindrance present in both molecules.
Therefore, under identical reaction conditions, This compound is predicted to provide a higher yield in a Sonogashira coupling compared to 3-iodo-2-methylpyridine. Both reactions, however, are considered challenging due to the steric bulk and will likely require carefully optimized conditions to achieve high conversion.
Supporting Data from Analogous Heterocyclic Systems
While direct comparative data for our target molecules is elusive, the principle of C2-halides being more reactive than C3-halides is supported by literature on related heterocyclic systems. The following table summarizes representative yields, illustrating this electronic trend.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | MCM-41 Anchored Pd-Bipyridyl, CuI | K₂CO₃, Toluene, 90°C | 91% | [11] |
| 3-Bromopyridine | Phenylacetylene | MCM-41 Anchored Pd-Bipyridyl, CuI | K₂CO₃, Toluene, 90°C | 84% | [11] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C | 96% | [12] |
| 4-Bromopyridine HCl | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂, CuI | Piperidine, CH₃CN, Reflux | 90% | [13] |
Note: Yields are highly dependent on the specific alkyne, catalyst, ligands, base, and solvent used. This table illustrates a general trend rather than an absolute measure of reactivity.
Recommended Experimental Protocol for Hindered Iodopyridines
Given the sterically demanding nature of both substrates, a robust, copper-free protocol employing a modern palladium precatalyst with a bulky phosphine ligand is recommended. This approach maximizes the formation of the active, monoligated Pd(0) species necessary for oxidative addition into a hindered C-I bond.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the sterically hindered iodomethylpyridine (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inefficient Oxidative Addition: The primary issue with hindered substrates.[7] | • Use a bulky, electron-rich phosphine ligand or NHC ligand.[7] • Employ an air-stable precatalyst that readily forms the active monoligated Pd(0) species.[8] • Gradually increase the reaction temperature.[14] |
| Inactive Catalyst: The Pd(0) species has decomposed or was not formed correctly. | • Use a fresh source of catalyst and ensure ligands have not been oxidized.[7] • Ensure the reaction is performed under a strictly inert atmosphere. | |
| Significant Alkyne Homocoupling (Glaser Product) | Copper-Mediated Dimerization: This is a common side reaction in traditional Sonogashira protocols. | • Switch to a copper-free protocol. This is the most effective solution.[7] |
| Slow Cross-Coupling: If the desired reaction is slow due to sterics, the competing homocoupling can dominate. | • Optimize the cross-coupling reaction first (see "Low Conversion" solutions). |
Conclusion
In comparing the Sonogashira coupling of this compound and 3-iodo-2-methylpyridine, a nuanced analysis of competing electronic and steric factors is required. While both substrates are sterically hindered by an ortho-methyl group, the electronic advantage conferred by the C2 position of the iodine atom in This compound makes it the more promising candidate for achieving higher yields. Both reactions remain challenging, and success hinges on the selection of a robust catalytic system capable of overcoming the high steric barrier to oxidative addition. By employing modern, well-defined palladium precatalysts with bulky, electron-rich ligands, researchers can effectively functionalize these valuable pyridine scaffolds.
References
[15] Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. (n.d.). ChemInform. [16] Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. (2017). Synfacts. [3] Sonogashira coupling. (2024). In Wikipedia. [17] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019). Asian Journal of Organic Chemistry. [18] Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications. [Link] [19] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters. [Link] [20] Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry. [7] Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. (n.d.). Benchchem. [5] Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. (2008). Canadian Journal of Chemistry. [10] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem. Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. [11] Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules. [Link] [21] Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Organic Process Research & Development. [Link] [13] Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters. [Link] [9] The effect of steric bulk in Sonogashira coupling reactions. (2021). Catalysis Science & Technology. [8] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link] [14] Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. (n.d.). Benchchem. [4] Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link] [22] Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link] [23] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. [Link] [2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link] [6] Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link] [24] Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2005). Journal of Medicinal Chemistry. [25] Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridine-2-amidoximes. (2019). Synlett. [12] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Researcher's Guide to the Reactivity of Substituted Iodopyridines: Steric and Electronic Contributions in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Substituted pyridines are ubiquitous motifs in pharmaceuticals and functional materials, and iodopyridines serve as exceptionally versatile precursors for their synthesis, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of these building blocks is not uniform; it is intricately governed by a delicate interplay of steric and electronic factors. Understanding these contributions is paramount for reaction design, optimization, and the rational synthesis of complex molecular architectures.
This guide provides an in-depth technical comparison of the reactivity of substituted iodopyridines. Moving beyond a simple recitation of protocols, we will dissect the underlying principles that dictate their behavior in common cross-coupling reactions, supported by experimental data and detailed methodologies to empower your synthetic endeavors.
The Decisive Step: Oxidative Addition and Its Influencers
In the catalytic cycles of the most prevalent palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.[1][2] The facility of this step is profoundly influenced by the electronic properties and steric environment of the C-I bond within the iodopyridine ring.
Electronic Effects: A Quantitative Perspective
The electron density at the carbon atom bearing the iodine is a critical determinant of reactivity. Electron-withdrawing groups (EWGs) on the pyridine ring decrease the electron density at the reaction center, making the carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups (EDGs) increase electron density, retarding the oxidative addition step.
The position of the nitrogen atom in the pyridine ring itself exerts a significant electron-withdrawing effect through induction. This makes iodopyridines generally more reactive than iodobenzene in palladium-catalyzed cross-coupling reactions.
Steric Hindrance: The Spatial Dimension of Reactivity
The steric environment around the C-I bond also plays a crucial role. Bulky substituents ortho to the iodine atom can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.[4] This effect is particularly pronounced for 2-iodopyridines, where the adjacent nitrogen atom can also interact with the palladium center, a phenomenon sometimes referred to as the "2-pyridyl problem".[5] This interaction can, in some cases, lead to catalyst inhibition or alternative reaction pathways.
Comparative Reactivity of Iodopyridine Isomers
The position of the iodine atom on the pyridine ring (2, 3, or 4) significantly impacts its reactivity due to the interplay of the electronic and steric factors discussed above.
A quantitative model for the oxidative addition to Pd(0) provides valuable insights into the relative reactivities of different heteroaryl halides.[6] Based on this model and experimental observations, the general trend in reactivity for iodopyridine isomers in many cross-coupling reactions is:
4-Iodopyridine ≈ 2-Iodopyridine > 3-Iodopyridine
-
4-Iodopyridine: This isomer is highly reactive. The iodine is at a position para to the ring nitrogen, which exerts a strong electron-withdrawing effect, making the C4 carbon highly electrophilic. Steric hindrance is minimal at this position.
-
2-Iodopyridine: This isomer is also very reactive, often comparable to the 4-isomer. The C2 carbon is highly activated due to the strong inductive-withdrawing effect of the adjacent nitrogen atom. However, this proximity can also lead to steric hindrance and potential catalyst inhibition, which can sometimes temper its reactivity compared to the 4-isomer, depending on the specific reaction conditions and the bulk of the coupling partners and ligands.
-
3-Iodopyridine: This isomer is generally the least reactive of the three. The C3 carbon is meta to the nitrogen atom, and thus the electron-withdrawing effect of the nitrogen is less pronounced at this position compared to the C2 and C4 positions.
Impact of Substituents on Reactivity
The introduction of additional substituents on the iodopyridine ring further modulates its reactivity.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ generally increase the reactivity of the iodopyridine in cross-coupling reactions, regardless of the isomer. This is due to the further decrease in electron density at the carbon bearing the iodine, which facilitates oxidative addition. For example, 2-bromo-5-nitropyridine is predicted to have a significantly lower activation energy for oxidative addition compared to 2-bromopyridine.[6]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ tend to decrease reactivity by increasing the electron density on the ring.
The following table summarizes the expected reactivity trends and provides representative experimental data from the literature.
| Substrate | Reaction Type | Coupling Partner | Product | Yield (%) | Regioselectivity | Reference(s) |
| 2-Bromo-4-iodopyridine | Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-2-bromopyridine | >95 | >99:1 (C4:C2) | [7] |
| 2,4-Dibromopyridine | Suzuki-Miyaura | Phenylboronic acid | Mixture of 2-phenyl-4-bromopyridine and 4-phenyl-2-bromopyridine | 85 | 1:4 (C2:C4) | [7] |
| 2-Chloro-4-iodopyridine | Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-2-chloropyridine | >90 | >99:1 (C4:C2) | [7] |
| 2-Fluoro-4-iodopyridine | Buchwald-Hartwig | Aromatic amines | 4-Amino-2-fluoropyridine derivatives | Good | Exclusive to C4 | [8] |
| 3-Iodopyridine | Buchwald-Hartwig | p-Toluidine | N-(p-tolyl)pyridin-3-amine | 86 | N/A | [9] |
Analysis of the Data: The data clearly illustrates the superior reactivity of the C-I bond over C-Br and C-Cl bonds, leading to excellent regioselectivity in dihalopyridines.[7] The exclusive reaction at the C4 position in 2-fluoro-4-iodopyridine highlights the pronounced electronic activation at this position, overcoming any potential directing effects from the fluorine atom.[8] The good yield obtained with 3-iodopyridine in the Buchwald-Hartwig amination demonstrates its utility, although direct comparative kinetic data would likely show it to be slower than the 2- and 4-isomers.[9]
Experimental Protocols for Comparative Reactivity Analysis
To rigorously compare the reactivity of different iodopyridines, a competitive experiment is the most scientifically sound approach. This methodology eliminates variations in reaction conditions and provides a direct measure of the relative rates of reaction.
Protocol: Competitive Suzuki-Miyaura Coupling of Two Iodopyridine Substrates
Objective: To determine the relative reactivity of two different iodopyridine substrates (e.g., 2-iodopyridine vs. 3-iodopyridine) in a Suzuki-Miyaura coupling reaction.
Materials:
-
Iodopyridine Substrate 1 (e.g., 2-iodopyridine)
-
Iodopyridine Substrate 2 (e.g., 3-iodopyridine)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.0 equiv relative to total iodopyridines)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.0 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Add Iodopyridine Substrate 1 (0.5 mmol) and Iodopyridine Substrate 2 (0.5 mmol) to the flask.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture via a syringe and quench it with water.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by GC or ¹H NMR to determine the ratio of the two cross-coupled products and the remaining starting materials.
-
Plot the consumption of each iodopyridine substrate over time to determine their relative reaction rates.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key mechanistic pathway and a logical workflow for assessing reactivity.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the iodopyridine (Ar-I) is often the rate-determining step.
Figure 2: A logical workflow for the comparative analysis of substituted iodopyridine reactivity.
Conclusion
The reactivity of substituted iodopyridines in palladium-catalyzed cross-coupling reactions is a predictable function of electronic and steric effects. A thorough understanding of these principles allows for the rational selection of substrates and reaction conditions to achieve desired synthetic outcomes. Generally, 4- and 2-iodopyridines exhibit higher reactivity than the 3-iodo isomer due to more favorable electronic activation by the ring nitrogen. This reactivity is further enhanced by the presence of electron-withdrawing groups and can be attenuated by bulky ortho-substituents. By employing carefully designed experiments, such as the competitive protocol outlined in this guide, researchers can obtain quantitative data to inform their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- ACS Omega. (2022).
- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]
- PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- National Institutes of Health. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
- National Institutes of Health. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. [Link]
- ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
- RSC Publishing. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Review of Synthetic Routes to Substituted 2-Iodopyridines
Substituted 2-iodopyridines are invaluable building blocks in modern organic synthesis, serving as crucial precursors in the development of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functionalities at the 2-position of the pyridine ring.[1][2] This guide provides a comparative analysis of the most prominent synthetic routes to this important class of compounds, offering insights into the underlying mechanisms, experimental considerations, and practical applications of each methodology.
Diazotization of 2-Aminopyridines: The Sandmeyer Approach
The Sandmeyer reaction is a classical and widely employed method for the synthesis of aryl halides from aryl amines, and its application to the synthesis of 2-iodopyridines from 2-aminopyridines remains a cornerstone of heterocyclic chemistry.[3][4] The reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide anion.
Mechanism and Rationale
The reaction is initiated by the diazotization of a primary aromatic amine, in this case, 2-aminopyridine, using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl).[2] The resulting diazonium salt is a highly reactive intermediate.
The substitution of the diazonium group with iodide is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] In the case of iodination, the reaction can often be achieved by treatment with an iodide salt, such as potassium iodide (KI), without the need for a copper(I) catalyst that is typically required for the introduction of other halogens.[6] The reaction is driven by the irreversible loss of nitrogen gas (N₂), a thermodynamically stable molecule.
Diagram: The Sandmeyer Reaction for 2-Iodopyridine Synthesis
Caption: General workflow of the Sandmeyer reaction for the synthesis of 2-iodopyridine.
Experimental Protocol: A Representative Sandmeyer Iodination
The following protocol is a general representation of the Sandmeyer iodination of a 2-aminopyridine derivative.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Sulfuric acid (H₂SO₄), concentrated (2.8 equiv)
-
Deionized water
-
Sodium nitrite (NaNO₂), (1.2 equiv) in deionized water
-
Potassium iodide (KI), (4.0 equiv) in deionized water
-
Diethyl ether (Et₂O)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 2-aminopyridine in deionized water, add concentrated sulfuric acid.
-
Cool the reaction mixture in an ice-salt bath.
-
Slowly add a solution of NaNO₂ in deionized water dropwise, maintaining the low temperature. Stir the reaction for 30 minutes.
-
Add Et₂O to the mixture, followed by the dropwise addition of a solution of KI in deionized water.
-
Allow the resulting mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with a saturated Na₂S₂O₃ solution.
-
Extract the mixture with EtOAc and dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[7]
Halogen Exchange: The Aromatic Finkelstein Reaction
The aromatic Finkelstein reaction provides an alternative and powerful route to 2-iodopyridines, starting from more readily available 2-bromo- or 2-chloropyridines.[8] This copper-catalyzed halogen exchange reaction is particularly useful when the corresponding 2-aminopyridine is not easily accessible.[9]
Mechanism and Rationale
The classic Finkelstein reaction involves the exchange of one halogen for another in alkyl halides. Its aromatic counterpart requires a catalyst to facilitate the transformation on the less reactive sp²-hybridized carbon of the pyridine ring.[10][11] Copper(I) iodide is a commonly used catalyst, often in the presence of a diamine ligand, which enhances the solubility and reactivity of the copper species.[12][13]
The proposed mechanism involves an oxidative addition of the 2-halopyridine to a Cu(I) complex, followed by halide exchange with the iodide source (typically NaI or KI), and subsequent reductive elimination to yield the 2-iodopyridine and regenerate the Cu(I) catalyst.[10] The choice of solvent is crucial, with dioxane being a common choice.[8][9]
Diagram: The Aromatic Finkelstein Reaction
Caption: Simplified mechanism of the copper-catalyzed aromatic Finkelstein reaction.
Experimental Protocol: Copper-Catalyzed Iodination of 2-Bromopyridine
This protocol provides a general procedure for the copper-catalyzed Finkelstein reaction.[14]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Sodium iodide (NaI), (2.0 equiv)
-
Copper(I) iodide (CuI), (5 mol%)
-
N,N'-Dimethylethylenediamine (10 mol%)
-
Anhydrous 1,4-dioxane
-
25% Aqueous ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add the 2-bromopyridine, NaI, and CuI.
-
Add N,N'-dimethylethylenediamine and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110 °C and maintain for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the blue solution with water and extract three times with CH₂Cl₂.
-
Wash the combined organic phases with brine and dry with MgSO₄.
-
Remove the solvent by distillation under reduced pressure to yield the 2-iodopyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Direct C-H Iodination: A Modern Approach with Regioselectivity Challenges
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of substituted arenes and heteroarenes.[7][15] However, the direct C-H iodination of pyridines to selectively yield the 2-iodo isomer presents significant challenges due to the electronic nature of the pyridine ring.
Mechanism and Rationale
Direct iodination of pyridines can proceed via either a radical or an electrophilic pathway.[16] However, these reactions often result in a mixture of isomers, with iodination occurring at the C3 and C5 positions, which are more susceptible to electrophilic attack.[16][17]
Achieving regioselective C-2 iodination typically requires the use of a directing group, which coordinates to a transition metal catalyst (e.g., Palladium or Rhodium) and positions the catalyst in proximity to the C-H bond at the 2-position.[18][19][20][21] Pyridine N-oxides can also be utilized to direct C2-functionalization.[17] While these methods are powerful for the synthesis of specifically substituted 2-iodopyridines, a general and high-yielding method for the direct C-2 iodination of unsubstituted pyridine remains elusive.
Diagram: Challenge of Direct C-H Iodination of Pyridine
Caption: Direct iodination of pyridine often leads to a mixture of isomers.
Comparative Analysis of Synthetic Routes
| Feature | Sandmeyer Reaction | Aromatic Finkelstein Reaction | Direct C-H Iodination |
| Starting Material | 2-Aminopyridines | 2-Bromo/Chloropyridines | Pyridines |
| Key Reagents | NaNO₂, H⁺, KI | CuI, Diamine Ligand, NaI | Iodinating agent (I₂, NIS), often with a metal catalyst and directing group |
| Advantages | Well-established, reliable for a wide range of substrates. | Good for substrates where the amine is not readily available. Tolerates various functional groups. | Atom-economical, avoids pre-functionalization. |
| Disadvantages | Diazonium salts can be unstable. Requires handling of potentially hazardous reagents. | Requires a catalyst, can be sensitive to steric hindrance. | Poor regioselectivity for the 2-position without a directing group. |
| Typical Yields | Good to excellent. | Good to excellent. | Variable, often moderate for the desired 2-isomer in a mixture. |
Conclusion
The synthesis of substituted 2-iodopyridines can be approached through several distinct strategies, each with its own set of advantages and limitations. The Sandmeyer reaction is a robust and classical method that is highly effective when the corresponding 2-aminopyridine is available. The aromatic Finkelstein reaction offers a valuable alternative, particularly for substrates where the 2-halo- azaarene is the more accessible precursor. While direct C-H iodination represents the most modern and atom-economical approach, achieving high regioselectivity for the 2-position on an unsubstituted pyridine ring remains a significant challenge, often necessitating the use of directing groups. The choice of the optimal synthetic route will therefore depend on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scale of the synthesis.
References
- Proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction. (n.d.).
- Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. (2025). Bentham Science Publishers.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (n.d.). Journal of the American Chemical Society.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Sandmeyer reaction. (n.d.). In Wikipedia.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. (n.d.). Benchchem.
- A Technical Guide to the Synthesis of 2-Pyridyllithium
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- Sandmeyer reaction. (n.d.). Grokipedia.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- A copper-mediated reverse aromatic Finkelstein reaction in ionic liquid. (2017). PMC.
- Synthesis of 2,2'‐bipyridines: scope of this review. (n.d.).
- New Synthetic Methods to 2-Pyridone Rings. (n.d.). Sci-Hub.
- Evaluation of 2,2 0 -bipyridine synthesis. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
- Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Sandmeyer Reaction. (2025). J&K Scientific LLC.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.).
- Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. (2025).
- Pyridine C(sp 2 )
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.).
- Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant. (2025).
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
- Metal-Free Directed ortho C-H Iodination: Synthesis of 2 '-Iodobiaryl-2-carbonitriles. (n.d.).
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts. (n.d.).
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).
- A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combin
- Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews.
- Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).
- Synthesis method of 2-amino-5-iodopyridine. (n.d.).
- Copper-catalyzed carbon-heteroatom bond formations : asymmetric hydroamination and continuous-flow aromatic Finkelstein reaction. (n.d.). DSpace@MIT.
- (Open Access) The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). SciSpace.
- 2-Iodopyridine. (2025). ChemicalBook.
- An Improved Catalyst Architecture for Rhodium (III) Catalyzed C-H Activation and its Application to Pyridone Synthesis. (2011). PubMed.
- Recent Advances in the Rhodium Catalyzed C-H Activation Reactions of 2-Phenylpyridines. (2025).
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). RSC Publishing.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters.
- 5029-67-4|2-Iodopyridine|BLD Pharm. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. A copper-mediated reverse aromatic Finkelstein reaction in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]
- 15. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 18. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 19. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Iodo-3-methylpyridine for Laboratory Professionals
This document provides comprehensive, procedurally-focused guidance for the proper and safe disposal of 2-Iodo-3-methylpyridine (CAS 22282-58-2). As a halogenated pyridine derivative used in pharmaceutical synthesis and research, its handling and disposal demand a rigorous adherence to safety protocols and regulatory mandates to protect laboratory personnel and the environment.[1] This guide moves beyond simple checklists to explain the chemical reasoning and regulatory framework behind these essential procedures.
Foundational Safety Intelligence
Before any disposal protocol is initiated, a complete understanding of the compound's hazard profile is essential. This dictates the minimum level of control required for safe handling.
Hazard Profile Summary
This compound is classified as a hazardous substance with multiple routes of potential exposure.[2] Its primary dangers include flammability, toxicity, and corrosivity.[3][4]
| Hazard Classification | Hazard Statement | GHS Code | Primary Sources |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][3][5] |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | [3][4] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [3] |
| Serious Eye Damage | Causes serious eye damage | H318 | [2] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [2][3][5] |
| Flammability | Flammable liquid and vapour | H226 | [3][4] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's toxicity and corrosivity, a stringent PPE protocol is non-negotiable.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a risk of splashing.
-
Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use.[6] For pyridine-class compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended over standard nitrile gloves.[7] Always consult the glove manufacturer's compatibility chart.
-
Body Protection : Wear a fire/flame resistant and impervious lab coat.[6] Ensure that safety showers and eyewash stations are in close proximity and operational.[8]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][6] If vapors are generated outside of a hood, a NIOSH-approved respirator with appropriate cartridges is required.[9]
Emergency Response Protocols
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Skin Contact : Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[4][10]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or physician immediately.[4][10]
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all sources of ignition.[4]
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing full PPE, contain the spill and prevent it from entering drains.[6][11]
-
Absorb the spill using an inert, non-combustible material such as dry sand or vermiculite.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[4][6]
The Core Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste from the point of generation to its final destruction.
Principle of Segregation: The First and Most Critical Step
Chemical waste streams must be kept separate to prevent dangerous reactions. This compound waste must not be mixed with other waste categories.[11] This includes:
-
Aqueous waste
-
Oxidizers
-
Acids or bases[7]
-
Non-halogenated organic solvents
Mixing can lead to unpredictable reactions, and it complicates the final disposal process. Keep this waste stream in its own designated container.
Step-by-Step Waste Collection and Containment
-
Container Selection : Use only UN-certified containers designated for flammable and corrosive liquid hazardous waste.[12] The container must be clean, dry, and compatible with the chemical.
-
Waste Transfer : In a chemical fume hood, carefully transfer waste solutions, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate into the designated waste container.
-
Capacity Limit : Never fill a hazardous waste container beyond 90% of its capacity.[12] This headspace is crucial to accommodate vapor expansion and prevent spills.
-
Secure Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[3]
-
Decontamination : After adding waste, decontaminate the exterior of the container if necessary.
Labeling and Temporary Storage
Proper labeling is a legal requirement and essential for safety.
-
Labeling : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must clearly state "Hazardous Waste" and include:
-
The full chemical name: "Waste this compound"
-
All chemical components and their approximate concentrations.
-
The relevant hazard warnings (e.g., "Flammable," "Toxic," "Corrosive").
-
-
Temporary Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be secondary containment, away from drains, and segregated from incompatible materials.[7]
Regulatory & Chemical Rationale
Understanding the "why" behind these procedures ensures a culture of safety and compliance.
Why Halogenated Pyridines Require Special Handling
As a halogenated pyridine, this compound falls under specific regulatory scrutiny. The U.S. Environmental Protection Agency (EPA), under 40 CFR § 721.8675, mandates specific disposal methods for halogenated pyridines.[14] These regulations require chemical destruction as the primary disposal method, which is a testament to the compound's persistence and potential to form toxic byproducts if disposed of improperly.[14]
The Imperative of High-Temperature Incineration
The mandated "chemical destruction" is typically achieved through high-temperature incineration at a licensed hazardous waste disposal facility.[6] This method is critical for halogenated organic compounds for two primary reasons:
-
Complete Destruction : Incineration at temperatures exceeding 850°C, with a sufficient residence time, breaks the carbon-iodine and aromatic ring bonds, mineralizing the compound into carbon dioxide, water, nitrogen oxides, and hydrogen iodide.
-
Pollution Control : These facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic gases like hydrogen iodide, preventing their release into the atmosphere and the formation of persistent organic pollutants.[6]
Chemical Incompatibilities to Avoid
During storage and disposal, it is crucial to keep this compound waste away from incompatible materials to prevent violent reactions or the generation of toxic gases.[7] Key incompatibilities include:
-
Strong Oxidizing Agents : Can lead to fire or explosion.
-
Strong Acids (especially nitric acid) : Can cause violent reactions.[7]
-
Strong Bases : May lead to vigorous or exothermic reactions.[7]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the compliant disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE. (2025-07-19). ChemicalBook.
- Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- A75706 - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2008-03-29). Fisher Scientific.
- 2-Amino-3-Methylpyridine MATERIAL SAFETY D
- Hazardous waste acceptance conditions. University of Groningen.
- Pyridine Standard Operating Procedure.
- This compound CAS#22282-58-2. SincereChemical.
Sources
- 1. sincerechemical.com [sincerechemical.com]
- 2. This compound 97 22282-58-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rug.nl [rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Navigating the Safe Handling of 2-Iodo-3-methylpyridine: A Comprehensive Guide
For the modern researcher, the synthesis and application of novel compounds are the cornerstones of discovery. 2-Iodo-3-methylpyridine, a key building block in pharmaceutical and agrochemical development, is one such compound that requires meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a culture of safety that becomes second nature in your laboratory operations.
Understanding the Inherent Risks of this compound
Before any laboratory procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound presents several health risks that necessitate robust safety measures. According to safety data sheets, this compound is classified as:
The causality behind these hazards lies in its chemical structure. The pyridine ring, a common motif in bioactive molecules, can interact with biological systems, while the iodine atom can be a leaving group in metabolic processes, potentially leading to cellular disruption. The irritant nature of the compound necessitates the use of engineering controls and personal protective equipment to prevent direct contact.
A Multi-Layered Approach to Safety: Your Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is your first line of defense against exposure to this compound. The following table summarizes the essential PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and irritation. Given the lack of specific permeation data for this compound, selecting gloves with broad chemical resistance is a prudent measure. Always consult the glove manufacturer's compatibility data. |
| Eyes/Face | Safety glasses with side shields or a face shield | To protect against splashes that can cause serious eye damage. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of vapors, which may cause respiratory irritation. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
The Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a comprehensive guide for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.
Preparation and Handling
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Dispensing:
-
Perform these tasks in a fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the compound gently to avoid creating dust or aerosols.
-
-
In Solution:
-
When dissolving, add the this compound to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean: Carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated before resuming work.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list this compound as a constituent.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
To provide a clear and easily digestible overview of the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart illustrating the key stages of safely handling this compound.
By integrating these procedures into your daily laboratory practice, you can confidently and safely utilize this compound in your research endeavors, fostering a secure environment for innovation.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- University of California, Santa Barbara. (n.d.). Halogenated Waste.
- Washington State University Spokane. (n.d.). Glove Selection Chart.
- University of California, Los Angeles - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
